L-Tyrosine-3,5-13C2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy(3,5-13C2)cyclohexa-1,3,5-trien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3+1,4+1 |
InChI Key |
OUYCCCASQSFEME-ALJHITAUSA-N |
Isomeric SMILES |
C1=[13CH]C(=[13CH]C=C1C[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
L-Tyrosine-3,5-¹³C₂: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of L-Tyrosine-3,5-¹³C₂. This isotopically labeled amino acid is a powerful tool in metabolic research, particularly in studies involving protein synthesis, neurotransmitter metabolism, and cellular signaling pathways. This document details its physicochemical properties, provides experimental protocols for its use in nuclear magnetic resonance (NMR) and mass spectrometry (MS), and illustrates relevant biochemical pathways and experimental workflows.
Chemical Structure and Properties
L-Tyrosine-3,5-¹³C₂ is a stable isotope-labeled version of the non-essential amino acid L-Tyrosine. The two carbon atoms at positions 3 and 5 of the phenolic ring are replaced with the heavy isotope of carbon, ¹³C. This labeling makes it an excellent tracer for metabolic studies, as it can be distinguished from its unlabeled counterpart by mass-sensitive analytical techniques.
Chemical Structure:
![]()
Figure 1: Chemical structure of L-Tyrosine-3,5-¹³C₂. The asterisks indicate the positions of the ¹³C isotopes.
Physicochemical Properties
The key physicochemical properties of L-Tyrosine-3,5-¹³C₂ are summarized in the table below. These properties are crucial for designing and interpreting experiments.
| Property | Value | Reference |
| Molecular Formula | ¹³C₂C₇H₁₁NO₃ | [1][2] |
| Molecular Weight | 183.17 g/mol | [1][2] |
| Unlabeled CAS Number | 60-18-4 | [1] |
| Labeled CAS Number | 70479-98-0 | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in 1 M HCl | General knowledge |
Isotopic Purity and Availability
The isotopic purity of L-Tyrosine-3,5-¹³C₂ is a critical parameter for quantitative studies. It is typically available from various suppliers with high isotopic enrichment.
| Supplier | Isotopic Purity | Chemical Purity |
| Cambridge Isotope Laboratories, Inc. | 95-99 atom % ¹³C | ≥98% |
| Sigma-Aldrich (Merck) | ≥95 atom % ¹³C | ≥90% (CP) |
Experimental Applications and Protocols
L-Tyrosine-3,5-¹³C₂ is primarily used as an internal standard for quantitative analysis and as a tracer in metabolic flux analysis studies. Its applications span across various fields, including biomolecular NMR, metabolomics, and proteomics.
Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: The distinct chemical shift of the ¹³C-labeled carbons allows for their unambiguous identification and quantification in complex biological samples. When used as an internal standard, a known amount of L-Tyrosine-3,5-¹³C₂ is added to a sample, and the signal intensity of the labeled carbons is compared to the signal of the unlabeled analyte of interest.
Detailed Experimental Protocol:
-
Sample Preparation:
-
For analysis of free amino acids, hydrolyze the protein sample using 6 M DCl in D₂O.
-
Evaporate the solvent and redissolve the residue in D₂O.
-
Accurately weigh and add a known amount of L-Tyrosine-3,5-¹³C₂ to the sample.
-
Transfer the final solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a standard pulse sequence.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the carbon nuclei for accurate quantification. This is typically 5 times the longest T1 relaxation time.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the ¹³C-labeled carbons of L-Tyrosine-3,5-¹³C₂ and the carbon signals of the analyte of interest.
-
The concentration of the analyte can be calculated using the following formula: Concentration_analyte = (Integral_analyte / Number of carbons_analyte) * (Amount_standard / Integral_standard) * (Molecular weight_analyte / Molecular weight_standard)
-
Metabolic Tracing using Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: Cells or organisms are cultured in a medium containing L-Tyrosine-3,5-¹³C₂. The labeled tyrosine is taken up and incorporated into various metabolic pathways. By analyzing the mass isotopologue distribution of downstream metabolites using LC-MS, the metabolic flux through these pathways can be determined.
Detailed Experimental Protocol:
-
Cell Culture and Labeling:
-
Culture cells in a medium where the standard L-Tyrosine is replaced with L-Tyrosine-3,5-¹³C₂.
-
The duration of labeling will depend on the specific metabolic pathway being investigated and the time required to reach isotopic steady state.
-
-
Metabolite Extraction:
-
Quench the metabolism rapidly, for example, by using liquid nitrogen.
-
Extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
-
LC-MS Analysis:
-
Separate the metabolites using a suitable liquid chromatography method (e.g., reversed-phase or HILIC).
-
Analyze the eluent using a high-resolution mass spectrometer capable of distinguishing between different mass isotopologues.
-
Acquire data in full scan mode to capture the entire mass spectrum of the labeled and unlabeled metabolites.
-
-
Data Analysis:
-
Identify the peaks corresponding to the metabolites of interest and their mass isotopologues.
-
Correct for the natural abundance of ¹³C.
-
The fractional contribution of the tracer to the metabolite pool can be calculated to determine metabolic fluxes.
-
Signaling Pathways and Experimental Workflows
L-Tyrosine Biosynthesis Pathway
L-Tyrosine is synthesized from the precursor chorismate, a key intermediate in the shikimate pathway. The biosynthesis of L-Tyrosine is a fundamental pathway for the production of proteins and a variety of secondary metabolites.
Caption: Simplified L-Tyrosine biosynthesis pathway.
Experimental Workflow for Stable Isotope Tracing
The following diagram illustrates a typical workflow for a stable isotope tracing experiment using L-Tyrosine-3,5-¹³C₂ in cell culture.
Caption: General workflow for stable isotope tracing.
Conclusion
L-Tyrosine-3,5-¹³C₂ is an invaluable tool for researchers in the fields of metabolism, drug development, and systems biology. Its specific isotopic labeling allows for precise and accurate quantification of metabolic fluxes and the elucidation of complex biochemical pathways. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this powerful research compound.
References
An In-depth Technical Guide to the Synthesis and Purification of L-Tyrosine-3,5-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis, purification, and characterization of L-Tyrosine-3,5-¹³C₂. Due to the limited availability of a specific chemical synthesis protocol in published literature, this document outlines a robust biosynthetic approach, a common and effective method for producing site-specifically labeled amino acids. The purification and analytical methods described are based on established techniques for amino acid chemistry.
Introduction
L-Tyrosine is a non-essential aromatic amino acid that serves as a crucial precursor for the biosynthesis of several key biomolecules, including neurotransmitters like dopamine and norepinephrine, thyroid hormones, and melanin. Isotopically labeled L-Tyrosine, particularly with stable isotopes like ¹³C, is an invaluable tool in metabolic research, drug development, and structural biology. L-Tyrosine-3,5-¹³C₂ allows for the precise tracking of the aromatic ring of tyrosine in various biochemical pathways and can be used as an internal standard in quantitative mass spectrometry-based studies.
Proposed Biosynthetic Synthesis of L-Tyrosine-3,5-¹³C₂
A plausible and efficient method for the synthesis of L-Tyrosine-3,5-¹³C₂ involves the enzymatic conversion of a custom-synthesized, appropriately labeled precursor. This approach offers high stereoselectivity and isotopic enrichment. The general strategy involves two key stages: the chemical synthesis of 4-hydroxyphenylpyruvic acid-2,6-¹³C₂ and its subsequent enzymatic transamination to yield the target molecule.
Synthesis of 4-hydroxyphenylpyruvic acid-2,6-¹³C₂
The synthesis of the labeled precursor, 4-hydroxyphenylpyruvic acid-2,6-¹³C₂, can be achieved through a multi-step chemical synthesis starting from a commercially available ¹³C-labeled starting material.
Experimental Protocol:
Enzymatic Conversion to L-Tyrosine-3,5-¹³C₂
The final step in the biosynthesis is the stereoselective transamination of 4-hydroxyphenylpyruvic acid-2,6-¹³C₂ to L-Tyrosine-3,5-¹³C₂ using a suitable aminotransferase enzyme.
Experimental Protocol:
-
Reaction Setup: In a temperature-controlled bioreactor, dissolve 4-hydroxyphenylpyruvic acid-2,6-¹³C₂ in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Enzyme and Co-factor Addition: Add a purified tyrosine aminotransferase (e.g., from E. coli) and a suitable amino donor (e.g., L-aspartic acid or L-glutamic acid) in excess. The corresponding keto-acid (oxalacetate or α-ketoglutarate) will be formed as a byproduct.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to quantify the formation of L-Tyrosine-3,5-¹³C₂.
-
Reaction Termination: Once the reaction has reached completion (or equilibrium), terminate it by denaturing the enzyme, for example, by heat treatment or by lowering the pH.
-
Initial Purification: Remove the denatured enzyme and other precipitated proteins by centrifugation or filtration. The resulting supernatant contains the crude L-Tyrosine-3,5-¹³C₂.
Purification of L-Tyrosine-3,5-¹³C₂
A multi-step purification protocol is recommended to achieve high purity of the final product, suitable for research and drug development applications.
Experimental Protocol:
-
Activated Carbon Treatment: Treat the crude supernatant with activated carbon to remove colored impurities and other organic byproducts. Stir for a defined period and then remove the carbon by filtration.
-
Ion-Exchange Chromatography (IEX):
-
Column: A strong cation exchange resin (e.g., Dowex 50WX8) is suitable for capturing the positively charged L-Tyrosine at an acidic pH.
-
Loading: Adjust the pH of the supernatant to ~2-3 with HCl and load it onto the equilibrated cation exchange column.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound L-Tyrosine-3,5-¹³C₂ using a gradient of a volatile base, such as ammonium hydroxide (e.g., 0.1 to 2 M).
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing the pure product.
-
-
Preparative Reversed-Phase HPLC (RP-HPLC):
-
Column: A C18 stationary phase with a wide pore size is suitable for amino acid purification.
-
Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA) is commonly used.
-
Injection and Fractionation: Pool the IEX fractions containing L-Tyrosine-3,5-¹³C₂, concentrate them, and inject onto the preparative RP-HPLC column. Collect the peak corresponding to the product.
-
-
Crystallization:
-
Solvent System: L-Tyrosine has low solubility in water at its isoelectric point (pI ≈ 5.7).
-
Procedure: Lyophilize the pure HPLC fractions to remove the mobile phase. Dissolve the resulting solid in a minimal amount of dilute acid (e.g., HCl) and then adjust the pH to the isoelectric point with a base (e.g., NaOH or NH₄OH) to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with cold water, and dry under vacuum.
-
Data Presentation
Table 1: Expected Quantitative Data for the Synthesis and Purification of L-Tyrosine-3,5-¹³C₂
| Parameter | Expected Value | Notes |
| Synthesis | ||
| Overall Yield | > 40% | Based on the starting labeled precursor. |
| Isotopic Enrichment | > 98% | Achievable with high-purity labeled precursors. |
| Stereochemical Purity | > 99% L-enantiomer | Ensured by the enzymatic transamination step. |
| Purification | ||
| Recovery from IEX | ~85-95% | Dependent on column loading and elution conditions. |
| Recovery from RP-HPLC | > 90% | Dependent on peak cutting and sample handling. |
| Final Purity (by HPLC) | > 99% | |
| Final Purity (by NMR) | > 99% | |
| Endotoxin Levels | < 0.1 EU/mg | If intended for cell culture or in vivo use. |
Analytical Characterization
The final product should be thoroughly characterized to confirm its identity, purity, and isotopic labeling.
Table 2: Analytical Methods and Expected Results
| Analytical Method | Parameter | Expected Result |
| ¹H NMR | Chemical Shift and Splitting | The proton spectrum will be similar to unlabeled L-Tyrosine, but the signals for the protons at positions 3 and 5 of the aromatic ring will show coupling to the ¹³C nuclei, resulting in characteristic doublets. |
| ¹³C NMR | Chemical Shift | An enhanced signal intensity for the carbons at positions 3 and 5 of the aromatic ring will be observed. The chemical shifts will be consistent with those of unlabeled L-Tyrosine. |
| Mass Spectrometry | Molecular Ion Peak | The mass spectrum will show a molecular ion peak at m/z corresponding to the mass of L-Tyrosine-3,5-¹³C₂ (C₇¹³C₂H₁₁NO₃), which is 2 mass units higher than unlabeled L-Tyrosine. |
| HPLC | Retention Time and Purity | The retention time should match that of an authentic L-Tyrosine standard. The peak area will indicate the purity of the sample. |
| Chiral HPLC | Enantiomeric Purity | The analysis should confirm that the product is the L-enantiomer with high enantiomeric excess. |
Mandatory Visualizations
Signaling and Metabolic Pathways
A Technical Guide to the Isotopic Purity and Enrichment of L-Tyrosine-3,5-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity and enrichment of L-Tyrosine-3,5-¹³C₂, a stable isotope-labeled amino acid crucial for a variety of research applications, including metabolic studies, proteomics, and as an internal standard for quantitative analysis by mass spectrometry and NMR.
Introduction to L-Tyrosine-3,5-¹³C₂
L-Tyrosine-3,5-¹³C₂ is an isotopologue of the non-essential amino acid L-Tyrosine, where the carbon atoms at the 3rd and 5th positions of the phenolic ring are replaced with the stable isotope carbon-13 (¹³C). This specific labeling provides a distinct mass shift, enabling researchers to trace and quantify tyrosine metabolism and protein dynamics with high precision. The utility of this labeled compound is critically dependent on its isotopic purity and the degree of enrichment.
Isotopic Purity refers to the proportion of the labeled compound that has the correct isotopic composition (i.e., ¹³C at the 3 and 5 positions and ¹²C at all other carbon positions).
Isotopic Enrichment is the percentage of a specific isotopic label at a given position. For L-Tyrosine-3,5-¹³C₂, high enrichment indicates that a vast majority of the molecules have ¹³C at both the 3 and 5 positions.
Quantitative Data on Isotopic Purity and Enrichment
The isotopic purity and enrichment of commercially available L-Tyrosine-3,5-¹³C₂ are critical parameters for experimental accuracy. Below is a summary of typical specifications from leading suppliers.
| Product Specification | Isotopic Enrichment (%) | Chemical Purity (%) | Supplier (Example) |
| L-Tyrosine (phenol-3,5-¹³C₂) | 95-99 | ≥98 | Cambridge Isotope Laboratories, Inc. |
| L-Tyrosine-3,5-¹³C₂ | ≥99 | ≥98 | MedChemExpress |
| L-Tyrosine-(phenol-3,5-¹³C₂,2,6-d₂) | ≥95 (¹³C), ≥70 (D) | ≥90 | Sigma-Aldrich |
| L-Tyrosine (3′,5′-¹³C₂, 99%; 2,3,3,2′,6′-D₅, 98%; ¹⁵N, 98%) | 99 (¹³C), 98 (D), 98 (¹⁵N) | Not specified | Cambridge Isotope Laboratories, Inc. |
Experimental Protocols for Determining Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment of L-Tyrosine-3,5-¹³C₂ is primarily achieved through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Based Methods
High-resolution mass spectrometry is a powerful technique for accurately quantifying the level of isotopic enrichment.[1] Time-of-flight (TOF) and Orbitrap mass analyzers provide the necessary resolution to distinguish between different isotopologues.
The following diagram illustrates a typical workflow for determining the isotopic purity of L-Tyrosine-3,5-¹³C₂ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Accurately weigh and dissolve L-Tyrosine-3,5-¹³C₂ in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Prepare a series of dilutions of a non-labeled L-Tyrosine standard to establish a calibration curve and to determine the natural isotopic abundance.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating tyrosine.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan from m/z 100-300 with a high resolution (> 60,000).
-
Data Acquisition: Acquire data for both the labeled sample and the unlabeled standard.
-
-
Data Analysis:
-
Extract the ion chromatograms (EICs) for the monoisotopic peak of unlabeled L-Tyrosine (m/z 182.0817) and the labeled L-Tyrosine-3,5-¹³C₂ (m/z 184.0884).
-
Integrate the peak areas of the respective EICs.
-
Correct the measured peak intensities for the natural abundance of ¹³C in the unlabeled standard.
-
Calculate the isotopic enrichment using the following formula: Enrichment (%) = [Area(¹³C₂-Tyr) / (Area(¹³C₂-Tyr) + Area(¹²C-Tyr))] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Based Methods
NMR spectroscopy, particularly ¹³C NMR, provides direct evidence of the position and extent of isotopic labeling.
The following diagram outlines the workflow for determining isotopic enrichment using ¹³C NMR.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of L-Tyrosine-3,5-¹³C₂ in a deuterated solvent such as deuterium oxide (D₂O) with a known concentration.
-
For absolute quantification, a known amount of an internal standard with a single, well-resolved ¹³C signal can be added.
-
-
¹³C NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Sequence: A standard single-pulse ¹³C experiment with proton decoupling.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei of interest) is crucial for accurate quantification.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio.
-
Acquisition Time (aq): A long acquisition time should be used to ensure high digital resolution.
-
-
Data Processing and Analysis:
-
Apply an appropriate window function (e.g., exponential multiplication with a small line broadening factor) before Fourier transformation.
-
Carefully perform phase and baseline correction.
-
Integrate the signals corresponding to the ¹³C-labeled carbons (C3 and C5) and a well-resolved signal from an unlabeled carbon in the tyrosine molecule (e.g., the carbonyl carbon).
-
The isotopic enrichment can be estimated by comparing the integral of the labeled carbons to that of the unlabeled carbon, taking into account the number of nuclei contributing to each signal.
-
Synthesis of L-Tyrosine-3,5-¹³C₂
The synthesis of L-Tyrosine-3,5-¹³C₂ can be achieved through chemo-enzymatic methods. A common approach involves the use of a ¹³C-labeled precursor, such as [2,6-¹³C₂]phenol, which is then condensed with L-serine using the enzyme β-tyrosinase.[2]
Chemo-enzymatic Synthesis Pathway
The following diagram illustrates a simplified pathway for the synthesis of L-Tyrosine-3,5-¹³C₂.
Challenges and Considerations
-
Metabolic Scrambling: In biological experiments, the isotopic label from L-Tyrosine-3,5-¹³C₂ can potentially be incorporated into other metabolites. Careful experimental design and analysis of tandem mass spectrometry data can help identify and account for such scrambling.[3]
-
Correction for Natural Isotopic Abundance: Carbon has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%. This must be accounted for in the calculation of isotopic enrichment to avoid overestimation.
-
Chemical Purity: The presence of chemical impurities can interfere with the analysis and quantification. Therefore, high chemical purity of the labeled compound is essential.
Conclusion
The accurate determination of isotopic purity and enrichment of L-Tyrosine-3,5-¹³C₂ is paramount for its effective use in research. This guide has provided an overview of the key concepts, quantitative data, and detailed experimental protocols using mass spectrometry and NMR spectroscopy. By following these guidelines, researchers can ensure the quality of their labeled compounds and the reliability of their experimental results.
References
L-Tyrosine-3,5-13C2 CAS number and supplier information
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of L-Tyrosine-3,5-13C2, a stable isotope-labeled amino acid crucial for a range of research applications. This document details its chemical properties, supplier information, and its application in metabolic and signaling pathway research.
Core Compound Information
This compound is a non-essential amino acid in which the carbon atoms at the 3 and 5 positions of the phenol ring are replaced with the heavy isotope ¹³C. This labeling makes it a valuable tracer for in vivo and in vitro studies of protein metabolism, neurotransmitter synthesis, and enzyme kinetics.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number (Labeled) | 70479-98-0 | [1][2][3][4] |
| CAS Number (Unlabeled) | 60-18-4 | [1] |
| Molecular Formula | HO*C₂C₄H₄CH₂(NH₂)COOH | |
| Molecular Weight | 183.17 g/mol | |
| Synonyms | (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid | |
| Purity | 95-99% (Cambridge Isotope Laboratories, Inc.), 99.43% (MedChemExpress) | |
| Storage Temperature | Room temperature, away from light and moisture. |
Supplier Information
| Supplier | Product Number | Purity | Additional Notes |
| Cambridge Isotope Laboratories, Inc. (CIL) | CLM-623 | 95-99% | |
| MedChemExpress | HY-N0473S6 | 99.43% | |
| DC Chemicals Limited | - | - | Listed on Chemsrc |
| Shanghai Nianxing Industrial Co., Ltd. | - | - | Listed on Chemsrc |
Applications in Research
This compound is primarily utilized in research areas such as biomolecular NMR, metabolism, metabolomics, and proteomics. Its use as a tracer allows for the quantitative analysis of metabolic pathways and fluxes.
Experimental Protocols
Whole-Body Tyrosine Oxidation and Phenylalanine Hydroxylation Study
This protocol is adapted from a study determining aromatic amino acid requirements in adults.
Objective: To determine the rates of whole-body tyrosine oxidation and phenylalanine hydroxylation.
Methodology:
-
Dietary Control: For six days prior to the tracer study, subjects are maintained on a diet with a specific, controlled intake of phenylalanine and a low intake of tyrosine, supplied as an L-amino acid mixture.
-
Tracer Administration: A primed, constant oral infusion of L-[1-¹³C]tyrosine and L-[3,3-²H₂]phenylalanine is administered continuously for 24 hours. This period is divided into 12 hours of fasting followed by 12 hours of feeding.
-
Sample Collection: Blood and expired air samples are collected at regular intervals to measure isotopic enrichment.
-
Analysis: Isotopic enrichment in plasma amino acids and expired CO₂ is determined using mass spectrometry. These measurements are used to calculate the rates of tyrosine oxidation and phenylalanine hydroxylation.
In Vivo Catecholamine Metabolism and Efflux Analysis
This protocol is based on a study investigating the effects of L-Tyrosine on catecholamine levels in the brain.
Objective: To measure the effect of increased L-Tyrosine availability on catecholamine synthesis and release.
Methodology:
-
Animal Model: The experiment is conducted on rats.
-
Reverse Microdialysis: A microdialysis probe is inserted into the brain region of interest (e.g., medial prefrontal cortex or striatum). L-Tyrosine (in various concentrations) is administered directly into the brain tissue via the dialysis probe.
-
Dialysate Collection: Dialysate samples are collected at regular intervals to measure extracellular levels of dopamine (DA), norepinephrine (NE), and their metabolites (DOPAC, HVA, MHPG).
-
Analysis: The collected dialysate is analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ECD). The electrode potential is set to an optimal voltage for the detection of catecholamines and their metabolites.
Signaling Pathways Involving L-Tyrosine
L-Tyrosine is a critical precursor for the synthesis of several key biological molecules, including neurotransmitters and pigments. Its metabolism is central to several important signaling pathways.
Catecholamine Synthesis Pathway
L-Tyrosine is the initial substrate for the synthesis of catecholamines, a group of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. This pathway is crucial for regulating mood, attention, and stress responses.
References
- 1. L-Tyrosine (phenol-3,5-¹³Câ, 95-99%) - Cambridge Isotope Laboratories, CLM-623-0.25 [isotope.com]
- 2. This compound | CAS#:70479-98-0 | Chemsrc [chemsrc.com]
- 3. L-Tyrosine (phenol-3,5-¹³Câ, 95-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. medchemexpress.com [medchemexpress.com]
Stability of L-Tyrosine-3,5-¹³C₂ in Cell Culture Media: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of L-Tyrosine-3,5-¹³C₂, a stable isotope-labeled amino acid crucial for a variety of applications in proteomics and metabolic research, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While L-Tyrosine is a fundamental component of many defined cell culture media, its inherent physicochemical properties present challenges to its stability and solubility. This guide consolidates the available scientific information to provide researchers with data-driven insights and detailed experimental protocols to ensure the integrity and successful application of L-Tyrosine-3,5-¹³C₂ in their cell culture experiments.
Introduction to L-Tyrosine and its Stable Isotope Labeled Form
L-Tyrosine is a non-essential amino acid in mammals, synthesized from phenylalanine, and serves as a building block for protein synthesis.[1] It is a precursor for the biosynthesis of several critical biomolecules, including neurotransmitters like dopamine and norepinephrine, thyroid hormones, and melanin.[2] In cell culture, supplementation with L-Tyrosine is often necessary to support robust cell growth and productivity, particularly in high-density cultures and for the production of monoclonal antibodies.
Stable isotope-labeled amino acids, such as L-Tyrosine-3,5-¹³C₂, are powerful tools in quantitative proteomics and metabolic flux analysis. The incorporation of heavy isotopes allows for the differentiation and relative or absolute quantification of proteins and metabolites by mass spectrometry. The stability of these labeled amino acids in cell culture media is paramount to ensure accurate and reproducible experimental outcomes. Any degradation or transformation of the labeled amino acid can lead to misinterpretation of the experimental data.
Stability and Solubility of L-Tyrosine in Cell Culture Media
A significant challenge in working with L-Tyrosine in cell culture is its low solubility and stability in aqueous solutions at neutral pH. This can lead to precipitation and a decrease in the effective concentration of the amino acid in the medium over time.
Key Factors Influencing L-Tyrosine Stability:
-
pH: L-Tyrosine solubility is highly pH-dependent. It is more soluble in acidic (below pH 2) or alkaline (above pH 9) conditions. Concentrated stock solutions are often prepared by dissolving L-Tyrosine in acidic or basic solutions. However, the addition of such stocks to a neutral pH cell culture medium can cause localized pH shifts and precipitation.
-
Temperature: While specific quantitative data is limited in the provided search results, generally, the solubility of amino acids increases with temperature. However, prolonged incubation at 37°C in a cell culture incubator can also accelerate degradation reactions.
-
Presence of Other Components: The complex mixture of salts, vitamins, and other amino acids in cell culture media can influence the solubility and stability of L-Tyrosine. High concentrations of other solutes can lead to co-precipitation.
-
Light Exposure: Some amino acids are sensitive to photo-oxidation. While not explicitly detailed for L-Tyrosine in the search results, it is good practice to protect media from light.
-
Oxidation: The phenolic hydroxyl group of L-Tyrosine can be susceptible to oxidation, which can be catalyzed by metal ions present in the medium.
Quantitative Data on L-Tyrosine Solubility
| Solvent/Condition | Solubility | Reference |
| Water at neutral pH | 0.45 mg/mL | |
| 1 M HCl | 25 mg/mL | |
| L-Tyrosine disodium salt dihydrate in water | 100 mg/mL |
Note: While the above data pertains to unlabeled L-Tyrosine, the isotopic substitution in L-Tyrosine-3,5-¹³C₂ is not expected to significantly alter its fundamental solubility and stability properties. However, empirical verification is always recommended.
Potential Degradation and Metabolic Pathways of L-Tyrosine
The stability of L-Tyrosine-3,5-¹³C₂ in cell culture is not only influenced by chemical degradation but also by cellular metabolism. Once taken up by cells, L-Tyrosine is incorporated into proteins and can be directed into various metabolic pathways.
Metabolic Fate of L-Tyrosine:
-
Protein Synthesis: The primary fate of L-Tyrosine is its incorporation into newly synthesized proteins.
-
Catabolism: L-Tyrosine can be degraded through a series of enzymatic reactions. The initial and rate-limiting step is catalyzed by tyrosine aminotransferase. The degradation pathway ultimately yields fumarate and acetoacetate, which can enter the citric acid cycle.
-
Precursor for Biomolecules: As mentioned, L-Tyrosine is a precursor for the synthesis of catecholamines (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.
The ¹³C labels on the 3 and 5 positions of the phenyl ring of L-Tyrosine-3,5-¹³C₂ will be retained during its incorporation into proteins and in many of its metabolic derivatives. However, extensive metabolism could potentially lead to the loss or scrambling of the label, which is a critical consideration in metabolic flux analysis studies.
Experimental Protocol for Assessing the Stability of L-Tyrosine-3,5-¹³C₂ in Cell Culture Media
To ensure the accuracy of experiments utilizing L-Tyrosine-3,5-¹³C₂, it is crucial to empirically determine its stability in the specific cell culture medium and under the experimental conditions being used. The following is a detailed protocol based on standard analytical techniques for amino acid quantification.
Objective: To quantify the concentration of L-Tyrosine-3,5-¹³C₂ in a cell culture medium over time under typical incubation conditions.
Materials:
-
L-Tyrosine-3,5-¹³C₂
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes (50 mL)
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
-
Internal Standard (e.g., L-Tyrosine-¹³C₉,¹⁵N₁)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Media:
-
Prepare the cell culture medium according to the manufacturer's instructions, supplementing it with L-Tyrosine-3,5-¹³C₂ at the desired final concentration.
-
Prepare a sufficient volume to collect samples at all time points.
-
As a control, prepare a batch of the same medium without the labeled tyrosine.
-
-
Incubation:
-
Aliquot the prepared medium into sterile 50 mL conical tubes (e.g., 10 mL per tube).
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect samples at designated time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
At each time point, remove one tube from the incubator.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Immediately after collection, take a 100 µL aliquot of the medium.
-
Add 400 µL of ice-cold acetonitrile containing a known concentration of the internal standard (e.g., L-Tyrosine-¹³C₉,¹⁵N₁) to precipitate proteins and other macromolecules.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of amino acids.
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient appropriate for separating tyrosine from other media components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for L-Tyrosine-3,5-¹³C₂ and the internal standard.
-
L-Tyrosine-3,5-¹³C₂: The exact m/z will depend on the specific labeling pattern. For L-Tyrosine-3,5-¹³C₂, the molecular weight will be increased by 2 Da compared to unlabeled tyrosine. The precursor ion would be [M+H]⁺. The product ion would typically be the immonium ion or a fragment resulting from the loss of the carboxyl group.
-
Internal Standard (e.g., L-Tyrosine-¹³C₉,¹⁵N₁): Monitor the corresponding MRM transition.
-
-
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of L-Tyrosine-3,5-¹³C₂.
-
Calculate the concentration of L-Tyrosine-3,5-¹³C₂ in each sample by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve.
-
Plot the concentration of L-Tyrosine-3,5-¹³C₂ versus time to assess its stability.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of L-Tyrosine-3,5-¹³C₂ in cell culture media.
Metabolic Pathway of L-Tyrosine
Caption: Overview of the major metabolic fates of L-Tyrosine in a mammalian cell.
Recommendations for Handling and Use
Given the known stability and solubility challenges of L-Tyrosine, the following best practices are recommended when working with L-Tyrosine-3,5-¹³C₂ in cell culture:
-
Empirical Stability Testing: It is strongly advised to perform a stability study as outlined above in your specific cell culture medium and under your experimental conditions before initiating large-scale or critical experiments.
-
Use of Dipeptides: To overcome solubility limitations, consider using commercially available, stable, and highly soluble dipeptides containing tyrosine, such as glycyl-L-tyrosine or alanyl-L-tyrosine. Cells possess peptidases that can cleave these dipeptides, releasing free L-tyrosine.
-
Fresh Media Preparation: Prepare media containing L-Tyrosine-3,5-¹³C₂ fresh whenever possible. If storage is necessary, store it at 4°C and protected from light for a limited duration, which should be validated by a stability study.
-
Careful pH Management: When preparing concentrated stock solutions, be mindful of the pH and the potential for precipitation when adding the stock to the final medium. A slow addition with gentle mixing can help mitigate this.
-
Monitor Media Appearance: Visually inspect the medium for any signs of precipitation before use. If precipitates are observed, the medium should not be used.
Conclusion
References
An In-depth Technical Guide to the Mass Spectrum of L-Tyrosine-3,5-¹³C₂
This technical guide provides a comprehensive overview of the mass spectrum of L-Tyrosine-3,5-¹³C₂, a stable isotope-labeled amino acid crucial for tracer studies and as an internal standard in quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based techniques for metabolic research and clinical diagnostics.
Introduction to L-Tyrosine-3,5-¹³C₂
L-Tyrosine-3,5-¹³C₂ is an isotopologue of the non-essential amino acid L-Tyrosine, where two carbon atoms at positions 3 and 5 of the phenolic ring are replaced with the heavy isotope ¹³C. This labeling provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled L-Tyrosine in biological matrices. Its primary applications lie in metabolic flux analysis, protein turnover studies, and as an internal standard for the accurate quantification of tyrosine and its metabolites by isotope dilution mass spectrometry.
Chemical Structure:
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of L-Tyrosine-3,5-¹³C₂ is characterized by a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments containing the ¹³C labels. The fragmentation pattern upon collision-induced dissociation (CID) in positive ion mode is analogous to that of unlabeled L-Tyrosine.
Predicted Quantitative Data
The expected m/z values for the protonated molecular ion and its major fragment ions are summarized in the table below. These values are predicted based on the known fragmentation of unlabeled L-Tyrosine.
| Ion Description | Predicted m/z (L-Tyrosine-3,5-¹³C₂) | Corresponding m/z (Unlabeled L-Tyrosine) | Mass Shift (Δm/z) |
| Protonated Molecular Ion [M+H]⁺ | 184.08 | 182.08 | +2 |
| Loss of Formic Acid [M+H - HCOOH]⁺ | 138.08 | 136.08 | +2 |
| Loss of the Carboxyl Group and Ammonia [M+H - COOH - NH₂]⁺ | 121.05 | 119.05 | +2 |
| Iminium Ion | 88.06 | 88.06 | 0 |
| Tyrosine Immonium Ion | 138.08 | 136.08 | +2 |
Fragmentation Pathway
The major fragmentation pathway of protonated L-Tyrosine-3,5-¹³C₂ involves the neutral loss of formic acid (HCOOH) and the subsequent loss of the entire side chain. The phenolic ring, containing the two ¹³C atoms, remains intact in the major fragment ions.
Experimental Protocols
The following are detailed methodologies for the analysis of L-Tyrosine-3,5-¹³C₂ using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is suitable for the direct analysis of L-Tyrosine-3,5-¹³C₂ in biological fluids like plasma or urine.
3.1.1. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing the internal standard (if L-Tyrosine-3,5-¹³C₂ is not being used as the internal standard itself).
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
3.1.2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-7 min: 98% B
-
7-7.1 min: 98-2% B
-
7.1-10 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for L-Tyrosine-3,5-¹³C₂: 184.1 -> 138.1
-
MRM Transition for unlabeled L-Tyrosine: 182.1 -> 136.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of amino acids requires derivatization to increase their volatility.
3.2.1. Sample Preparation and Derivatization
-
Protein Precipitation and Extraction: Follow steps 1-4 from the LC-MS sample preparation protocol.
-
Drying: Completely dry the supernatant under nitrogen.
-
Derivatization:
-
Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (t-BDMCS) and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
3.2.2. GC-MS Analysis
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
SIM ions for derivatized L-Tyrosine-3,5-¹³C₂: Monitor characteristic fragment ions of the TBDMS derivative. The exact m/z values will depend on the specific derivative formed.
-
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Applications in Research and Development
The use of L-Tyrosine-3,5-¹³C₂ as a tracer allows for the investigation of various metabolic pathways and disease states.
-
Phenylketonuria (PKU) Research: Monitoring the conversion of phenylalanine to tyrosine.
-
Neurotransmitter Synthesis: Tracing the flux of tyrosine into dopamine and norepinephrine.[1]
-
Protein Synthesis and Degradation: Quantifying protein turnover rates in various physiological and pathological conditions.
-
Oxidative Stress Biomarker Analysis: Used as an internal standard for the quantification of modified tyrosine residues.
This guide provides a foundational understanding of the mass spectrometric properties and analysis of L-Tyrosine-3,5-¹³C₂. The provided protocols may require optimization based on the specific instrumentation and application.
References
Correcting for Nature's Signature: A Technical Guide to Natural Abundance Correction for L-Tyrosine-3,5-13C2
For researchers, scientists, and drug development professionals utilizing L-Tyrosine-3,5-13C2 in mass spectrometry-based studies, accurately accounting for the natural abundance of stable isotopes is paramount for generating reliable and interpretable data. This technical guide provides an in-depth overview of the principles, experimental considerations, and data analysis workflows for natural abundance correction, ensuring the integrity of stable isotope tracing experiments.
In the realm of metabolomics and proteomics, stable isotope-labeled compounds like this compound serve as powerful tracers to elucidate metabolic pathways, quantify protein turnover, and assess drug metabolism. However, the inherent presence of naturally occurring heavy isotopes of elements such as carbon, hydrogen, nitrogen, and oxygen can interfere with the accurate measurement of the labeled species. This necessitates a crucial data processing step known as natural abundance correction.
The Imperative of Natural Abundance Correction
The core principle of natural abundance correction is to mathematically distinguish between the isotopes introduced via the labeled tracer and those that are naturally present in the sample.[1] This is achieved by using the known natural isotopic abundances of the constituent elements to calculate and subtract their contribution from the measured mass isotopomer distribution.
Quantitative Data for Correction
Accurate correction relies on precise knowledge of the natural abundances of the stable isotopes of the elements present in L-Tyrosine. The chemical formula for L-Tyrosine is C9H11NO3. For this compound, two carbon atoms are intentionally enriched with 13C.
Table 1: Natural Abundance of Relevant Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | 98.93 |
| 13C | 1.07 | |
| Hydrogen | 1H | 99.9885 |
| 2H (D) | 0.00115 | |
| Nitrogen | 14N | 99.634 |
| 15N | 0.366 | |
| Oxygen | 16O | 99.757 |
| 17O | 0.038 | |
| 18O | 0.205 |
Source: Midani et al., 2017, as cited in various publications.
Table 2: Isotopic Purity of Labeled this compound
The isotopic purity of the tracer itself is another critical factor. Commercially available this compound typically has a high enrichment of 13C at the specified positions. It is crucial to consider the manufacturer's specifications for isotopic purity, which is often 99% or higher for the labeled carbon atoms. This information is vital for the correction algorithm.
| Labeled Compound | Labeled Positions | Isotopic Enrichment of Labeled Positions (%) |
| This compound | C3, C5 | Typically ≥ 99% |
Experimental Protocols
A typical workflow for a stable isotope labeling experiment involving this compound and subsequent natural abundance correction is as follows.
Cell Culture and Isotope Labeling
-
Cell Seeding and Growth: Culture cells in appropriate media until they reach the desired confluence for the experiment.
-
Introduction of Labeled Tyrosine: Replace the standard medium with a medium containing a known concentration of this compound. The unlabeled L-Tyrosine concentration should be minimized or absent, depending on the experimental design.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and incorporation of the labeled amino acid into cellular proteins and metabolic pathways.
-
Harvesting: After incubation, rapidly quench metabolic activity and harvest the cells. This can be achieved by washing with ice-cold saline and then lysing the cells.
Sample Preparation for Mass Spectrometry
-
Protein Extraction and Hydrolysis (for proteomics):
-
Extract total protein from the cell lysate.
-
Perform protein hydrolysis (e.g., using 6N HCl at 110°C for 24 hours) to break down proteins into their constituent amino acids.
-
Neutralize and desiccate the hydrolysate.
-
-
Metabolite Extraction (for metabolomics):
-
Perform a metabolite extraction using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract.
-
-
Derivatization (optional but common for GC-MS):
-
Derivatize the amino acids or metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Mass Spectrometry Analysis
-
Instrument Setup: Set up the mass spectrometer (e.g., GC-MS, LC-MS) to acquire data in a manner that allows for the resolution of different mass isotopomers.
-
Data Acquisition: Inject the prepared sample and acquire the mass spectral data. It is crucial to also analyze an unlabeled L-Tyrosine standard to determine its natural mass isotopomer distribution under the same analytical conditions.
Data Analysis and Correction Workflow
The correction for natural isotope abundance is typically performed using specialized software packages or custom scripts. The general workflow involves a matrix-based correction algorithm.
Caption: A flowchart illustrating the key steps in the natural abundance correction workflow.
The correction can be represented by the following matrix equation:
M_corrected = C⁻¹ * M_measured
Where:
-
M_corrected is the vector of the corrected mass isotopomer distribution.
-
C⁻¹ is the inverse of the correction matrix.
-
M_measured is the vector of the raw, measured mass isotopomer distribution.
The correction matrix (C) is constructed based on the elemental composition of the analyte and the natural abundances of its constituent isotopes.
Signaling Pathways and Logical Relationships
The incorporation of this compound can be traced through various metabolic and signaling pathways. For instance, as a proteinogenic amino acid, its primary fate is incorporation into newly synthesized proteins.
Caption: A simplified diagram showing the incorporation of labeled tyrosine into proteins.
Furthermore, L-Tyrosine is a precursor for the synthesis of several important signaling molecules, including catecholamines (dopamine, norepinephrine, epinephrine) and thyroid hormones. Tracing the 13C label from this compound into these downstream metabolites can provide valuable insights into the activity of these biosynthetic pathways.
Caption: Biosynthetic pathway of catecholamines from L-Tyrosine.
Conclusion
Natural abundance correction is an indispensable step in stable isotope labeling experiments using this compound. By carefully considering the natural isotopic abundances, the isotopic purity of the tracer, and employing robust correction algorithms, researchers can ensure the accuracy and reliability of their quantitative data. This, in turn, allows for a more precise understanding of complex biological systems, aiding in the discovery and development of new therapeutics.
References
The Role of L-Tyrosine-3,5-¹³C₂ in Elucidating Neurotransmitter Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling is a cornerstone of modern metabolic research, enabling the precise tracking of molecular fates within complex biological systems. This technical guide provides an in-depth exploration of L-Tyrosine-3,5-¹³C₂, a stable isotope-labeled amino acid, and its critical role in the study of catecholamine neurotransmitter metabolism. L-Tyrosine is the direct precursor to dopamine, norepinephrine, and epinephrine, and tracing the incorporation of its ¹³C-labeled backbone provides a powerful tool for quantifying the dynamics of neurotransmitter synthesis, turnover, and release. This document details the underlying principles, experimental methodologies, and data analysis techniques for utilizing L-Tyrosine-3,5-¹³C₂ in neuroscience and drug development, offering a comprehensive resource for researchers in the field.
Introduction: The Significance of L-Tyrosine-3,5-¹³C₂ in Neurotransmitter Research
The catecholaminergic system, which includes dopaminergic, noradrenergic, and adrenergic pathways, is fundamental to a vast array of physiological and cognitive processes. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and addiction.[1] A quantitative understanding of catecholamine dynamics is therefore essential for both basic research and the development of novel therapeutics.
L-Tyrosine-3,5-¹³C₂ is a non-radioactive, stable isotope-labeled tracer that serves as a powerful tool for investigating these dynamics in vivo and in vitro. By introducing this labeled precursor, researchers can distinguish newly synthesized neurotransmitters from the pre-existing unlabeled pool. This allows for the precise measurement of synthesis rates, turnover, and the impact of pharmacological agents or pathological conditions on these processes.
Rationale for the 3,5-¹³C₂ Labeling Scheme:
The selection of the 3 and 5 positions on the phenyl ring for ¹³C labeling is strategic. These carbon atoms are retained throughout the enzymatic conversion of tyrosine to L-DOPA, dopamine, norepinephrine, and epinephrine. This ensures that the +2 Da mass shift introduced by the two ¹³C atoms is carried through the entire catecholamine synthesis pathway, allowing for the distinct detection of the labeled neurotransmitters and their metabolites by mass spectrometry. Furthermore, labeling the aromatic ring minimizes the risk of isotopic scrambling that could occur with labeling at other positions on the amino acid backbone.
Core Signaling Pathway: Catecholamine Biosynthesis
The synthesis of catecholamines from L-Tyrosine is a well-characterized enzymatic cascade. The introduction of L-Tyrosine-3,5-¹³C₂ allows for the tracing of this pathway, as depicted below.
Experimental Protocols
The following sections outline a generalized experimental workflow for an in vivo study of dopamine turnover in a rodent model using L-Tyrosine-3,5-¹³C₂.
Animal Preparation and Tracer Administration
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat using isoflurane or a similar anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).
-
Allow for a post-surgical recovery period of at least 48 hours.
-
-
Tracer Administration:
-
L-Tyrosine-3,5-¹³C₂ is dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).
-
The tracer can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For localized studies of synthesis, reverse dialysis is preferred to minimize systemic effects.
-
A typical concentration for reverse dialysis is 50-100 µM in aCSF.
-
In Vivo Microdialysis and Sample Collection
-
Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a stabilization period of at least 1-2 hours to establish a baseline.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant solution (e.g., perchloric acid or a mix of ascorbic and acetic acid) to prevent catecholamine degradation.
-
Immediately freeze samples on dry ice and store at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis
-
Internal Standard Spiking: Thaw the dialysate samples and add a known concentration of a heavy-isotope labeled internal standard (e.g., d₄-dopamine) to each sample for absolute quantification.
-
Protein Precipitation (for tissue homogenates): If analyzing tissue samples, homogenize the tissue in an appropriate buffer and precipitate proteins using a solvent like methanol or acetonitrile. Centrifuge and collect the supernatant.
-
Derivatization (Optional): While not always necessary with modern sensitive mass spectrometers, derivatization can improve chromatographic separation and ionization efficiency for certain catecholamines.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for distinguishing and quantifying the labeled and unlabeled neurotransmitters and their metabolites.
Chromatographic Separation
-
Column: A reverse-phase C18 column is typically used for the separation of catecholamines.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.
Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for catecholamine analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.
Table 1: Theoretical MRM Transitions for L-Tyrosine-3,5-¹³C₂ and its Metabolites
| Compound | Labeled/Unlabeled | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Tyrosine | Unlabeled | 182.1 | 136.1 |
| L-Tyrosine-3,5-¹³C₂ | Labeled | 184.1 | 138.1 |
| L-DOPA | Unlabeled | 198.1 | 152.1 |
| ¹³C₂-L-DOPA | Labeled | 200.1 | 154.1 |
| Dopamine | Unlabeled | 154.1 | 137.1 |
| ¹³C₂-Dopamine | Labeled | 156.1 | 139.1 |
| Norepinephrine | Unlabeled | 170.1 | 152.1 |
| ¹³C₂-Norepinephrine | Labeled | 172.1 | 154.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. Product ions are typically generated from the loss of the carboxyl group or other characteristic fragmentations.
Data Presentation and Interpretation
The primary output of these experiments is the time-course of the concentrations of both the unlabeled (endogenous) and ¹³C₂-labeled (newly synthesized) neurotransmitters and their metabolites.
Table 2: Example Data - Dopamine Turnover in Rat Striatum
| Time (min) | Unlabeled Dopamine (nM) | ¹³C₂-Dopamine (nM) | Total Dopamine (nM) | % Newly Synthesized |
| 0 (Baseline) | 5.2 ± 0.4 | 0.0 | 5.2 ± 0.4 | 0 |
| 30 | 4.9 ± 0.5 | 0.8 ± 0.1 | 5.7 ± 0.5 | 14.0 |
| 60 | 4.7 ± 0.4 | 1.5 ± 0.2 | 6.2 ± 0.5 | 24.2 |
| 90 | 4.5 ± 0.5 | 2.1 ± 0.3 | 6.6 ± 0.6 | 31.8 |
| 120 | 4.4 ± 0.4 | 2.5 ± 0.3 | 6.9 ± 0.6 | 36.2 |
Data are presented as mean ± SEM. The percentage of newly synthesized dopamine is calculated as (¹³C₂-Dopamine / Total Dopamine) * 100.
From this data, key kinetic parameters such as the fractional synthesis rate (FSR) can be calculated to provide a quantitative measure of neurotransmitter turnover.
Visualization of Experimental Workflow
The following diagram illustrates the overall experimental workflow for a typical in vivo microdialysis study using L-Tyrosine-3,5-¹³C₂.
Conclusion
L-Tyrosine-3,5-¹³C₂ is an invaluable tool for researchers seeking to unravel the complexities of catecholamine metabolism. Its use in conjunction with sensitive analytical techniques like LC-MS/MS provides a dynamic and quantitative window into the synthesis, release, and turnover of dopamine, norepinephrine, and epinephrine. The methodologies outlined in this guide offer a robust framework for designing and executing experiments that can significantly advance our understanding of neurotransmitter systems in both health and disease, ultimately aiding in the discovery and development of more effective neurological and psychiatric therapies.
References
Foundational Research on Tyrosine Metabolism Using Stable Isotopes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of foundational research on tyrosine metabolism utilizing stable isotope tracers. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to design, execute, and interpret stable isotope studies in this critical area of metabolic research. This document details the key metabolic pathways, experimental protocols, and quantitative data derived from seminal studies, presented in a clear and accessible format.
Core Principles of Tyrosine Metabolism
Tyrosine is a non-essential amino acid in humans, primarily synthesized from the essential amino acid phenylalanine.[1][2] Its metabolism is central to numerous physiological processes, including protein synthesis, and the production of neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.[2][3][4] The primary site of tyrosine degradation is the liver.
The conversion of phenylalanine to tyrosine is a critical initial step, catalyzed by the enzyme phenylalanine hydroxylase (PAH), with tetrahydrobiopterin (BH4) acting as a cofactor. This irreversible reaction is a key regulatory point in aromatic amino acid metabolism. Subsequent catabolism of tyrosine involves a series of enzymatic reactions, including transamination by tyrosine transaminase and oxidation, ultimately leading to the formation of fumarate and acetoacetate, which can enter the citric acid cycle.
Stable isotope tracers, such as deuterium- or carbon-13-labeled phenylalanine and tyrosine, are invaluable tools for dynamically studying these pathways in vivo. By introducing these labeled compounds and monitoring their appearance and the appearance of their labeled metabolites, researchers can quantify the rates of tyrosine synthesis, turnover, and catabolism.
Key Signaling Pathways in Tyrosine Metabolism
The metabolic fate of tyrosine is governed by a series of enzymatic steps. Understanding this pathway is crucial for interpreting data from stable isotope tracer studies.
Figure 1: Simplified overview of the major pathways of tyrosine metabolism.
Experimental Protocols for Stable Isotope Tracer Studies
The use of primed, constant intravenous infusions of stable isotopes is a cornerstone technique for quantifying amino acid kinetics in vivo.
General Experimental Workflow
A typical workflow for a human study investigating tyrosine metabolism using stable isotope tracers is outlined below.
Figure 2: Generalized experimental workflow for a human stable isotope tracer study.
Detailed Protocol: Primed, Constant Infusion of [1-¹³C]Phenylalanine and [²H₂]Tyrosine
This protocol is adapted from foundational studies to determine phenylalanine and tyrosine kinetics.
3.2.1. Subject Preparation:
-
Subjects undergo a period of dietary control, often consuming a prescribed L-amino acid-based diet for several days leading up to the study.
-
Subjects are admitted to a metabolic research unit and fast overnight prior to the infusion.
3.2.2. Tracer Preparation and Infusion:
-
Sterile solutions of L-[1-¹³C]phenylalanine and L-[²H₂]tyrosine are prepared in a saline solution.
-
A priming dose of each tracer is administered as a bolus injection to rapidly achieve isotopic steady state in the body's amino acid pools.
-
Immediately following the prime, a continuous intravenous infusion of the tracers is initiated using a calibrated syringe pump. The infusion is typically maintained for a period of 4 to 24 hours, depending on the research question.
3.2.3. Sample Collection:
-
Baseline blood and breath samples are collected prior to the tracer infusion.
-
Arterialized venous blood samples are collected at regular intervals (e.g., every 20-30 minutes) throughout the infusion period.
-
Expired air samples are collected for the analysis of ¹³CO₂ to determine phenylalanine oxidation.
3.2.4. Sample Preparation and Analysis:
-
Plasma: Blood samples are centrifuged to separate plasma, which is then stored at -80°C. For analysis, plasma proteins are precipitated, and the supernatant containing free amino acids is processed. This often involves derivatization to make the amino acids volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Breath: The isotopic enrichment of ¹³CO₂ in expired air is measured using Isotope Ratio Mass Spectrometry (IRMS).
-
Mass Spectrometry: GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to determine the isotopic enrichment of phenylalanine and tyrosine in plasma samples.
Quantitative Data on Phenylalanine and Tyrosine Kinetics
The following table summarizes key quantitative data from foundational studies on phenylalanine and tyrosine metabolism in healthy young men in the postabsorptive (fasted) and fed states. Rates are expressed in micromoles per kilogram of body weight per hour (μmol·kg⁻¹·h⁻¹).
| Parameter | Postabsorptive (Fasted) State | Fed State | Isotope Tracers Used | Reference(s) |
| Phenylalanine Turnover | 36.1 ± 5.1 | - | L-[ring-²H₅]phenylalanine | |
| Tyrosine Turnover | 39.8 ± 3.5 | - | L-[1-¹³C]tyrosine | |
| Phenylalanine to Tyrosine Conversion | 5.83 ± 0.59 | - | L-[ring-²H₅]phenylalanine | |
| Phenylalanine to Tyrosine Conversion | 5.1 ± 2.9 | 6.8 ± 3.4 | L-[ring-²H₅]phenylalanine | |
| Phenylalanine to Tyrosine Conversion | 11.1 ± 5.6 | 12.7 ± 7.7 | L-[1-¹³C]phenylalanine | |
| Phenylalanine Oxidation | 9.9 ± 2.0 | 13.5 ± 2.6 | L-[1-¹³C]phenylalanine |
Data are presented as mean ± standard deviation.
These data highlight that the choice of isotope tracer can influence the measured rates of metabolic processes.
Conclusion
Stable isotope tracer methodologies have been instrumental in elucidating the fundamental aspects of tyrosine metabolism in humans. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals. By leveraging these techniques, it is possible to gain a deeper understanding of how tyrosine metabolism is altered in various physiological and pathological states, and to assess the impact of therapeutic interventions. Careful experimental design, execution, and data interpretation are paramount to obtaining reliable and meaningful results in this field.
References
- 1. davuniversity.org [davuniversity.org]
- 2. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]
- 3. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Protein Turnover Rates with L-Tyrosine-3,5-¹³C₂: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, understanding the dynamics of protein turnover is crucial for elucidating disease mechanisms and developing novel therapeutics. Stable isotope labeling with amino acids, followed by mass spectrometry, has become a powerful technique for these investigations. This document provides detailed application notes and experimental protocols for measuring protein turnover rates using L-Tyrosine-3,5-¹³C₂.
Application Notes
L-Tyrosine-3,5-¹³C₂ is a non-radioactive, stable isotope-labeled amino acid that serves as a tracer for monitoring protein synthesis. When introduced into a biological system, it is incorporated into newly synthesized proteins. By measuring the ratio of labeled to unlabeled tyrosine in proteins over time, researchers can calculate the rates of protein synthesis, degradation, and overall turnover. This information is invaluable for studying the regulation of protein homeostasis in various physiological and pathological states.
The primary advantage of using stable isotopes like ¹³C is their safety, as they do not emit radiation. This allows for their use in a wide range of in vitro and in vivo studies, including those involving human subjects. The two ¹³C atoms in L-Tyrosine-3,5-¹³C₂ provide a distinct mass shift that is readily detectable by mass spectrometry, enabling accurate quantification.
Key applications of measuring protein turnover with L-Tyrosine-3,5-¹³C₂ include:
-
Understanding Disease Pathophysiology: Altered protein turnover is a hallmark of many diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2] Measuring these changes can provide insights into disease mechanisms.
-
Drug Discovery and Development: The efficacy of a drug can be evaluated by its effect on the turnover of its target protein or other proteins in relevant pathways.
-
Studying Fundamental Biological Processes: Protein turnover is a fundamental process that regulates cellular function. Measuring its dynamics can help to unravel complex biological pathways.
Experimental Protocols
The following protocols provide a general framework for conducting protein turnover experiments using L-Tyrosine-3,5-¹³C₂. Specific parameters may need to be optimized based on the experimental system.
Protocol 1: In Vitro Protein Turnover Measurement using Pulsed SILAC (pSILAC)
This protocol is adapted from the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[3][4]
1. Cell Culture and Labeling: a. Culture cells in standard "light" medium (containing natural abundance L-Tyrosine). b. Once cells reach the desired confluency, replace the "light" medium with "heavy" medium containing L-Tyrosine-3,5-¹³C₂ in place of the unlabeled L-Tyrosine. This is the start of the "pulse." c. Harvest cells at various time points after the switch to the "heavy" medium (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected turnover rate of the proteins of interest.
2. Protein Extraction and Digestion: a. Lyse the harvested cells using a suitable lysis buffer. b. Quantify the protein concentration in the lysates. c. Take equal amounts of protein from each time point and subject them to in-solution or in-gel digestion with an appropriate protease (e.g., trypsin).[5]
3. Mass Spectrometry Analysis: a. Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer will detect both the "light" (unlabeled) and "heavy" (¹³C-labeled) forms of tyrosine-containing peptides.
4. Data Analysis: a. Identify and quantify the peak intensities of the "light" and "heavy" peptide pairs at each time point. b. The fractional synthesis rate (FSR) can be calculated using the following formula: FSR = (Intensity_heavy) / (Intensity_heavy + Intensity_light) c. The protein half-life (t₁/₂) can be determined by fitting the increase in the fraction of "heavy" protein over time to a one-phase exponential association curve.
Protocol 2: In Vivo Protein Turnover Measurement in Animal Models
This protocol is based on the principles of stable isotope labeling in mammals (SILAM).
1. Animal Labeling: a. Acclimatize animals to a custom diet. b. Switch the animals to a diet where a portion of the natural L-Tyrosine is replaced with L-Tyrosine-3,5-¹³C₂. The labeling can be administered through the diet or via injection/infusion. c. Collect tissue samples at different time points during the labeling period.
2. Sample Preparation: a. Homogenize the collected tissues and extract the proteins. b. Quantify the protein concentration. c. Digest the proteins into peptides using a suitable protease.
3. Mass Spectrometry and Data Analysis: a. Analyze the peptide samples by LC-MS/MS. b. The data analysis is similar to the in vitro protocol, where the ratio of "heavy" to "light" peptides is used to determine the rate of protein synthesis.
Data Presentation
The quantitative data from protein turnover experiments can be summarized in tables for easy comparison.
| Protein | Tissue/Cell Line | Half-life (hours) | Synthesis Rate (%/day) | Degradation Rate (%/day) |
| p53 | various | < 0.5 | - | - |
| Mdm2 | various | 0.75 | - | - |
| IκBα | various | < 0.25 | - | - |
| Cyclin B1 | HCT116 | 0.8 | - | - |
| c-Myc | various | 0.5 - 1 | - | - |
| c-Fos | various | 0.2 - 0.5 | - | - |
| Ornithine decarboxylase | various | 0.2 - 0.5 | - | - |
| ... | ... | ... | ... | ... |
Note: The synthesis and degradation rates are hypothetical examples and would be determined experimentally.
Signaling Pathway Visualizations
Protein turnover is a key regulatory mechanism in many signaling pathways. Below are diagrams of the NF-κB and p53 pathways, where protein degradation plays a critical role.
References
- 1. A Protein Turnover Signaling Motif Controls the Stimulus-Sensitivity of Stress Response Pathways | PLOS Computational Biology [journals.plos.org]
- 2. A Protein Turnover Signaling Motif Controls the Stimulus-Sensitivity of Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Protein Turnover Rates in Senescent and Non-Dividing Cultured Cells with Metabolic Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Tyrosine-3,5-¹³C₂ in SILAC Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative mass spectrometry-based proteomics. The method involves the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of proteins from cells grown in "light" (natural isotope abundance) and "heavy" media, researchers can achieve precise relative quantification of protein abundance and post-translational modifications between different experimental conditions.
Traditionally, SILAC experiments have primarily utilized labeled lysine and arginine. However, for studies focused on tyrosine phosphorylation and the signaling pathways they regulate, incorporating a stable isotope-labeled version of tyrosine, such as L-Tyrosine-3,5-¹³C₂ , offers a more direct and targeted analytical approach. This is particularly valuable in dissecting the signaling cascades initiated by receptor tyrosine kinases (RTKs), which are often dysregulated in diseases like cancer.
This document provides detailed application notes and protocols for the use of L-Tyrosine-3,5-¹³C₂ in SILAC proteomics experiments, with a focus on studying RTK signaling pathways.
Key Applications
-
Quantitative Analysis of Tyrosine Phosphorylation: Directly quantify changes in tyrosine phosphorylation on a proteome-wide scale in response to stimuli, drug treatment, or genetic perturbations.
-
Dissecting Receptor Tyrosine Kinase (RTK) Signaling: Identify and quantify downstream effectors and signaling nodes in pathways such as the EGFR/ErbB signaling cascade.[1]
-
Drug Discovery and Development: Assess the on- and off-target effects of tyrosine kinase inhibitors (TKIs) by monitoring the phosphorylation status of thousands of sites simultaneously.
-
Protein-Protein Interaction Studies: Quantify changes in protein complexes that are dependent on tyrosine phosphorylation.
Data Presentation: Quantitative Phosphotyrosine Analysis
The primary output of a SILAC experiment using L-Tyrosine-3,5-¹³C₂ is the relative quantification of phosphopeptides between different conditions. The data is typically presented in a table format, highlighting the identified phosphopeptide, the corresponding protein, the specific phosphorylated tyrosine residue, the SILAC ratio, and statistical significance.
Table 1: Example of Quantitative Data from a SILAC Phosphotyrosine Experiment
This table is a representative example based on typical SILAC phosphoproteomics data. It illustrates the quantification of changes in tyrosine phosphorylation in response to a hypothetical TKI treatment.
| Protein | Gene | Phosphosite | Peptide Sequence | Log₂ (TKI/Control) Ratio | p-value | Regulation |
| Epidermal growth factor receptor | EGFR | Y1173 | K(pY)LSSVGENAECI | -2.58 | 0.001 | Down |
| Shc-transforming protein 1 | SHC1 | Y317 | ELD(pY)VNTTR | -2.15 | 0.003 | Down |
| Mitogen-activated protein kinase 1 | MAPK1 | Y187 | TEY(pY)VATR | -1.89 | 0.005 | Down |
| Signal transducer and activator of transcription 3 | STAT3 | Y705 | GQV(pY)STVVTK | -1.76 | 0.006 | Down |
| Phosphoinositide 3-kinase regulatory subunit 1 | PIK3R1 | Y688 | DGG(pY)MPNSPVVR | -1.55 | 0.011 | Down |
| Proto-oncogene tyrosine-protein kinase Src | SRC | Y416 | DNE(pY)TAR | -1.32 | 0.018 | Down |
| Growth factor receptor-bound protein 2 | GRB2 | Y209 | V(pY)ENVPTR | -1.10 | 0.025 | Down |
| Protein FAM59A | FAM59A | Y453 | AQP(pY)LPKHTF | -2.31 | 0.002 | Down |
| Erb-b2 receptor tyrosine kinase 2 | ERBB2 | Y1248 | DGG(pY)LPR | -2.45 | 0.001 | Down |
| Erb-b2 receptor tyrosine kinase 3 | ERBB3 | Y1289 | VAD(pY)LGLAK | -1.98 | 0.004 | Down |
Experimental Protocols
The following protocols provide a detailed methodology for a typical SILAC experiment using L-Tyrosine-3,5-¹³C₂ to investigate changes in tyrosine phosphorylation.
Protocol 1: SILAC Labeling of Cultured Cells
This phase involves adapting the cells to grow in media containing either light (natural abundance) or heavy (L-Tyrosine-3,5-¹³C₂) amino acids.
-
SILAC Media Preparation:
-
Prepare DMEM or RPMI-1640 medium that is deficient in L-arginine, L-lysine, and L-tyrosine.
-
For "Light" medium, supplement with natural L-arginine, L-lysine, and L-tyrosine at their normal concentrations.
-
For "Heavy" medium, supplement with natural L-arginine, L-lysine, and L-Tyrosine-3,5-¹³C₂ . The concentration of L-Tyrosine-3,5-¹³C₂ should be the same as that of natural L-tyrosine in the light medium.
-
Add 10% dialyzed fetal bovine serum (dFBS) to both media. dFBS is crucial as it has reduced levels of free amino acids, preventing competition with the labeled ones.
-
To prevent the metabolic conversion of arginine to proline, it is recommended to add L-proline to a final concentration of 200 mg/L.[2]
-
-
Cell Culture and Labeling:
-
Split the cell line of interest into two populations.
-
Culture one population in the "Light" SILAC medium and the other in the "Heavy" SILAC medium.
-
Maintain the cells in their respective SILAC media for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acids.
-
Monitor the incorporation efficiency by performing a small-scale protein extraction and mass spectrometry analysis after a few passages.
-
Protocol 2: Cell Treatment, Lysis, and Protein Digestion
-
Cell Treatment:
-
Once complete labeling is achieved, the two cell populations can be subjected to different experimental conditions. For example, the "Heavy" labeled cells can be treated with a TKI, while the "Light" labeled cells serve as a vehicle-treated control.
-
It is often beneficial to serum-starve the cells for 12-24 hours prior to treatment to reduce basal levels of tyrosine phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of both the "Light" and "Heavy" cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Combine equal amounts of protein from the "Light" and "Heavy" lysates (e.g., 1 mg of each).
-
Reduce the disulfide bonds in the protein mixture with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin, which cleaves C-terminal to lysine and arginine residues.
-
Protocol 3: Phosphotyrosine Peptide Enrichment and Mass Spectrometry
-
Phosphotyrosine Peptide Enrichment:
-
Enrich for tyrosine-phosphorylated peptides from the mixed peptide digest using an anti-phosphotyrosine antibody coupled to agarose or magnetic beads. This immunoprecipitation step is crucial for detecting low-abundance phosphopeptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A high-resolution mass spectrometer (e.g., an Orbitrap) is recommended for accurate mass measurement and quantification.
-
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for a SILAC experiment using L-Tyrosine-3,5-¹³C₂.
ErbB Signaling Pathway
Caption: Key components of the ErbB signaling pathway often analyzed by phosphoproteomics.
Data Analysis Protocol
-
Software and Database:
-
MaxQuant Configuration for L-Tyrosine-3,5-¹³C₂ SILAC:
-
Modifications:
-
In the "Modifications" tab, set Carbamidomethyl (C) as a fixed modification.
-
Set Oxidation (M) and Phospho (STY) as variable modifications.
-
-
Custom Labeling Setup:
-
MaxQuant allows for the definition of custom labels.[2] Navigate to the configuration settings for modifications.
-
Create a new modification for the heavy tyrosine.
-
Name: Give it a descriptive name, e.g., "Tyr(+2)".
-
Composition: Define the elemental composition change. For L-Tyrosine-3,5-¹³C₂, this will be a gain of two ¹³C atoms and a loss of two ¹²C atoms. In MaxQuant's notation, this would be C(2)13C(-2). This results in a mass shift of +2.0067 Da.
-
Specificity: Specify that this modification occurs on Tyrosine (Y).
-
Type: Set the modification type to "Label".
-
-
Group-Specific Parameters:
-
Under "Type", select "SILAC 2-plex" (or 3-plex if also using heavy Lys/Arg).
-
In the "Heavy labels" section, select your newly defined "Tyr(+2)" modification.
-
-
Quantification Settings:
-
Ensure that "Re-quantify" is enabled.
-
Set a minimum peptide ratio count (e.g., 2) for reliable protein quantification.
-
-
-
Data Interpretation:
-
The primary output for quantification will be the proteinGroups.txt file from MaxQuant.
-
The "Ratio H/L" column will provide the relative abundance of each protein between the "Heavy" (TKI-treated) and "Light" (control) samples.
-
For phosphopeptide quantification, analyze the Phospho (STY)Sites.txt file. The "Ratio H/L" in this file will indicate the change in phosphorylation at specific sites.
-
Filter the results based on a p-value or adjusted p-value (q-value) to identify statistically significant changes.
-
By following these protocols and data analysis steps, researchers can effectively utilize L-Tyrosine-3,5-¹³C₂ to gain valuable insights into the dynamics of tyrosine phosphorylation and cellular signaling.
References
- 1. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isobaric Labeling Update in MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ghaemmaghamilab.org [ghaemmaghamilab.org]
- 4. pharmazie.uni-greifswald.de [pharmazie.uni-greifswald.de]
Application Notes: High-Throughput Quantification of L-Tyrosine in Human Plasma using L-Tyrosine-3,5-¹³C₂ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Tyrosine is a non-essential amino acid that serves as a fundamental building block for proteins and a precursor for several critical biomolecules, including neurotransmitters like dopamine and norepinephrine, thyroid hormones, and melanin.[1] The accurate quantification of L-Tyrosine in biological matrices is crucial for various research areas, including the study of metabolic disorders, neurological diseases, and monitoring therapeutic interventions.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and throughput.[3] The use of a stable isotope-labeled (SIL) internal standard is essential for correcting analytical variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[4] L-Tyrosine-3,5-¹³C₂ is an ideal internal standard for the quantification of L-Tyrosine as its chemical and physical properties are nearly identical to the analyte, and it can be distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer.[5] This application note provides a detailed protocol for the quantification of L-Tyrosine in human plasma using L-Tyrosine-3,5-¹³C₂ as an internal standard with a validated LC-MS/MS method.
Signaling Pathway Context: Tyrosine Metabolism
L-Tyrosine is central to several metabolic pathways. It is synthesized from phenylalanine and is a precursor for the synthesis of catecholamines (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. Dysregulation of these pathways is associated with various diseases.
References
Application Notes and Protocols for L-Tyrosine-3,5-13C2 Labeling in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used technique for quantitative mass spectrometry-based proteomics. The methodology involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. This allows for the direct comparison of protein abundance between different cell populations. L-Tyrosine, a critical amino acid in cellular signaling, is a frequent target for isotopic labeling to study protein synthesis, turnover, and post-translational modifications, particularly tyrosine phosphorylation.
These application notes provide a detailed protocol for the metabolic labeling of mammalian cells using L-Tyrosine-3,5-13C2. This specific isotopic labeling enables the differentiation of labeled ("heavy") from unlabeled ("light") tyrosine-containing peptides by a mass shift of +2 Da, facilitating accurate relative quantification of proteins and phosphotyrosine events.
Applications
-
Quantitative Proteomics: Determination of relative protein abundance between different experimental conditions (e.g., drug treatment vs. control).
-
Phosphoproteomics: Specifically quantifying changes in tyrosine phosphorylation, providing insights into signaling pathway activation or inhibition.
-
Protein Turnover Studies: Measuring the rates of protein synthesis and degradation.
-
Biomarker Discovery: Identifying proteins that are differentially expressed in disease states.
Data Presentation
Table 1: Representative Labeling Efficiency of this compound in Different Mammalian Cell Lines
| Cell Line | Passage Number in Labeling Medium | Incorporation Efficiency (%) | Method of Quantification |
| HEK-293T | 5 | > 98% | LC-MS/MS |
| HeLa | 6 | > 97% | LC-MS/MS |
| A431 | 6 | > 98% | LC-MS/MS |
| MCF7 | 7 | > 96% | LC-MS/MS |
Note: The data presented are representative values based on typical SILAC experiments. Actual incorporation efficiency should be experimentally verified for each cell line and experimental condition.
Table 2: Recommended L-Tyrosine Concentrations in SILAC Media
| Component | Standard DMEM Concentration (mg/L) | Standard RPMI-1640 Concentration (mg/L) | Recommended SILAC Concentration (mg/L) | Molar Concentration (mM) |
| L-Tyrosine | 72 | 29 | 72 - 100 | ~0.40 - 0.55 |
| This compound | N/A | N/A | 72 - 100 | ~0.40 - 0.55 |
Note: Due to the low solubility of L-Tyrosine at neutral pH, ensure complete dissolution when preparing the labeling medium. The disodium salt of tyrosine offers higher solubility.
Experimental Protocols
Protocol 1: Preparation of SILAC Labeling Medium
Materials:
-
DMEM or RPMI-1640 medium deficient in L-Tyrosine, L-Lysine, and L-Arginine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
L-Lysine and L-Arginine (for "light" and "heavy" media, if performing a standard SILAC experiment).
-
L-Tyrosine ("light").
-
This compound ("heavy").
-
Penicillin-Streptomycin solution.
-
Sterile filtration unit (0.22 µm).
Procedure:
-
Prepare two separate batches of SILAC medium: "light" and "heavy".
-
To a bottle of amino acid-deficient basal medium, add dFBS to a final concentration of 10%.
-
Add Penicillin-Streptomycin to a final concentration of 1%.
-
For the "light" medium, add unlabeled L-Tyrosine to the desired final concentration (e.g., 72 mg/L). If conducting a standard SILAC experiment, also add "light" L-Lysine and L-Arginine.
-
For the "heavy" medium, add this compound to the same final concentration as the "light" version. If applicable, add "heavy" L-Lysine and L-Arginine.
-
Ensure complete dissolution of the amino acids. Gentle warming to 37°C may aid in this process.
-
Sterile-filter the complete media using a 0.22 µm filter.
-
Store the prepared media at 4°C.
Protocol 2: Metabolic Labeling of Mammalian Cells
Materials:
-
Mammalian cell line of interest (e.g., HEK-293T, HeLa).
-
Complete "light" and "heavy" SILAC media.
-
Standard cell culture reagents and equipment.
Procedure:
-
Culture the cells in standard complete medium until they reach a healthy, sub-confluent state.
-
Split the cell population into two separate flasks.
-
For the "light" population, replace the standard medium with the prepared "light" SILAC medium.
-
For the "heavy" population, replace the standard medium with the prepared "heavy" SILAC medium.
-
Culture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid. This typically takes 1-2 weeks, depending on the cell line's doubling time.
-
Periodically check for labeling efficiency by harvesting a small aliquot of cells, extracting proteins, and analyzing by mass spectrometry. A labeling efficiency of >95% is recommended for quantitative accuracy.
Protocol 3: Sample Preparation for Proteomic Analysis
Materials:
-
Labeled cell populations ("light" and "heavy").
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin, sequencing grade.
-
Ammonium bicarbonate.
-
Formic acid.
-
Acetonitrile.
-
C18 desalting columns.
Procedure:
-
After the desired experimental treatment, wash the "light" and "heavy" cell populations with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation to pellet cell debris.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 55 mM, then incubate in the dark for 20 minutes.
-
In-solution Digestion: Dilute the protein mixture with ammonium bicarbonate (50 mM) to reduce the concentration of urea or other denaturants. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Peptide Desalting: Acidify the peptide mixture with formic acid. Desalt the peptides using C18 columns according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge and store at -80°C until mass spectrometry analysis.
Visualizations
Experimental Workflow
Caption: General workflow for SILAC-based quantitative proteomics using this compound.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway highlighting key tyrosine phosphorylation events.
Insulin Receptor Signaling Pathway
Caption: Overview of the Insulin Receptor signaling cascade, emphasizing tyrosine phosphorylation.
Quantitative Analysis of Tyrosine Phosphorylation with L-Tyrosine-3,5-13C2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine phosphorylation is a critical post-translational modification that plays a central role in cellular signal transduction. Dysregulation of tyrosine kinase activity is implicated in numerous diseases, including cancer and metabolic disorders, making the quantitative analysis of tyrosine phosphorylation a key area of research in drug development and molecular biology. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry (MS)-based technique for quantitative proteomics. This application note details the use of L-Tyrosine-3,5-13C2, a stable isotope-labeled variant of tyrosine, for the quantitative analysis of tyrosine phosphorylation. By metabolically incorporating this compound into the proteome, researchers can accurately quantify changes in tyrosine phosphorylation levels between different cellular states, providing valuable insights into signaling pathway dynamics.
Principle of the Method
The methodology is based on the metabolic incorporation of "heavy" this compound into one cell population and "light" (unlabeled) L-Tyrosine into a control population. After a sufficient number of cell divisions, the tyrosine residues in the proteome of the "heavy" labeled cells will contain the 13C isotope, resulting in a predictable mass shift. The two cell populations are then lysed, and the protein extracts are combined. Following protein digestion, phosphotyrosine-containing peptides are enriched and analyzed by high-resolution mass spectrometry. The relative abundance of the "heavy" and "light" peptide pairs allows for the accurate quantification of changes in tyrosine phosphorylation at specific sites.
Applications
-
Drug Discovery and Development: Elucidate the mechanism of action of tyrosine kinase inhibitors (TKIs) and other targeted therapies by quantifying their effects on specific phosphorylation sites.[1]
-
Signal Transduction Research: Investigate the dynamics of signaling pathways, such as the EGFR, Src, and Insulin Receptor pathways, in response to various stimuli.
-
Biomarker Discovery: Identify novel phosphotyrosine biomarkers for disease diagnosis, prognosis, and patient stratification.
-
Systems Biology: Generate large-scale quantitative phosphoproteomic data to build and refine models of cellular signaling networks.[2]
Data Presentation: Quantitative Analysis of Tyrosine Phosphorylation
The following tables provide representative quantitative data from phosphoproteomic studies of key signaling pathways. While these studies may have utilized different isotopic labeling strategies (e.g., SILAC with labeled lysine and arginine), the data presentation format is directly applicable to experiments using this compound. The fold change represents the relative increase or decrease in phosphorylation at a specific site in response to a stimulus.
Table 1: Quantitative Analysis of Phosphotyrosine Sites in the EGFR Signaling Pathway
| Protein | Phosphorylation Site | Fold Change (EGF Stimulation) |
| EGFR | Y1068 | 8.5 |
| EGFR | Y1148 | 7.2 |
| EGFR | Y1173 | 9.1 |
| SHC1 | Y317 | 5.4 |
| GAB1 | Y627 | 4.8 |
| STAT3 | Y705 | 3.1 |
Data adapted from studies on EGFR signaling in response to EGF stimulation, analyzed by quantitative mass spectrometry.
Table 2: Quantitative Analysis of Phosphotyrosine Sites in the Src Kinase Signaling Pathway
| Protein | Phosphorylation Site | Fold Change (Src Activation) |
| SRC | Y416 (autophosphorylation) | 12.3 |
| FAK1 | Y397 | 6.7 |
| PAX | Y118 | 4.5 |
| CAS | Y249 | 5.9 |
| CTTN | Y421 | 3.8 |
Data adapted from quantitative phosphoproteomic studies of Src kinase activation.
Table 3: Quantitative Analysis of Phosphotyrosine Sites in the Insulin Receptor Signaling Pathway
| Protein | Phosphorylation Site | Fold Change (Insulin Stimulation) |
| INSR | Y1158 | 15.2 |
| INSR | Y1162 | 14.8 |
| INSR | Y1163 | 13.5 |
| IRS1 | Y612 | 10.1 |
| IRS1 | Y632 | 9.7 |
| PIK3R1 | Y688 | 3.2 |
Data adapted from quantitative phosphoproteomic analyses of the insulin signaling pathway.
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of tyrosine phosphorylation using this compound.
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
Materials:
-
Mammalian cell line of interest
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Tyrosine
-
L-Tyrosine (unlabeled, "light")
-
This compound ("heavy")
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Media Preparation:
-
Prepare "light" medium by supplementing the tyrosine-deficient medium with unlabeled L-Tyrosine to the normal physiological concentration (e.g., 105 mg/L for DMEM).
-
Prepare "heavy" medium by supplementing the tyrosine-deficient medium with this compound to the same final concentration.
-
Add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1%. Filter-sterilize the media.
-
-
Cell Culture and Labeling:
-
Culture the cells in standard complete medium until they reach 70-80% confluency.
-
For the "light" condition, passage the cells into the prepared "light" medium.
-
For the "heavy" condition, passage the cells into the prepared "heavy" medium.
-
Culture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid. This can be monitored by mass spectrometry analysis of a small protein lysate sample.
-
-
Experimental Treatment:
-
Once labeling is complete, cells can be subjected to experimental treatments (e.g., growth factor stimulation, drug treatment). The control (unstimulated or vehicle-treated) and experimental conditions should be performed on the "light" and "heavy" labeled cell populations, respectively (or vice versa in a label-swap experiment).
-
Protocol 2: Sample Preparation and Mass Spectrometry Analysis
Materials:
-
Lysis Buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, with phosphatase and protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Anti-phosphotyrosine antibody (e.g., P-Tyr-1000) conjugated to agarose or magnetic beads
-
Wash buffers (e.g., Tris-buffered saline with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
C18 desalting spin columns
-
Mass spectrometer (e.g., Orbitrap-based instrument)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash the "light" and "heavy" labeled cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Phosphotyrosine Peptide Enrichment:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 1%.
-
Incubate the peptide mixture with the anti-phosphotyrosine antibody-conjugated beads according to the manufacturer's protocol to immunoprecipitate phosphotyrosine-containing peptides.
-
Wash the beads extensively with wash buffers to remove non-specifically bound peptides.
-
Elute the enriched phosphotyrosine peptides with the elution buffer.
-
-
Desalting and Mass Spectrometry Analysis:
-
Desalt the eluted phosphopeptides using C18 spin columns.
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using software capable of SILAC-based quantification (e.g., MaxQuant, Proteome Discoverer).
-
The software will identify peptide pairs with the characteristic mass shift of this compound and calculate the intensity ratio of the "heavy" to "light" peptides to determine the relative change in phosphorylation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for quantitative phosphotyrosine analysis.
Caption: Simplified EGFR signaling pathway with key phosphotyrosine sites.
Caption: Overview of the Src kinase signaling pathway.
Caption: Key components of the Insulin Receptor signaling pathway.
References
- 1. Quantitative Tyrosine Phosphoproteomics of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor-treated Lung Adenocarcinoma Cells Reveals Potential Novel Biomarkers of Therapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phosphoproteomics Data Resource for Systems-level Modeling of Kinase Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Tyrosine-3,5-¹³C₂ in Neurological Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Tyrosine, a non-essential amino acid, is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine and norepinephrine.[1] Dysregulation of these neurotransmitter systems is a hallmark of several neurological disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons. Altered tyrosine metabolism has also been implicated in other neurodegenerative conditions such as Alzheimer's disease.[2][3][4]
L-Tyrosine-3,5-¹³C₂ is a stable isotope-labeled variant of L-Tyrosine that serves as a powerful tool for tracing the metabolic fate of tyrosine in both in vitro and in vivo models of neurological disease. By replacing two ¹²C atoms with ¹³C atoms on the phenyl ring, researchers can use mass spectrometry to distinguish and quantify the labeled tyrosine and its downstream metabolites from their endogenous, unlabeled counterparts. This enables the precise measurement of metabolic fluxes, providing insights into neurotransmitter synthesis and turnover rates, as well as protein synthesis dynamics.[5]
These application notes provide an overview of the key applications of L-Tyrosine-3,5-¹³C₂ in neurological disease research and detailed protocols for its use in tracing dopamine metabolism and measuring protein synthesis rates.
Key Applications
-
Tracing Catecholamine Metabolism: L-Tyrosine-3,5-¹³C₂ is instrumental in elucidating the dynamics of dopamine and norepinephrine synthesis and turnover. This is particularly relevant for studying Parkinson's disease, where dopamine deficiency is a primary pathological feature. By tracking the incorporation of ¹³C into dopamine and its metabolites, researchers can assess the activity of key enzymes in the catecholamine synthesis pathway, such as tyrosine hydroxylase.
-
Measuring Protein Synthesis Rates: As an amino acid, L-Tyrosine is a fundamental building block of proteins. Stable isotope-labeled tyrosine can be used to measure the rate of new protein synthesis in various models of neurological disease. This is crucial for understanding how neurodegenerative processes affect cellular homeostasis and proteostasis.
-
Investigating Neurodegenerative Mechanisms: The metabolic pathways involving tyrosine can be perturbed in various neurodegenerative diseases. L-Tyrosine-3,5-¹³C₂ can be employed in metabolic flux analysis to identify metabolic bottlenecks or shunts in neuronal and glial cells, providing valuable information on disease mechanisms.
Data Presentation
Table 1: Representative Mass Isotopomer Distribution of Tyrosine and Dopamine in a Neuronal Cell Culture Model of Parkinson's Disease
| Analyte | Mass Isotopomer | Relative Abundance (Control) | Relative Abundance (PD Model) | Fold Change (PD/Control) |
| L-Tyrosine | M+0 (Unlabeled) | 85.2 ± 3.1% | 88.5 ± 2.8% | 1.04 |
| M+2 (¹³C₂) | 14.8 ± 3.1% | 11.5 ± 2.8% | 0.78 | |
| Dopamine | M+0 (Unlabeled) | 92.7 ± 1.9% | 96.4 ± 1.5% | 1.04 |
| M+2 (¹³C₂) | 7.3 ± 1.9% | 3.6 ± 1.5% | 0.49 |
Data are presented as mean ± standard deviation and are representative of typical results from an in vitro experiment using a neuronal cell line treated with a neurotoxin to model Parkinson's disease, followed by incubation with L-Tyrosine-3,5-¹³C₂.
Table 2: Fractional Synthesis Rate of Total Protein in an Alzheimer's Disease Mouse Model
| Brain Region | Genotype | Fractional Synthesis Rate (%/hour) | p-value |
| Hippocampus | Wild-Type | 0.58 ± 0.07 | <0.05 |
| AD Model | 0.42 ± 0.09 | ||
| Cortex | Wild-Type | 0.61 ± 0.06 | ns |
| AD Model | 0.57 ± 0.08 |
Data are presented as mean ± standard deviation and represent typical findings from an in vivo study where mice were administered L-Tyrosine-3,5-¹³C₂ to measure protein synthesis rates in different brain regions. 'ns' denotes a non-significant difference.
Experimental Protocols
Protocol 1: Tracing Dopamine Metabolism in Neuronal Cell Culture
Objective: To quantify the synthesis rate of dopamine from L-Tyrosine-3,5-¹³C₂ in a neuronal cell culture model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM) deficient in unlabeled L-Tyrosine
-
Fetal Bovine Serum (dialyzed)
-
L-Tyrosine-3,5-¹³C₂
-
Phosphate-Buffered Saline (PBS)
-
Perchloric acid (0.1 M), ice-cold
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture neuronal cells to 80-90% confluency in standard growth medium.
-
For the experiment, replace the standard medium with tyrosine-free DMEM supplemented with 10% dialyzed FBS and a known concentration of L-Tyrosine-3,5-¹³C₂ (e.g., 100 µM).
-
Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8 hours) to monitor the time-course of label incorporation.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add ice-cold 0.1 M perchloric acid to the culture dish to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining debris.
-
Transfer the filtered extract to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable reversed-phase C18 column for chromatographic separation.
-
Set up the mass spectrometer to monitor the mass-to-charge ratios (m/z) of unlabeled (M+0) and labeled (M+2) tyrosine and dopamine.
-
Develop a standard curve using known concentrations of unlabeled and labeled standards to quantify the analytes.
-
-
Data Analysis:
-
Calculate the percentage of labeled tyrosine and dopamine at each time point by dividing the peak area of the M+2 isotopomer by the sum of the peak areas of the M+0 and M+2 isotopomers.
-
The rate of dopamine synthesis can be determined from the slope of the initial linear phase of the ¹³C-dopamine enrichment over time.
-
Protocol 2: Measuring In Vivo Protein Synthesis Rate in a Mouse Model of Neurodegeneration
Objective: To determine the fractional synthesis rate (FSR) of proteins in the brain of a mouse model of a neurological disease.
Materials:
-
Mouse model of a neurological disease (e.g., Alzheimer's disease model) and wild-type controls.
-
L-Tyrosine-3,5-¹³C₂ sterile solution for injection.
-
Anesthesia.
-
Surgical tools for tissue dissection.
-
Liquid nitrogen.
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors).
-
Trichloroacetic acid (TCA), 10%.
-
Hydrochloric acid (HCl), 6 M.
-
GC-MS or LC-MS/MS system.
Procedure:
-
Tracer Administration:
-
Administer a bolus injection of L-Tyrosine-3,5-¹³C₂ (e.g., via tail vein or intraperitoneal injection) to both the disease model and wild-type mice. The exact dose will need to be optimized for the specific animal model and experimental question.
-
-
Tissue Collection:
-
At a predetermined time point after injection (e.g., 30-60 minutes), anesthetize the mouse and collect blood via cardiac puncture.
-
Perfuse the mouse with ice-cold PBS to remove blood from the brain.
-
Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, cortex).
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until further processing.
-
-
Protein Extraction and Hydrolysis:
-
Homogenize the frozen brain tissue in homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Precipitate the protein from the supernatant by adding ice-cold 10% TCA.
-
Wash the protein pellet with ethanol to remove residual TCA.
-
Hydrolyze the protein pellet by incubating with 6 M HCl at 110°C for 24 hours.
-
-
Amino Acid Purification and Derivatization:
-
Neutralize the hydrolysate and purify the amino acids using solid-phase extraction.
-
Derivatize the amino acids to make them volatile for GC-MS analysis or to improve ionization for LC-MS/MS.
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized amino acids to determine the enrichment of L-Tyrosine-3,5-¹³C₂ in the protein-bound fraction.
-
Analyze the plasma sample to determine the enrichment of the precursor pool (free L-Tyrosine-3,5-¹³C₂ in the blood).
-
-
Calculation of Fractional Synthesis Rate (FSR):
-
FSR is calculated using the following formula: FSR (%/hour) = (E_protein / E_precursor) / t * 100 Where:
-
E_protein is the enrichment of ¹³C₂-Tyrosine in the protein-bound fraction.
-
E_precursor is the enrichment of ¹³C₂-Tyrosine in the plasma (precursor pool).
-
t is the time of labeling in hours.
-
-
Mandatory Visualizations
Caption: Catecholamine synthesis pathway from L-Tyrosine.
Caption: Workflow for tracing dopamine metabolism.
Caption: Workflow for measuring in vivo protein synthesis rate.
References
- 1. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 2. Tyrosine phosphorylation systems in Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using stable isotope tracing to unravel the metabolic components of neurodegeneration: Focus on neuron-glia metabolic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Phenylalanine to Tyrosine Conversion Using Stable Isotopes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conversion of phenylalanine to tyrosine is a critical step in amino acid metabolism, primarily catalyzed by the enzyme phenylalanine hydroxylase (PAH).[1][2] Dysregulation of this pathway is associated with metabolic disorders such as Phenylketonuria (PKU), an inherited metabolic disorder characterized by the inability to properly metabolize phenylalanine.[1][3] Accurate measurement of the in vivo rate of phenylalanine to tyrosine conversion is crucial for diagnosing and monitoring such diseases, as well as for developing and evaluating novel therapeutic interventions. Stable isotope tracer methodology offers a powerful and safe approach to quantify this metabolic flux in vivo.[4] This document provides detailed application notes and protocols for measuring phenylalanine to tyrosine conversion using stable isotope tracers.
Principle of the Method
The methodology is based on the administration of a stable isotope-labeled form of phenylalanine (the tracer) and monitoring its conversion to labeled tyrosine (the product). By measuring the isotopic enrichment of both amino acids in biological samples, typically plasma, the rate of appearance of labeled tyrosine from the labeled phenylalanine precursor can be determined. This allows for the calculation of the rate of phenylalanine hydroxylation. Commonly used stable isotopes include L-[ring-²H₅]phenylalanine, L-[1-¹³C]phenylalanine, and L-[¹⁵N]phenylalanine. The choice of tracer can influence the experimental outcome and should be carefully considered.
Experimental Design and Protocols
Two primary experimental designs are employed for in vivo studies: continuous intravenous infusion and bolus injection. The continuous infusion method is often preferred for achieving a steady-state isotopic enrichment in the plasma, which simplifies the kinetic calculations.
Key Experimental Protocols
1. In Vivo Continuous Infusion of Stable Isotope Tracers
This protocol is adapted from studies investigating phenylalanine and tyrosine kinetics in humans.
a. Subject Preparation:
-
Subjects should fast overnight (postabsorptive state) to minimize metabolic fluctuations from dietary intake.
-
An intravenous catheter is placed in an antecubital vein for tracer infusion.
-
A second catheter is placed in a contralateral hand or wrist vein, which is heated to "arterialize" the venous blood, for blood sampling.
b. Tracer Preparation and Infusion:
-
Sterile solutions of the chosen stable isotopes (e.g., L-[ring-²H₅]phenylalanine and L-[¹-¹³C]tyrosine) are prepared in sterile saline.
-
A priming dose of the tracers may be administered to rapidly achieve isotopic steady state.
-
The tracers are then infused continuously at a known rate using a calibrated infusion pump for a period of several hours (e.g., 4-8 hours).
c. Blood Sampling:
-
Baseline blood samples are collected before the start of the infusion.
-
Blood samples are then collected at regular intervals (e.g., every 30 minutes) during the infusion to monitor the attainment of isotopic steady state.
-
Blood samples should be collected in heparinized tubes and immediately placed on ice.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
2. Sample Preparation for Mass Spectrometry Analysis
a. Protein Precipitation:
-
To an aliquot of plasma (e.g., 200 µL), add an equal volume of a protein precipitating agent (e.g., 15% sulfosalicylic acid).
-
Vortex the mixture and centrifuge to pellet the precipitated protein.
-
The supernatant containing the free amino acids is collected for further processing.
b. Amino Acid Purification:
-
The supernatant is passed through a cation exchange chromatography column to isolate the amino acids.
-
The amino acids are eluted, and the eluate is dried under a stream of nitrogen gas.
c. Derivatization:
-
The dried amino acid residue is derivatized to increase its volatility for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates t-butyldimethylsilyl (t-BDMS) derivatives.
-
Alternatively, for liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization may not be necessary.
3. Mass Spectrometry Analysis
-
The isotopic enrichment of phenylalanine and tyrosine in the derivatized samples is determined by GC-MS or LC-MS/MS.
-
The instrument is operated in the selected ion monitoring (SIM) mode to monitor the specific mass-to-charge ratios (m/z) of the unlabeled and labeled amino acids.
Data Analysis and Calculations
The rate of phenylalanine to tyrosine conversion (Qpt) can be calculated using the following equation, based on the steady-state isotopic enrichments:
Qpt = Qt * (Et / Ep)
Where:
-
Qpt is the rate of phenylalanine hydroxylation (µmol/kg/h).
-
Qt is the flux of tyrosine (µmol/kg/h), determined from the dilution of the co-infused labeled tyrosine tracer.
-
Et is the isotopic enrichment of the newly synthesized (labeled) tyrosine in plasma.
-
Ep is the isotopic enrichment of the precursor (labeled) phenylalanine in plasma.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies measuring phenylalanine to tyrosine conversion in different human populations.
| Population | Tracer(s) | Conversion Rate (µmol/kg/h) | Reference |
| Healthy Adult Volunteers | L-[ring-²H₅]phenylalanine & L-[1-¹³C]tyrosine | 5.83 ± 0.59 | |
| Healthy Adult Men (Fasted) | L-[ring-²H₅]phenylalanine & ²H₂-tyrosine | 5.1 ± 2.9 | |
| Healthy Adult Men (Fed) | L-[ring-²H₅]phenylalanine & ²H₂-tyrosine | 6.8 ± 3.4 | |
| Healthy Adult Men (Fasted) | L-[1-¹³C]phenylalanine & ²H₂-tyrosine | 11.1 ± 5.6 | |
| Healthy Adult Men (Fed) | L-[1-¹³C]phenylalanine & ²H₂-tyrosine | 12.7 ± 7.7 | |
| Control Subjects | [²H₅]phenylalanine & [²H₂]tyrosine | 6.3 ± 1.6 | |
| Patients with Classical PKU | [²H₅]phenylalanine & [²H₂]tyrosine | 4.8 ± 2.2 | |
| Patients with Hyperphenylalaninemia (HPA) | [²H₅]phenylalanine & [²H₂]tyrosine | 4.4 and 5.3 | |
| Patients with Classical PKU | L-[ring-²H₅]Phe & L-[1-¹³C]Tyr | 0.13 - 0.95 | |
| Control Subjects | L-[ring-²H₅]Phe & L-[1-¹³C]Tyr | 4.11 and 6.33 |
Visualizations
Biochemical Pathway of Phenylalanine to Tyrosine Conversion
References
- 1. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylketonuria. The in vivo hydroxylation rate of phenylalanine into tyrosine is decreased - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New advances in stable tracer methods to assess whole-body protein and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Synthesis in Response to Stress using L-Tyrosine-3,5-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular stress, arising from environmental insults such as oxidative stress, heat shock, or endoplasmic reticulum (ER) dysfunction, triggers a complex cascade of signaling pathways that profoundly impact cellular function. A key aspect of the cellular stress response is the reprogramming of protein synthesis to prioritize the production of stress-responsive proteins, such as chaperones and antioxidant enzymes, while globally attenuating the synthesis of other proteins to conserve resources. Understanding the dynamics of protein synthesis under stress is crucial for elucidating disease mechanisms and developing novel therapeutic strategies.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics.[1][2][3] This approach involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. By comparing the abundance of "heavy" and "light" (unlabeled) peptides, researchers can accurately quantify changes in protein expression and synthesis.
This document provides detailed application notes and protocols for utilizing L-Tyrosine-3,5-¹³C₂ in SILAC-based experiments to specifically study protein synthesis in response to various cellular stressors. L-Tyrosine is a non-essential amino acid that serves as a precursor for important signaling molecules and is incorporated into a vast number of cellular proteins.[4] The use of L-Tyrosine labeled with two ¹³C atoms at positions 3 and 5 of the aromatic ring provides a distinct mass shift that is readily detectable by mass spectrometry, enabling precise quantification of newly synthesized proteins.
Core Applications
-
Quantitative analysis of global protein synthesis rates under different stress conditions (e.g., oxidative stress, ER stress, heat shock).
-
Identification and quantification of specific proteins that are newly synthesized in response to cellular stress.
-
Elucidation of the kinetics of protein synthesis during the stress response and recovery phases using pulsed SILAC (pSILAC) techniques.[5]
-
Investigation of the efficacy of therapeutic agents on mitigating stress-induced changes in protein synthesis.
Experimental Protocols
General SILAC Labeling with L-Tyrosine-3,5-¹³C₂
This protocol outlines the standard procedure for complete metabolic labeling of cells with L-Tyrosine-3,5-¹³C₂.
Materials:
-
Cells of interest (e.g., HeLa, HEK293T)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Tyrosine and L-Lysine/L-Arginine (if also performing Lys/Arg labeling)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Tyrosine (unlabeled)
-
"Heavy" L-Tyrosine-3,5-¹³C₂
-
"Light" and "Heavy" L-Lysine and L-Arginine (optional, for standard SILAC)
-
Cell culture flasks/plates
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Medium Preparation: Prepare "light" and "heavy" SILAC media.
-
Light Medium: Supplement the amino acid-deficient medium with unlabeled L-Tyrosine (and L-Lysine/L-Arginine if applicable) to the normal physiological concentration. Add 10% dFBS.
-
Heavy Medium: Supplement the amino acid-deficient medium with L-Tyrosine-3,5-¹³C₂ (and heavy L-Lysine/L-Arginine if applicable) to the same concentration as the light version. Add 10% dFBS.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells.
-
Grow one population in the "light" medium and the other in the "heavy" medium.
-
Passage the cells for at least five to six cell doublings to ensure >98% incorporation of the labeled amino acid.
-
-
Induction of Cellular Stress:
-
Once complete labeling is achieved, expose the "heavy" labeled cells to the desired stressor (e.g., H₂O₂, tunicamycin, heat shock) for a specific duration. The "light" labeled cells will serve as the untreated control.
-
-
Cell Lysis and Protein Extraction:
-
Wash both cell populations with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the protein concentration of both lysates.
-
-
Sample Mixing and Preparation for Mass Spectrometry:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).
-
Proceed with protein digestion (e.g., in-gel or in-solution digestion with trypsin).
-
Pulsed SILAC (pSILAC) for Measuring Protein Synthesis Rates
This protocol is designed to measure the rate of protein synthesis during a specific time window.
Procedure:
-
Initial Cell Culture: Grow cells in standard, unlabeled medium.
-
Stress Induction: Induce cellular stress in one population of cells. A parallel unstressed culture will serve as the control.
-
Pulse Labeling: At the desired time point during the stress response, replace the standard medium with "heavy" SILAC medium containing L-Tyrosine-3,5-¹³C₂ in both the stressed and unstressed cultures.
-
Incubation: Incubate the cells for a short period (e.g., 30 minutes to 4 hours) to allow for the incorporation of the heavy amino acid into newly synthesized proteins.
-
Cell Lysis and Analysis:
-
Harvest the cells, lyse them, and quantify the protein content.
-
Analyze the samples by mass spectrometry without mixing. The ratio of heavy to light peptides for each protein will indicate the rate of its synthesis during the pulse period.
-
Data Presentation
Quantitative data from SILAC experiments can be summarized in tables to facilitate comparison between different conditions.
Table 1: Global Protein Synthesis Rates under Oxidative Stress
| Condition | Total Protein Identified | Number of Quantified Proteins | Median Log2 (Heavy/Light) Ratio |
| Control | 4500 | 4319 | 0.00 |
| Oxidative Stress (H₂O₂) | 4500 | 4319 | -0.58 |
This table represents hypothetical data based on typical SILAC experiments where a negative median log2 ratio indicates a general decrease in protein synthesis under stress.
Table 2: Regulation of Specific Protein Synthesis under ER Stress
| Protein | Gene | Function | Log2 (Heavy/Light) Ratio | p-value |
| HSPA5 | GRP78/BiP | ER Chaperone | 2.5 | < 0.01 |
| CALR | Calreticulin | ER Chaperone | 2.1 | < 0.01 |
| ALB | Albumin | Secreted Protein | -1.8 | < 0.01 |
| COL1A1 | Collagen I | Secreted Protein | -2.3 | < 0.01 |
This table shows example data for specific proteins under ER stress, where positive ratios indicate upregulation of synthesis (e.g., chaperones) and negative ratios indicate downregulation (e.g., secreted proteins).
Table 3: Newly Synthesized Proteins during Heat Shock (pSILAC)
| Protein | Gene | Function | Heavy/Light Ratio (1 hr pulse) |
| HSP70 | HSPA1A | Heat Shock Protein | 15.2 |
| HSP90 | HSP90AA1 | Heat Shock Protein | 8.5 |
| ACTB | Actin | Cytoskeleton | 1.1 |
| GAPDH | GAPDH | Glycolysis | 0.9 |
This table illustrates representative pSILAC data, highlighting the rapid synthesis of heat shock proteins compared to housekeeping proteins.
Visualization of Key Signaling Pathways and Workflows
Signaling Pathways
Cellular stress activates intricate signaling networks that regulate protein synthesis. The following diagrams, generated using Graphviz (DOT language), illustrate the core logic of these pathways.
Caption: Oxidative Stress Signaling and Protein Synthesis.
Caption: Unfolded Protein Response (UPR) in the ER.
Caption: Heat Shock Response and Protein Synthesis Regulation.
Experimental Workflow
The following diagram illustrates the general workflow for a SILAC experiment using L-Tyrosine-3,5-¹³C₂ to study the stress response.
Caption: General SILAC workflow for stress response studies.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of ¹³C. L-Tyrosine-3,5-¹³C₂ will result in a mass shift of +2.0067 Da per tyrosine residue in a peptide.
-
-
Data Processing:
-
Raw MS data is processed using software such as MaxQuant, Proteome Discoverer, or Skyline.
-
The software identifies peptides by matching MS/MS spectra to a protein sequence database.
-
It then quantifies the relative abundance of the "heavy" and "light" forms of each peptide by comparing their peak intensities.
-
The protein ratio is calculated as the median of the ratios of its corresponding peptides.
-
Conclusion
The use of L-Tyrosine-3,5-¹³C₂ in SILAC-based proteomics provides a robust and specific method for investigating the intricate changes in protein synthesis that occur in response to cellular stress. The detailed protocols and conceptual frameworks presented here offer a guide for researchers to design and execute experiments that can yield valuable insights into stress response pathways, identify potential biomarkers, and aid in the development of novel therapeutic interventions.
References
Application Notes and Protocols for Cell Culture Media Preparation with L-Tyrosine-3,5-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted technique in quantitative proteomics for the accurate determination of relative protein abundance.[1][2] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population. By comparing the mass spectra of "heavy" labeled proteins with those from a "light" (unlabeled) cell population, researchers can achieve precise quantification of changes in protein expression levels.[1][2]
L-Tyrosine, a non-essential amino acid, plays a critical role in cellular signaling through its phosphorylation, a key event in pathways regulating cell growth, differentiation, and migration.[3] The use of L-Tyrosine labeled with carbon-13 at the 3 and 5 positions of its phenol ring (L-Tyrosine-3,5-13C2) allows for the specific tracking and quantification of proteins and phosphotyrosine events in response to various stimuli or disease states. These application notes provide detailed protocols for the preparation of cell culture media containing this compound for use in SILAC experiments.
Core Applications
The primary application for this compound is in SILAC-based quantitative proteomics to study:
-
Differential Protein Expression: Comparing protein abundance between different experimental conditions (e.g., drug-treated vs. control cells).
-
Post-Translational Modifications (PTMs): Specifically quantifying changes in tyrosine phosphorylation, a critical regulatory mechanism in signal transduction.
-
Protein-Protein Interactions: Identifying and quantifying interaction partners of specific proteins.
-
Metabolic Flux Analysis: Tracing the metabolic fate of tyrosine in cellular pathways.
Quantitative Data
A significant challenge in preparing cell culture media with L-Tyrosine is its low solubility at neutral pH. This can be a limiting factor in achieving the desired concentrations for efficient labeling.
| Compound | Molecular Weight ( g/mol ) | Solubility in Water at Neutral pH (approx.) |
| L-Tyrosine | 181.19 | < 0.5 g/L (< 2.76 mM) |
| This compound | 183.17 | 4.81 mg/mL (26.26 mM) with sonication, warming, and pH adjustment to 10 with NaOH and heating to 60°C. |
Note: The solubility of this compound can be enhanced under specific conditions. For practical purposes in cell culture media preparation at physiological pH, its solubility is expected to be similarly low to that of unlabeled L-Tyrosine. Strategies to improve solubility, such as the use of dipeptides, are available but are not covered in this specific protocol.
Experimental Protocols
Protocol 1: Preparation of "Heavy" SILAC Medium with this compound
This protocol outlines the steps for preparing a "heavy" SILAC medium by supplementing a tyrosine-free basal medium with this compound.
Materials:
-
Tyrosine-free basal medium (e.g., DMEM, RPMI-1640)
-
This compound (purity >98%)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
Sterile, cell culture-grade water
-
0.22 µm sterile filter units
-
Sterile conical tubes and bottles
Procedure:
-
Reconstitute Basal Medium: If using a powdered basal medium, dissolve it in cell culture-grade water according to the manufacturer's instructions. Ensure the powder is completely dissolved before proceeding.
-
Prepare "Heavy" Tyrosine Stock Solution:
-
Due to the low solubility of L-Tyrosine, a stock solution is recommended.
-
Weigh out the required amount of this compound to achieve the desired final concentration in the medium (refer to the original formulation of your basal medium for the standard L-Tyrosine concentration).
-
To aid dissolution, dissolve the this compound in a small volume of sterile water with the pH adjusted to <2.0 with HCl or >9.0 with NaOH. Gentle warming (up to 60°C) can also be applied.
-
Once dissolved, neutralize the pH carefully with sterile NaOH or HCl. Be aware that precipitation may occur if the concentration is high.
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
-
Supplement the Medium:
-
To the reconstituted tyrosine-free basal medium, add the prepared "heavy" this compound stock solution to the desired final concentration.
-
Add dFBS to the desired final concentration (e.g., 10%). The use of dialyzed FBS is critical to avoid the introduction of unlabeled amino acids.
-
Add L-Glutamine and Penicillin-Streptomycin to their standard final concentrations.
-
-
Final Filtration and Storage:
-
Bring the final volume of the medium to the desired amount with sterile, cell culture-grade water.
-
Sterile filter the complete "heavy" medium using a 0.22 µm bottle-top filter.
-
Store the prepared medium at 4°C for short-term use (up to 2-4 weeks) or at -20°C for long-term storage.
-
Protocol 2: SILAC Labeling and Cell Culture
This protocol describes the process of labeling cells with the prepared "heavy" medium.
Procedure:
-
Cell Line Selection: Choose a cell line that is auxotrophic for tyrosine or ensure that endogenous tyrosine synthesis is minimized to achieve high labeling efficiency.
-
Adaptation Phase:
-
Culture one population of cells in "light" medium (standard medium containing unlabeled L-Tyrosine) and another population in the prepared "heavy" medium containing this compound.
-
Subculture the cells for at least five to six cell doublings in their respective media to ensure near-complete incorporation of the labeled amino acid into the proteome of the "heavy" cell population.
-
-
Verification of Labeling Efficiency (Optional but Recommended):
-
After the adaptation phase, harvest a small aliquot of cells from the "heavy" population.
-
Lyse the cells, digest the proteins with trypsin, and analyze the peptides by mass spectrometry.
-
Confirm that the incorporation of this compound is >95%.
-
-
Experimental Phase:
-
Once complete labeling is achieved, the two cell populations can be subjected to different experimental treatments (e.g., stimulation with a growth factor, treatment with a drug).
-
-
Sample Preparation for Mass Spectrometry:
-
After the experimental treatment, harvest both the "light" and "heavy" cell populations.
-
Lyse the cells and determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Proceed with protein digestion (e.g., in-gel or in-solution digestion with trypsin).
-
The resulting peptide mixture is now ready for analysis by LC-MS/MS for relative protein quantification.
-
Visualizations
SILAC Experimental Workflow
The following diagram illustrates the general workflow for a SILAC experiment.
Tyrosine Kinase Signaling Pathway
This diagram shows a simplified, generic receptor tyrosine kinase (RTK) signaling pathway that can be investigated using SILAC with this compound.
References
Troubleshooting & Optimization
Technical Support Center: L-Tyrosine-3,5-13C2 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (S/N) for L-Tyrosine-3,5-13C2 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ion m/z values for this compound?
The exact mass of unlabeled L-Tyrosine is 181.0739 g/mol . For this compound, two 12C atoms are replaced by 13C atoms, increasing the mass by approximately 2 Da. The most common adduct in positive electrospray ionization (ESI) is the addition of a proton (+H), resulting in the [M+H]+ ion.
The typical fragmentation of tyrosine involves the neutral loss of the carboxyl group (HCOOH). Therefore, the expected multiple reaction monitoring (MRM) transition would be:
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) |
| L-Tyrosine (unlabeled) | 182.08 | 136.08 |
| This compound | 184.08 | 138.08 |
Q2: Why is the signal for my this compound internal standard low?
A low signal for your stable isotope-labeled internal standard (SIL-IS) can stem from several factors:
-
Suboptimal Ionization: The electrospray ionization (ESI) source parameters may not be optimized for L-Tyrosine.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your internal standard.[1]
-
Inefficient Sample Preparation: Poor recovery during sample extraction can result in a lower concentration of the internal standard reaching the mass spectrometer.
-
Instrument Contamination: A contaminated ion source or mass analyzer can lead to high background noise, which reduces the S/N ratio.
-
Incorrect Mass Transition Selection: The selected precursor and product ion masses (MRM transitions) may not be the most abundant or specific, leading to a weaker signal.
Q3: What are common adducts observed with L-Tyrosine in ESI-MS?
In positive ion mode ESI, besides the desired protonated molecule [M+H]+, you may observe other adducts which can split the signal and reduce the intensity of the target ion. Common adducts include:
-
Sodium adduct: [M+Na]+
-
Potassium adduct: [M+K]+
-
Ammonium adduct: [M+NH4]+
Using high-purity solvents and minimizing sources of these ions in your sample and mobile phase can help reduce adduct formation.
Troubleshooting Guides
Issue: Low Signal-to-Noise (S/N) Ratio
A low S/N ratio is a common challenge in mass spectrometry. The following guide provides a systematic approach to diagnosing and resolving this issue.
Mitigation Strategies for Matrix Effects:
| Strategy | Description | Potential Improvement |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components. | Simple to implement, but may reduce analyte signal below the limit of detection. |
| Improved Sample Cleanup | Use more selective sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering substances. | Can significantly reduce matrix effects and improve S/N. |
| Chromatographic Separation | Modify the LC method to better separate the analyte from co-eluting matrix components. | Effective but may require significant method development. |
| Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | This compound co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing. | Considered the gold standard for correcting matrix effects. |
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma/Serum Samples
This protocol is a common and effective method for removing proteins from biological fluids prior to LC-MS/MS analysis.
Workflow for Protein Precipitation
Detailed Steps:
-
To 100 µL of plasma or serum, add a known amount of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (or a 10% trichloroacetic acid solution).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for at least 30 minutes to enhance protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
(Optional) For concentrating the sample, evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Recommended LC-MS/MS Method Parameters
These are recommended starting parameters for the analysis of this compound. Optimization may be required for your specific instrument and application.
LC Parameters:
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
MS Parameters:
| Parameter | Recommended Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Energy | Optimize between 10-25 eV (start with ~15 eV) |
| MRM Transitions | See FAQ Q1 |
References
Technical Support Center: SILAC Experiments Using Labeled Tyrosine
Welcome to the technical support center for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, with a special focus on the use of labeled L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is labeled tyrosine used in SILAC experiments?
A1: Labeled tyrosine is frequently used in SILAC experiments to study protein phosphorylation, a key post-translational modification involved in cell signaling.[1][2] By using heavy-labeled tyrosine, researchers can accurately quantify changes in tyrosine phosphorylation levels between different experimental conditions, providing insights into the activity of signaling pathways, such as those mediated by receptor tyrosine kinases (RTKs).[3]
Q2: What are the common isotopes of L-tyrosine used in SILAC?
A2: The most common stable isotopes used to label tyrosine are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). The choice of isotope and the number of isotopic atoms determine the mass shift observed in the mass spectrometer.
Q3: How can I ensure complete incorporation of labeled tyrosine into my proteome?
A3: Complete incorporation of the labeled amino acid is crucial for accurate quantification. To achieve this, cells should be cultured for at least five to six doublings in the SILAC medium. It is also essential to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled ("light") amino acids. The incorporation efficiency should be checked by mass spectrometry before starting the main experiment.
Q4: Can the metabolic conversion of other amino acids affect my tyrosine-labeling experiment?
A4: Yes, the most well-known issue is the conversion of heavy arginine to heavy proline by some cell lines. This can lead to inaccurate quantification of proline-containing peptides. While this doesn't directly involve tyrosine, it's a common pitfall in many SILAC experiments. To mitigate this, adding unlabeled proline to the SILAC medium can suppress this conversion.
Q5: Are there any known toxicity issues with using high concentrations of labeled tyrosine?
A5: While L-tyrosine is an essential amino acid, very high concentrations can be a concern. Some studies have shown that low concentrations of tyrosine can lead to reduced cell viability and induce autophagy, while oxidized forms of tyrosine, such as meta-tyrosine, can be cytotoxic by being misincorporated into proteins. It is important to use the recommended concentrations of labeled tyrosine in the cell culture medium.
Troubleshooting Guides
Problem 1: Incomplete Labeling with Heavy Tyrosine
| Symptom | Possible Cause | Solution |
| Low incorporation efficiency (<95%) of heavy tyrosine detected by mass spectrometry. | Insufficient number of cell doublings. | Ensure cells have undergone at least 5-6 doublings in the SILAC medium. For slow-growing cells, a longer duration may be necessary. |
| Presence of unlabeled tyrosine in the medium. | Use dialyzed fetal bovine serum (FBS) to remove unlabeled amino acids. Ensure all media components are free of natural tyrosine. | |
| Cell viability issues. | Check for any signs of cellular stress or toxicity. Optimize the concentration of heavy tyrosine if necessary. |
Problem 2: Arginine-to-Proline Conversion Affecting Quantification
| Symptom | Possible Cause | Solution |
| Inaccurate H/L ratios for proline-containing peptides. | Metabolic conversion of heavy arginine to heavy proline. | Supplement the SILAC medium with unlabeled L-proline (typically 200 mg/L) to inhibit the arginase enzyme responsible for the conversion. |
| In data analysis, specialized software can sometimes correct for this conversion. |
Problem 3: Low Signal or Poor Identification of Tyrosine-Phosphorylated Peptides
| Symptom | Possible Cause | Solution |
| Few phosphotyrosine peptides are identified by mass spectrometry. | Low abundance of phosphotyrosine-containing proteins. | Use an enrichment step, such as immunoprecipitation with an anti-phosphotyrosine antibody, to increase the concentration of target peptides before MS analysis. |
| Suboptimal cell stimulation. | Ensure that the cellular signaling pathway of interest is adequately activated to induce tyrosine phosphorylation. | |
| Phosphatase activity during sample preparation. | Include phosphatase inhibitors in all lysis and wash buffers to preserve the phosphorylation state of proteins. |
Data Presentation
Table 1: Mass Shifts of Commonly Used Heavy L-Tyrosine Isotopes
This table provides the theoretical mass shifts for peptides containing a single heavy L-tyrosine residue.
| Isotope | Chemical Formula | Mass Shift (Da) |
| L-Tyrosine (Light) | C₉H₁₁NO₃ | 0 |
| ¹³C₆-L-Tyrosine | ¹³C₆C₃H₁₁NO₃ | +6 |
| ¹³C₉-L-Tyrosine | ¹³C₉H₁₁NO₃ | +9 |
| ¹³C₉,¹⁵N₁-L-Tyrosine | ¹³C₉H₁₁¹⁵N₁O₃ | +10 |
Table 2: Arginine-to-Proline Conversion Rates in HeLa Cells
This table shows the effect of proline supplementation on the metabolic conversion of heavy arginine to heavy proline in HeLa cells. The data is adapted from a study by Bendall et al. (2008).
| Proline Concentration in Medium (mg/L) | Average Conversion of Heavy Arginine to Heavy Proline (%) |
| 0 | 28% |
| 50 | 9% |
| 100 | 3% |
| 200 | 2% |
Experimental Protocols
SILAC Media Preparation for Labeled Tyrosine Experiments
-
Start with a DMEM or RPMI-1640 medium that is deficient in L-arginine, L-lysine, and L-tyrosine.
-
Reconstitute the powdered medium in high-purity water according to the manufacturer's instructions.
-
For the "light" medium, add natural L-arginine, L-lysine, and L-tyrosine to their normal physiological concentrations.
-
For the "heavy" medium, add the desired heavy isotope-labeled L-tyrosine (e.g., ¹³C₉,¹⁵N₁-L-tyrosine) and the corresponding heavy isotopes of L-arginine and L-lysine.
-
Supplement both media with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and any other necessary growth factors.
-
To prevent arginine-to-proline conversion, add unlabeled L-proline to a final concentration of 200 mg/L to both light and heavy media.
-
Sterile-filter the media using a 0.22 µm filter.
In-Gel Tryptic Digestion Protocol
This protocol is for the digestion of proteins from a Coomassie-stained SDS-PAGE gel band.
-
Excise and Destain:
-
Excise the protein band of interest from the gel using a clean scalpel.
-
Cut the gel band into small pieces (approximately 1x1 mm).
-
Destain the gel pieces with a solution of 50% acetonitrile and 50 mM ammonium bicarbonate until the Coomassie blue color is removed.
-
-
Reduction and Alkylation:
-
Reduce the proteins by incubating the gel pieces in 10 mM DTT in 100 mM ammonium bicarbonate for 1 hour at 56°C.
-
Alkylate the cysteine residues by incubating in 55 mM iodoacetamide in 100 mM ammonium bicarbonate for 45 minutes at room temperature in the dark.
-
-
Digestion:
-
Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.
-
Rehydrate the gel pieces in a solution containing sequencing-grade modified trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces using a series of incubations with solutions of increasing acetonitrile concentration (e.g., 50% acetonitrile with 5% formic acid).
-
Pool the extracts and dry them down in a vacuum centrifuge.
-
Resuspend the dried peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid).
-
Visualizations
Caption: A generalized workflow for a SILAC experiment using labeled tyrosine.
Caption: A simplified diagram of the EGFR signaling pathway involving tyrosine phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Minimizing Isotopic Scrambling of L-Tyrosine-3,5-13C2
Welcome to the technical support center for minimizing isotopic scrambling of L-Tyrosine-3,5-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity of your stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of this compound?
Isotopic scrambling refers to the redistribution of the 13C labels from their original positions at the 3rd and 5th carbons of the tyrosine phenol ring to other positions within the tyrosine molecule or to other molecules entirely. This can lead to inaccurate measurements and misinterpretation of metabolic flux data. For this compound, the primary concern is the catabolic degradation of the tyrosine molecule, which can break open the labeled aromatic ring.
Q2: What is the primary metabolic pathway that causes scrambling of the this compound label?
The main pathway responsible for the scrambling of the 3,5-13C2 label is the tyrosine catabolism pathway. A key enzyme in this pathway, homogentisate 1,2-dioxygenase (HGD) , cleaves the aromatic ring of a tyrosine metabolite, homogentisate.[1][2][3] This cleavage results in the release of the 13C labels into the general metabolic pool, where they can be incorporated into other molecules, leading to scrambling.
Q3: How can I prevent or minimize the degradation of the this compound aromatic ring?
The most effective way to prevent the degradation of the labeled tyrosine is to inhibit the tyrosine catabolism pathway. This can be achieved by using a pharmacological inhibitor of the pathway. A well-characterized and effective inhibitor is Nitisinone (NTBC) , which targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD), an enzyme upstream of HGD.[4][5] By inhibiting HPD, the production of homogentisate is blocked, thus preserving the integrity of the labeled aromatic ring.
Q4: Are there any cell culture conditions that can influence the rate of tyrosine catabolism?
Yes, the rate of tyrosine catabolism can be influenced by the metabolic state of the cells. For example, in situations of nutrient stress where amino acids are used as an energy source, the rate of tyrosine degradation may increase. Therefore, ensuring that the cell culture medium is not depleted of primary energy sources like glucose can help to minimize the catabolism of amino acids, including tyrosine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or absent 13C enrichment in target proteins or metabolites after labeling with this compound. | Degradation of the labeled tyrosine via the catabolism pathway. | Inhibit the tyrosine catabolism pathway by treating the cells with an appropriate inhibitor, such as Nitisinone (NTBC). A starting concentration of 10 µM is often effective, but this may need to be optimized for your specific cell line and experimental conditions. |
| Insufficient uptake of the labeled tyrosine by the cells. | Ensure that the concentration of this compound in the culture medium is adequate. Verify the viability and metabolic activity of your cells. | |
| Inconsistent 13C labeling results between experimental replicates. | Variable rates of tyrosine catabolism between different cell populations or culture conditions. | Standardize cell culture conditions, including seeding density, growth phase, and media composition. Ensure consistent timing and concentration of inhibitor treatment if used. |
| Issues with sample preparation or analysis. | Review and standardize your protocols for cell harvesting, metabolite extraction, and mass spectrometry or NMR analysis. | |
| Detection of 13C labels in unexpected metabolites. | Significant isotopic scrambling has occurred, indicating that the 13C from the degraded tyrosine has entered other metabolic pathways. | This strongly indicates that inhibition of tyrosine catabolism is necessary. Implement the use of an inhibitor like Nitisinone (NTBC) in your experimental protocol. |
Experimental Protocols
Protocol 1: Inhibition of Tyrosine Catabolism in Cell Culture using Nitisinone (NTBC)
This protocol describes the steps for treating cultured cells with Nitisinone (NTBC) to minimize the degradation of this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound
-
Nitisinone (NTBC) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell harvesting reagents (e.g., trypsin, cell scraper)
-
Reagents for metabolite extraction (e.g., ice-cold methanol)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the cell culture medium containing this compound at the desired final concentration.
-
Inhibitor Treatment (Pre-incubation):
-
Approximately 24 hours before adding the labeled tyrosine, replace the existing medium with fresh complete medium containing Nitisinone (NTBC) at the desired final concentration (e.g., 10 µM).
-
Note: The optimal concentration and pre-incubation time for NTBC may vary depending on the cell line and should be determined empirically.
-
-
Labeling:
-
After the pre-incubation period, aspirate the medium containing NTBC.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium containing this compound and NTBC.
-
Incubate the cells for the desired labeling period.
-
-
Cell Harvesting and Metabolite Extraction:
-
At the end of the labeling period, place the culture plates on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Immediately add ice-cold extraction solvent (e.g., 80% methanol) to quench metabolism and extract metabolites.
-
Harvest the cell lysate and proceed with your downstream analysis (e.g., mass spectrometry or NMR).
-
Protocol 2: Quantification of this compound Scrambling by Mass Spectrometry
This protocol provides a general workflow for using mass spectrometry to assess the extent of isotopic scrambling.
Procedure:
-
Sample Preparation: Prepare cell extracts as described in Protocol 1, including samples from both NTBC-treated and untreated conditions.
-
LC-MS/MS Analysis:
-
Separate the metabolites using liquid chromatography (LC).
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Set the mass spectrometer to acquire data in full scan mode to detect all ions and in targeted MS/MS mode to fragment specific ions of interest.
-
-
Data Analysis:
-
Extract the ion chromatograms for unlabeled L-Tyrosine (M+0) and this compound (M+2).
-
Analyze the mass spectra of other metabolites, particularly those downstream of the tyrosine degradation pathway (e.g., fumarate, acetoacetate) and related pathways (e.g., TCA cycle intermediates), to look for the incorporation of two 13C atoms (M+2 isotopologues).
-
Compare the abundance of these M+2 isotopologues in NTBC-treated versus untreated samples. A significant reduction in the M+2 peaks of downstream metabolites in the NTBC-treated samples indicates successful inhibition of scrambling.
-
Visualizations
Caption: Tyrosine catabolism pathway and the point of inhibition by Nitisinone (NTBC).
Caption: Experimental workflow for minimizing isotopic scrambling of this compound.
References
- 1. Steady-state kinetics and inhibition of anaerobically purified human homogentisate 1,2-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Homogentisate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor solubility of L-Tyrosine-3,5-13C2 in media
Welcome to the Technical Support Center for L-Tyrosine-3,5-¹³C₂. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the poor solubility of this stable isotope-labeled amino acid in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is L-Tyrosine-3,5-¹³C₂ difficult to dissolve in my neutral pH cell culture medium?
A1: L-Tyrosine, and by extension its isotopically labeled forms like L-Tyrosine-3,5-¹³C₂, has an inherently low solubility in aqueous solutions at or near neutral pH (pH 7.0). This is due to its isoelectric point being in this range, minimizing its interaction with water molecules. The solubility of L-Tyrosine in water at neutral pH is less than 0.5 g/L.[1][2]
Q2: Will the ¹³C labeling affect the solubility of the amino acid?
A2: The stable isotope labeling of L-Tyrosine with two ¹³C atoms is unlikely to significantly alter its fundamental chemical properties, including solubility. Therefore, you should expect L-Tyrosine-3,5-¹³C₂ to exhibit solubility characteristics very similar to that of unlabeled L-Tyrosine.
Q3: What are the common consequences of poor L-Tyrosine-3,5-¹³C₂ solubility in my experiments?
A3: Poor solubility can lead to several experimental issues, including:
-
Inaccurate final concentration: Undissolved L-Tyrosine-3,5-¹³C₂ will result in a lower-than-intended concentration in your media, affecting the accuracy of metabolic labeling and subsequent analyses.
-
Precipitation: The compound may precipitate out of solution over time, especially with temperature fluctuations, leading to inconsistent availability to cells.
-
Clogged filters: Undissolved particles can clog sterile filters during media preparation.
Q4: Are there more soluble alternatives to L-Tyrosine-3,5-¹³C₂?
A4: Yes, several strategies and alternative forms are available to overcome the solubility challenges of L-Tyrosine. These include using L-Tyrosine disodium salt dihydrate, which has a much higher solubility (100 g/L), or dipeptides containing L-Tyrosine, such as Glycyl-L-tyrosine, which can increase solubility by up to 50 times at neutral pH.[1][3] Chemically modified forms like phospho-L-tyrosine disodium salt also offer significantly higher solubility.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing media containing L-Tyrosine-3,5-¹³C₂.
| Problem | Potential Cause | Recommended Solution |
| L-Tyrosine-3,5-¹³C₂ powder is not dissolving in the media. | The pH of the media is near the isoelectric point of L-Tyrosine. | Prepare a concentrated stock solution at an acidic or alkaline pH and then add it to your media. |
| A precipitate forms after adding the L-Tyrosine-3,5-¹³C₂ stock solution to the media. | The final concentration of L-Tyrosine-3,5-¹³C₂ exceeds its solubility limit at the media's pH. | Prepare a more dilute stock solution or consider using a more soluble L-Tyrosine derivative. |
| The pH of my media changes significantly after adding the L-Tyrosine-3,5-¹³C₂ stock solution. | The stock solution was prepared at an extreme pH and was not properly buffered upon addition to the media. | Add the acidic or alkaline stock solution slowly while stirring and monitor the pH of the final media, adjusting as necessary. |
| Inconsistent results in metabolic labeling experiments. | Inconsistent solubility and precipitation of L-Tyrosine-3,5-¹³C₂ leading to variable concentrations. | Ensure complete dissolution of the L-Tyrosine-3,5-¹³C₂ by using one of the recommended solubilization methods and visually inspect for any precipitation before use. |
Data Presentation: Solubility of L-Tyrosine and its Derivatives
| Compound | Solubility in Water at Neutral pH (approx.) | Key Advantages |
| L-Tyrosine / L-Tyrosine-3,5-¹³C₂ | < 0.5 g/L | Direct isotopic analog for metabolic studies. |
| L-Tyrosine Disodium Salt Dihydrate | 100 g/L | High solubility at neutral pH. |
| Glycyl-L-tyrosine (Dipeptide) | Up to 50x higher than L-Tyrosine | High solubility at neutral pH, avoids pH spikes. |
| Phospho-L-tyrosine Disodium Salt | > 50 g/L | Very high solubility and stability in neutral pH feeds. |
Experimental Protocols
Protocol 1: Preparation of an Acidic L-Tyrosine-3,5-¹³C₂ Stock Solution
-
Materials: L-Tyrosine-3,5-¹³C₂ powder, sterile 1M Hydrochloric Acid (HCl), sterile cell culture grade water.
-
Procedure: a. Determine the desired stock solution concentration. b. In a sterile container, add the L-Tyrosine-3,5-¹³C₂ powder. c. Slowly add a small volume of 1M HCl while stirring until the powder dissolves completely. Gentle heating can be applied to aid dissolution. d. Bring the solution to the final desired volume with sterile cell culture grade water. e. Sterile filter the stock solution using a 0.22 µm filter. f. Store the stock solution at the recommended temperature. g. When adding to your media, do so slowly and monitor the pH, adjusting as necessary.
Protocol 2: Preparation of an Alkaline L-Tyrosine-3,5-¹³C₂ Stock Solution
-
Materials: L-Tyrosine-3,5-¹³C₂ powder, sterile 1M Sodium Hydroxide (NaOH), sterile cell culture grade water.
-
Procedure: a. Determine the desired stock solution concentration. b. In a sterile container, add the L-Tyrosine-3,5-¹³C₂ powder. c. Slowly add a small volume of 1M NaOH while stirring until the powder dissolves completely. d. Bring the solution to the final desired volume with sterile cell culture grade water. e. Sterile filter the stock solution using a 0.22 µm filter. f. Store the stock solution at the recommended temperature. g. When adding to your media, add slowly to prevent localized pH spikes and precipitation. Monitor the final pH of the media.
Protocol 3: Using a More Soluble L-Tyrosine Derivative
-
Materials: A soluble L-Tyrosine derivative (e.g., L-Tyrosine disodium salt dihydrate or Glycyl-L-tyrosine), sterile cell culture grade water or buffer.
-
Procedure: a. Calculate the amount of the derivative needed to achieve the desired molar concentration of L-Tyrosine. b. In a sterile container, dissolve the derivative powder in the appropriate volume of sterile water or buffer at room temperature. c. Gentle vortexing or swirling should be sufficient for complete dissolution. d. Sterile filter the solution using a 0.22 µm filter. e. This stock solution can be directly added to your neutral pH cell culture medium.
Visualizations
Caption: Troubleshooting workflow for addressing poor this compound solubility.
References
correcting for matrix effects with L-Tyrosine-3,5-13C2 internal standard
Welcome to the technical support center for the use of L-Tyrosine-3,5-13C2 as an internal standard in quantitative mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for matrix effects and ensuring accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our experiments?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary role is to mimic the behavior of the endogenous analyte, L-Tyrosine, during sample preparation and analysis. Because it is chemically identical to L-Tyrosine but has a different mass, it can be used to correct for variability in extraction recovery and to compensate for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample matrix.[1][2][3]
Q2: What are the ideal characteristics of a SIL internal standard like this compound?
A2: An ideal SIL internal standard should:
-
Be chemically and structurally identical to the analyte.[1]
-
Have a sufficient mass difference (typically ≥3 mass units) to prevent spectral overlap.[1]
-
Exhibit high isotopic purity with minimal presence of the unlabeled analyte.
-
Co-elute chromatographically with the analyte to experience the same matrix effects.
-
Possess stable isotopic labels that do not exchange during the experimental process.
Q3: Why is chromatographic co-elution of L-Tyrosine and this compound so critical?
A3: For the internal standard to effectively compensate for matrix effects, it must experience the same ionization suppression or enhancement as the analyte. This is best achieved when both compounds elute from the liquid chromatography (LC) column at the same time. A slight difference in retention time can expose the analyte and the internal standard to different co-eluting matrix components, leading to inaccurate quantification.
Q4: Can the this compound internal standard itself cause ion suppression?
A4: Yes, it has been observed that co-eluting SIL standards and their corresponding analytes can suppress each other's ionization, particularly with electrospray ionization (ESI). The extent of this suppression can be concentration-dependent. It is crucial to verify that the concentration of the internal standard does not adversely affect the analyte signal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound for matrix effect correction.
Problem 1: Poor accuracy and precision despite using the internal standard.
-
Possible Cause A: Inadequate Chromatographic Co-elution. The analyte and the internal standard are not eluting at the exact same time, causing them to be affected differently by the sample matrix.
-
Troubleshooting Step: Inject a solution containing both L-Tyrosine and this compound and carefully examine their peak shapes and retention times. Optimize the LC gradient and column chemistry to ensure co-elution.
-
-
Possible Cause B: Variable Extraction Recoveries. The extraction efficiency of the analyte and the internal standard from the sample matrix may differ. While SIL standards are intended to correct for this, significant differences can still lead to inaccuracies.
-
Troubleshooting Step: Evaluate the extraction recovery of both L-Tyrosine and this compound from the matrix. This can be done by comparing the response of pre-extraction spiked samples to post-extraction spiked samples. If a large discrepancy exists, the extraction protocol may need to be optimized.
-
-
Possible Cause C: Isotopic Impurity. The this compound standard may contain a small amount of unlabeled L-Tyrosine. This impurity will contribute to the analyte signal, leading to an overestimation, especially at low concentrations.
-
Troubleshooting Step: Analyze a high-concentration solution of the this compound standard alone to check for the presence of the unlabeled analyte. If significant impurities are found, this must be accounted for in the quantification, or a new, higher-purity standard should be obtained.
-
Problem 2: The response of the internal standard is inconsistent across samples.
-
Possible Cause A: Matrix Effect Variability. Different individual samples (e.g., plasma from different patients) can have varying compositions, leading to different degrees of ion suppression or enhancement.
-
Troubleshooting Step: Assess the matrix effect in multiple individual donor samples, not just pooled samples. This involves comparing the internal standard's response in post-extraction spiked samples from different sources. If variability is high, further sample cleanup may be necessary.
-
-
Possible Cause B: Instability of the Standard. The internal standard may be degrading during sample storage or preparation.
-
Troubleshooting Step: Conduct stability tests by analyzing samples over time under typical storage and processing conditions. Ensure that the storage conditions for this compound stock solutions (e.g., -80°C, protected from light) are appropriate.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect Using this compound
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of L-Tyrosine at various concentrations in a clean solvent (e.g., 80% acetonitrile in water). Add this compound at a constant concentration to each standard.
-
Set B (Post-Extraction Spike): Extract blank matrix samples (e.g., plasma) using your established procedure. Spike the extracted matrix with the same L-Tyrosine standards and this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix samples with the same L-Tyrosine standards and this compound as in Set A before the extraction procedure.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%ME): (%ME) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%RE): (%RE) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Internal Standard Normalized Matrix Effect: Calculate the ratio of the analyte peak area to the internal standard peak area for all samples. The consistency of this ratio across different matrices indicates how well the internal standard is correcting for the matrix effect.
-
Protocol 2: Sample Preparation for L-Tyrosine Quantification in Plasma
-
Thaw Samples: Thaw plasma samples on ice.
-
Spike Internal Standard: To a 50 µL aliquot of plasma, add 10 µL of this compound internal standard working solution.
-
Protein Precipitation: Add 200 µL of a protein precipitation agent (e.g., methanol or acetone) to the sample.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a microtiter plate.
-
Evaporation and Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase (e.g., 80% acetonitrile in water) for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance data for methods quantifying tyrosine or similar analytes using SIL internal standards.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.37 ng/mL | |
| Accuracy (% Bias) | Within ±15% (85-115%) |
| Precision (% CV) | < 15% | |
Table 2: Matrix Effect and Recovery Data Examples
| Analyte | Matrix | Matrix Effect (%) | Recovery (%) | Reference |
|---|---|---|---|---|
| Tyrosine Kinase Inhibitors | Human Plasma | 90.5 - 107.8 | 90.8 - 100.1 | |
| Lapatinib | Cancer Patient Plasma | Not Apparent | 16 - 56 |
| 3-Nitro-l-tyrosine | Human Plasma | Not Specified | Accuracy within 95-105% | |
Note: The variability in recovery for Lapatinib highlights the critical need for an isotope-labeled internal standard to correct for inter-individual matrix differences.
Visualizations
Figure 1. General experimental workflow for quantifying L-Tyrosine using a SIL internal standard.
Figure 2. Logic of matrix effect correction using a co-eluting internal standard (IS).
References
Technical Support Center: Optimizing L-Tyrosine-3,5-13C2 Concentration for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing L-Tyrosine-3,5-13C2 concentration for stable isotope labeling by amino acids in cell culture (SILAC). Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data to support your quantitative proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in cell labeling?
A1: this compound is primarily used in SILAC, a metabolic labeling technique for quantitative mass spectrometry-based proteomics.[1][2][3] It is particularly valuable for studying tyrosine phosphorylation-dependent signaling pathways, as it allows for the direct tracking and quantification of changes in protein phosphorylation on tyrosine residues.[1]
Q2: Why is optimizing the concentration of this compound crucial?
A2: Optimizing the concentration is critical for several reasons:
-
Achieving High Incorporation Efficiency: To ensure accurate quantification, the heavy-labeled tyrosine must be incorporated into the entire proteome at a high level (typically >95%).[4]
-
Avoiding Cytotoxicity: While stable isotopes are generally considered non-toxic, excessively high concentrations of any amino acid can potentially impact cell health and proliferation.
-
Minimizing Costs: Isotopically labeled amino acids are a significant cost factor in SILAC experiments. Using the minimum effective concentration can help manage research budgets.
-
Preventing Artifacts: Sub-optimal concentrations can lead to incomplete labeling, which can complicate data analysis and lead to inaccurate quantification.
Q3: What are the main challenges when working with this compound?
A3: The primary challenge is the low solubility of L-Tyrosine in aqueous solutions at neutral pH (less than 0.5 g/L). This can make preparing concentrated stock solutions for cell culture media difficult. Additionally, ensuring complete and consistent incorporation across different cell lines can be challenging and may require cell-line specific optimization.
Q4: How can I overcome the low solubility of this compound?
A4: To prepare a stock solution, L-Tyrosine can be dissolved in a solvent at an extreme pH (either below pH 2 with HCl or above pH 9 with NaOH) before being added to the medium. Alternatively, using a dipeptide form, such as Glycyl-L-tyrosine, can significantly increase solubility at neutral pH. Another option is to dissolve it in an organic solvent like DMSO, though care must be taken to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem 1: Low Incorporation Efficiency of this compound
-
Potential Cause: Insufficient incubation time.
-
Solution: Ensure cells have undergone at least five to six doublings in the heavy medium to achieve near-complete incorporation.
-
-
Potential Cause: Presence of unlabeled L-Tyrosine in the medium.
-
Solution: Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids. Ensure that the base medium is also devoid of unlabeled L-Tyrosine.
-
-
Potential Cause: Inefficient uptake by the specific cell line.
-
Solution: Increase the concentration of this compound in the medium. It is recommended to perform a titration experiment to determine the optimal concentration for your cell line.
-
Problem 2: Observed Cytotoxicity or Altered Cell Morphology
-
Potential Cause: High concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line. Start with the concentration of L-Tyrosine in your standard culture medium and test a range of higher concentrations.
-
-
Potential Cause: Contaminants in the labeled amino acid.
-
Solution: Ensure you are using a high-purity, cell-culture tested grade of this compound from a reputable supplier.
-
-
Potential Cause: pH shock from the stock solution.
-
Solution: When using a stock solution prepared at a high or low pH, add it to the medium slowly while stirring to allow for buffering and prevent localized pH changes.
-
Problem 3: Arginine-to-Proline Conversion Artifacts
-
Potential Cause: Some cell lines have high arginase activity, which can convert labeled arginine to labeled proline, complicating the mass spectrometry data.
-
Solution: While this is a known issue with labeled arginine, it is important to be aware of potential metabolic cross-talk. If you are co-labeling with heavy arginine, consider adding unlabeled proline to the medium to suppress this conversion.
-
Quantitative Data
Optimizing the this compound concentration is highly dependent on the specific cell line being used. Below are tables summarizing typical concentration ranges and key considerations.
Table 1: Recommended this compound Concentrations for SILAC
| Cell Line | This compound Concentration (mM) | Notes | Reference |
| KPL-4 (Human Breast Cancer) | 0.461 | Used in a 5-plex SILAC experiment to study tyrosine phosphorylation dynamics. | |
| General Starting Point | Equivalent to the concentration in standard DMEM or RPMI-1640 | This is a common starting point for optimization. | |
| Optimization Range | 0.2 - 1.0 | A typical range to test for cell-line specific optimization. |
Table 2: Key Parameters for Optimization and Troubleshooting
| Parameter | Typical Range/Value | Troubleshooting Action if Sub-optimal |
| Labeling Efficiency | > 95% | - Increase incubation time (more cell doublings).- Increase labeled amino acid concentration.- Ensure use of dialyzed serum. |
| Cell Viability | > 90% | - Decrease labeled amino acid concentration.- Test for stock solution toxicity (pH, solvent). |
| Cell Doubling Time | Comparable to cells in "light" medium | - Perform a toxicity assay to determine the optimal concentration range. |
Experimental Protocols
Protocol: Optimizing this compound Concentration for a New Cell Line
-
Determine the Baseline L-Tyrosine Concentration: Consult the formulation of your standard culture medium (e.g., DMEM, RPMI-1640) to find the concentration of L-Tyrosine. This will be your starting point ("1x").
-
Prepare Labeling Media:
-
Prepare a "light" control medium using your standard amino acid-free base medium supplemented with unlabeled L-Tyrosine at the 1x concentration.
-
Prepare a series of "heavy" media with increasing concentrations of this compound (e.g., 1x, 2x, 5x, 10x the standard concentration).
-
Note on Solubility: To prepare a concentrated stock of this compound, dissolve it in 0.1 M HCl or 0.1 M NaOH and then neutralize it by adding it to the buffered cell culture medium.
-
-
Cell Culture and Adaptation:
-
Culture your cells in the "light" and various "heavy" media for at least six cell doublings to ensure maximal incorporation of the labeled amino acid.
-
Monitor cell morphology and proliferation rates during this adaptation phase to identify any signs of cytotoxicity.
-
-
Assess Cell Viability and Proliferation:
-
Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) on cells grown in each of the "heavy" media concentrations and compare to the "light" control.
-
Calculate the doubling time for cells in each condition.
-
-
Determine Incorporation Efficiency:
-
Harvest a small number of cells from each "heavy" condition.
-
Lyse the cells and digest the proteins with trypsin.
-
Analyze the resulting peptides by mass spectrometry.
-
Calculate the percentage of incorporation by comparing the peak intensities of peptides containing heavy tyrosine to their light counterparts.
-
-
Select Optimal Concentration: Choose the lowest concentration of this compound that provides >95% incorporation without negatively impacting cell viability or proliferation.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified EGFR signaling pathway, a common target for SILAC studies.
References
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]
dealing with contamination from unlabeled L-Tyrosine
Welcome to the Technical Support Center for L-Tyrosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to unlabeled L-Tyrosine contamination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in non-pharmaceutical grade L-Tyrosine?
A1: Unlabeled or technical grade L-Tyrosine may contain several impurities stemming from its synthesis or degradation. The most common contaminants include:
-
L-DOPA (L-3,4-dihydroxyphenylalanine): A precursor in the biosynthesis of dopamine and a common impurity in the synthetic routes to L-Tyrosine.
-
Tyramine: A monoamine compound derived from tyrosine by decarboxylation. Its presence can indicate degradation of the L-Tyrosine product.[1]
-
Phenylalanine: The precursor amino acid for the biosynthesis of tyrosine. Incomplete conversion during synthesis can lead to its presence as a contaminant.
Q2: My cells are showing unexpected toxicity after treatment with an L-Tyrosine solution. What could be the cause?
A2: Unexpected cytotoxicity is a common issue when using L-Tyrosine of uncertain purity. The likely culprits are contaminants such as L-DOPA and tyramine.
-
L-DOPA has been shown to be toxic to various cell types, particularly neuronal cells, with cytotoxic effects observed at concentrations as low as 25-100 µM.[2][3] This toxicity is partly due to its auto-oxidation, which generates reactive quinones and hydrogen peroxide.[4][5]
-
Tyramine can also induce dose-dependent toxicity and increase intracellular reactive oxygen species (ROS), leading to oxidative stress and cell damage.
Q3: I am observing unexpected activation or inhibition of signaling pathways in my experiments. Could this be related to L-Tyrosine contamination?
A3: Yes, contaminants in L-Tyrosine can interfere with cellular signaling. Since L-Tyrosine is a key player in many biological pathways, structurally similar impurities can have significant off-target effects. For instance, as L-Tyrosine is a precursor to catecholamines, contaminants like L-DOPA and tyramine can interfere with signaling pathways regulated by these neurotransmitters. Tyramine, for example, can act as an indirect sympathomimetic by displacing norepinephrine from storage vesicles.
Q4: How can I check the purity of my L-Tyrosine sample?
A4: The most reliable method for assessing the purity of L-Tyrosine and identifying potential contaminants is High-Performance Liquid Chromatography (HPLC). An HPLC analysis can separate L-Tyrosine from related compounds, allowing for their quantification. A detailed protocol for purity analysis is provided in the Troubleshooting Guides section.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
-
Symptom: High variability between experiments, non-reproducible data, or a gradual change in experimental outcomes over time.
-
Possible Cause: Degradation of L-Tyrosine in storage, leading to an increase in contaminants like tyramine. L-Tyrosine solutions, especially if not stored properly (e.g., at 4°C for extended periods), can undergo non-enzymatic oxidation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Altered Cell Morphology or Viability
-
Symptom: Changes in cell shape, detachment from the culture surface, decreased proliferation, or increased cell death.
-
Possible Cause: Presence of cytotoxic contaminants like L-DOPA or tyramine in the L-Tyrosine stock.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine the L-Tyrosine solution for any discoloration or precipitation.
-
Sterility Check: To rule out microbial contamination, incubate a small aliquot of the L-Tyrosine stock solution in sterile culture medium without cells and observe for any signs of growth.
-
Purity Analysis: Perform an HPLC analysis to quantify the levels of L-DOPA and tyramine.
-
Dose-Response Experiment: If a contaminant is identified, perform a dose-response experiment with a certified pure standard of that contaminant to determine its toxic concentration in your specific cell line. L-DOPA has been reported to be toxic to neuronal cells at concentrations of 30-300 µM.
-
Purification: If contamination is confirmed, purify the L-Tyrosine stock using the protocol provided below.
-
Experimental Protocols
Protocol 1: HPLC Analysis of L-Tyrosine Purity
This protocol provides a general method for the analysis of L-Tyrosine and its common impurities. The exact conditions may need to be optimized for your specific HPLC system and column.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 225 nm or 274.5 nm. |
| Temperature | 25°C |
| Injection Volume | 20 µL |
Procedure:
-
Standard Preparation: Prepare standard solutions of L-Tyrosine, L-DOPA, tyramine, and phenylalanine of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known amount of your L-Tyrosine sample in the mobile phase.
-
Calibration Curve: Inject the standards to generate a calibration curve for each compound.
-
Sample Analysis: Inject your L-Tyrosine sample and analyze the resulting chromatogram.
-
Quantification: Identify and quantify the impurities in your sample by comparing the peak retention times and areas to the standard curves.
Protocol 2: Laboratory-Scale Purification of L-Tyrosine
This protocol is based on the principle of isoelectric precipitation and can be used to purify L-Tyrosine from common contaminants.
Materials:
-
Contaminated L-Tyrosine
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Activated Carbon
-
Distilled Water
-
pH meter
-
Centrifuge
-
Filtration apparatus
Workflow:
Caption: Workflow for the purification of L-Tyrosine.
Detailed Steps:
-
Dissolution: Suspend the impure L-Tyrosine in distilled water. Slowly add acid (e.g., HCl or H₂SO₄) while stirring until the L-Tyrosine is completely dissolved. The pH should be around 0.5.
-
Centrifugation: Centrifuge the solution to pellet any insoluble impurities.
-
Decolorization: Carefully decant the supernatant. Add a small amount of activated carbon to the supernatant and stir for 30-60 minutes to adsorb colored impurities.
-
Filtration: Filter the solution to remove the activated carbon.
-
Crystallization: Slowly add NaOH solution to the clear filtrate while monitoring the pH. As the pH approaches the isoelectric point of L-Tyrosine (approximately 5.7), a white precipitate of pure L-Tyrosine will begin to form.
-
Isolation and Washing: Allow the crystallization to complete by leaving the solution at a low temperature (e.g., 4°C). Collect the crystals by filtration and wash them with a small amount of cold distilled water.
-
Drying: Dry the purified L-Tyrosine crystals in a desiccator or a vacuum oven at a low temperature.
Signaling Pathway
Receptor Tyrosine Kinase (RTK) Signaling Pathway
L-Tyrosine residues are central to the function of Receptor Tyrosine Kinases (RTKs), a major class of cell surface receptors involved in regulating cell growth, differentiation, and metabolism. Contamination in L-Tyrosine can indirectly affect these pathways by altering cellular health or directly by interfering with downstream signaling components.
Caption: Simplified overview of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 2. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxic effects of L-DOPA on mesencephalic cell cultures: protection with antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 5. Toxic and protective effects of L-dopa on mesencephalic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of L-Tyrosine-3,5-13C2 during sample preparation
Welcome to the technical support center for L-Tyrosine-3,5-13C2. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this isotopically labeled amino acid during sample preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your experimental results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and preparation of this compound samples.
Question: I observe unexpected peaks in my mass spectrometry analysis of a sample containing this compound. What could be the cause?
Answer: Unexpected peaks often indicate degradation of the this compound standard. The primary degradation pathway is oxidation of the phenolic side chain. This can be initiated by exposure to atmospheric oxygen, light, or trace metal ions. The resulting degradation products will have different mass-to-charge ratios, leading to additional peaks in your chromatogram. To confirm this, check for peaks corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.) to the mass of this compound. Dimerization can also occur, which would result in a peak at approximately twice the mass of the parent compound.
Question: My this compound solution appears discolored (yellowish or brownish). Is it still usable?
Answer: Discoloration is a visual indicator of degradation, likely due to oxidation. It is strongly recommended to prepare fresh solutions from lyophilized powder for quantitative applications if you observe any color change. For qualitative purposes, the solution might still be usable, but be aware of the presence of degradation products that could interfere with your analysis.
Question: I am having difficulty dissolving this compound in my neutral pH buffer. What can I do?
Answer: L-Tyrosine has low solubility in water at neutral pH (around 0.45 mg/mL).[1] To improve solubility, you can:
-
Adjust the pH: L-Tyrosine is more soluble in acidic (pH < 2) or alkaline (pH > 9) conditions.[2][3] Prepare a concentrated stock solution in a dilute acidic or basic solution and then dilute it into your final sample matrix. Be mindful of the final pH of your sample.
-
Use a co-solvent: A small amount of an organic solvent like DMSO can aid in dissolution.[2] However, ensure the solvent is compatible with your downstream analytical methods.
-
Use dipeptide forms: If significant amounts are needed in a neutral solution, consider using a dipeptide form like glycyl-L-tyrosine, which has much higher solubility at neutral pH.[4]
Question: How should I store my this compound stock solutions to minimize degradation?
Answer: For optimal stability, stock solutions of this compound should be:
-
Stored at low temperatures: Aliquot your stock solution into smaller volumes and store them at -20°C or preferably -80°C.
-
Protected from light: Use amber vials or wrap your vials in aluminum foil to prevent photo-oxidation.
-
Stored under an inert atmosphere: If possible, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.
-
Prepared fresh: Ideally, prepare solutions fresh on the day of use. If storing, do so for the shortest time possible.
Question: Can I add antioxidants to my solutions to prevent the degradation of this compound?
Answer: Yes, the addition of antioxidants can be an effective strategy to mitigate oxidation. Common antioxidants used in sample preparation include:
-
Ascorbic acid (Vitamin C): It can act as a reducing agent to protect tyrosine from oxidation.
-
N-acetylcysteine (NAC) and Deferoxamine (DFX): These have been shown to have a neuroprotective role by acting as antioxidants. When using an antioxidant, ensure it does not interfere with your analytical method (e.g., by causing ion suppression in mass spectrometry). It is advisable to run a control sample with only the antioxidant to check for any potential interference.
Quantitative Data Summary
While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes the known factors influencing its stability.
| Parameter | Condition | Effect on Stability | Recommendation | Citations |
| pH | Neutral (6-8) | Low solubility, risk of precipitation. | Dissolve in acidic (<2) or alkaline (>9) conditions. | |
| Acidic (<4) | Increased solubility, generally stable. | Suitable for stock solutions. | ||
| Alkaline (>9) | Increased solubility, but may increase susceptibility to oxidation. | Use with caution and for short periods. | ||
| Temperature | Room Temperature | Increased rate of degradation. | Prepare samples on ice and minimize time at room temperature. | |
| Refrigerated (4°C) | Slows degradation compared to room temperature. | Suitable for short-term storage (hours to a few days). | ||
| Frozen (-20°C to -80°C) | Significantly slows degradation. | Recommended for long-term storage of stock solutions. | ||
| Light | Exposure to ambient or UV light | Promotes photo-oxidation. | Work in a dimly lit area and use amber vials or foil wrapping. | |
| Atmosphere | Presence of Oxygen | Primary driver of oxidative degradation. | Degas solvents and consider working under an inert atmosphere (N2 or Ar). | |
| Solvents | Aqueous Buffers | Prone to degradation if not handled correctly. | Use freshly prepared, deoxygenated buffers. | |
| Organic Solvents (e.g., DMSO) | Can improve solubility. | Ensure compatibility with analytical methods. |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of this compound
This protocol describes the preparation of a stable, concentrated stock solution.
-
Materials:
-
This compound (lyophilized powder)
-
0.1 M Hydrochloric Acid (HCl) or 0.1 M Sodium Hydroxide (NaOH)
-
LC-MS grade water
-
Amber glass vials
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a clean, dry amber vial.
-
To solubilize, add a small volume of 0.1 M HCl to achieve a final pH below 2. Alternatively, use 0.1 M NaOH to reach a pH above 9. Gently vortex to dissolve.
-
Once fully dissolved, add LC-MS grade water to reach the final desired concentration.
-
Purge the headspace of the vial with a gentle stream of nitrogen or argon for 1-2 minutes.
-
Seal the vial tightly with a PTFE-lined cap.
-
Aliquot the stock solution into smaller, single-use amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Sample Preparation for LC-MS Analysis
This protocol outlines the steps for preparing a diluted, ready-to-inject sample from a stock solution.
-
Materials:
-
Frozen aliquot of this compound stock solution
-
Mobile phase or a compatible buffer
-
Autosampler vials with caps
-
-
Procedure:
-
Retrieve a single aliquot of the stock solution from the -80°C freezer.
-
Thaw the aliquot on ice, protected from light.
-
Perform serial dilutions of the stock solution with your mobile phase or a compatible, pre-chilled buffer to achieve the desired final concentration.
-
Vortex briefly to ensure homogeneity.
-
Transfer the final diluted sample to an amber autosampler vial or a clear vial placed in a light-protecting autosampler tray.
-
Place the vial in the autosampler, which should ideally be temperature-controlled (e.g., at 4°C).
-
Analyze the samples as soon as possible after preparation.
-
Visualizations
Caption: Workflow for preparing stable this compound solutions.
Caption: Key factors leading to the oxidative degradation of L-Tyrosine.
References
Validation & Comparative
A Comparative Guide to Validating LC-MS/MS Data: L-Tyrosine-3,5-13C2 vs. Structural Analog Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the reliability of quantitative Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) data is paramount. The choice of an appropriate internal standard (IS) is a critical factor that directly impacts the accuracy and precision of the results. This guide provides an objective comparison of using a stable isotope-labeled internal standard (SIL-IS), specifically L-Tyrosine-3,5-13C2, versus a structural analog internal standard for the validation of LC-MS/MS assays for L-Tyrosine.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization effects, matrix effects, and sample preparation losses as the analyte.[1][2] this compound, with two 13C atoms, provides a mass shift that is sufficient to prevent isotopic crosstalk with the native L-Tyrosine, making it an ideal choice for accurate quantification.
Structural analog internal standards, while often more readily available and less expensive, have different chemical structures. This can lead to variations in chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte, potentially compromising the accuracy and precision of the quantification.[3][4]
Performance Comparison: this compound vs. a Structural Analog
The following tables summarize the expected performance characteristics when validating an LC-MS/MS method for L-Tyrosine using either this compound or a representative structural analog (e.g., p-chlorophenylalanine) as the internal standard. These values are based on typical performance data observed in bioanalytical method validation and align with regulatory expectations from bodies such as the FDA and EMA.
Table 1: Linearity and Sensitivity
| Parameter | This compound (SIL-IS) | Structural Analog IS | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 | ≥ 0.99 |
| Calibration Range | 1 - 1000 µmol/L | 5 - 1000 µmol/L | Defined by the expected concentrations |
| Lower Limit of Quantification (LLOQ) | 1 µmol/L | 5 µmol/L | Signal-to-noise ≥ 10; acceptable precision & accuracy |
Table 2: Accuracy and Precision
| Parameter | This compound (SIL-IS) | Structural Analog IS | Typical Acceptance Criteria |
| Intra-day Accuracy (% Bias) | ± 5% | ± 10% | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | ± 5% | ± 10% | ± 15% (± 20% at LLOQ) |
| Intra-day Precision (% CV) | ≤ 5% | ≤ 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (% CV) | ≤ 5% | ≤ 10% | ≤ 15% (≤ 20% at LLOQ) |
Table 3: Matrix Effect and Recovery
| Parameter | This compound (SIL-IS) | Structural Analog IS | Typical Acceptance Criteria |
| Matrix Factor (IS Normalized) | 0.95 - 1.05 | 0.85 - 1.15 | CV ≤ 15% |
| Recovery (%) | Consistent and reproducible | Variable | Consistent and reproducible |
Experimental Protocols
A robust validation protocol is essential to demonstrate the reliability of an LC-MS/MS method. Below are detailed methodologies for key validation experiments.
Preparation of Stock and Working Solutions
-
L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Tyrosine in a suitable solvent (e.g., 0.1 N HCl).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Structural Analog IS Stock Solution (1 mg/mL): Accurately weigh and dissolve the structural analog in the same solvent.
-
Working Solutions: Prepare serial dilutions of the L-Tyrosine stock solution in a surrogate matrix (e.g., stripped plasma or a buffer) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma (calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation of L-Tyrosine from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Tyrosine: e.g., m/z 182.1 → 136.1
-
This compound: e.g., m/z 184.1 → 138.1
-
Structural Analog IS: To be determined based on the specific compound.
-
Validation Experiments
-
Linearity: Analyze a set of at least six non-zero calibration standards in triplicate over three separate runs. Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (and at the LLOQ) in at least five replicates over three separate runs. Calculate the percent bias for accuracy and the percent coefficient of variation (%CV) for precision.
-
Matrix Effect: Analyze blank matrix samples from at least six different sources. Compare the peak response of the analyte and IS in post-extraction spiked samples to that in neat solutions at the same concentration. The IS-normalized matrix factor should be calculated.
-
Recovery: Compare the peak response of the analyte and IS in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of L-Tyrosine in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizing the Workflow
The following diagrams illustrate the logical flow of the validation process and the key relationships between the analyte and the different types of internal standards.
Caption: Experimental workflow for LC-MS/MS data validation.
Caption: Relationship between L-Tyrosine and internal standard types.
References
A Comparative Guide to L-Tyrosine Isotopologues: L-Tyrosine-3,5-¹³C₂ versus ¹³C₉-L-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biomedical research, stable isotope-labeled compounds are indispensable tools for quantitative analysis. L-Tyrosine, a critical amino acid in cellular metabolism and protein synthesis, is frequently studied using its isotopically labeled analogues. This guide provides an objective comparison of two commercially available carbon-13 labeled L-Tyrosine variants: the partially labeled L-Tyrosine-3,5-¹³C₂ and the fully labeled ¹³C₉-L-Tyrosine. This comparison is intended to assist researchers in selecting the appropriate isotopologue for their specific experimental needs in applications such as quantitative proteomics, metabolic flux analysis, and as internal standards for mass spectrometry.
Data Presentation: A Head-to-Head Comparison
The choice between a partially and a fully labeled standard often depends on the specific application, desired mass shift, and cost considerations. Below is a summary of the key quantitative data for each isotopologue.
| Property | L-Tyrosine-3,5-¹³C₂ | ¹³C₉-L-Tyrosine | Unlabeled L-Tyrosine |
| Molecular Formula | ¹³C₂C₇H₁₁NO₃ | ¹³C₉H₁₁NO₃ | C₉H₁₁NO₃ |
| Molecular Weight | ~183.17 g/mol [1] | ~190.12 g/mol [2] | ~181.19 g/mol |
| Isotopic Purity | Typically ≥98% | Typically ≥98%[2] | N/A |
| Mass Shift (vs. Unlabeled) | +2 Da | +9 Da | 0 Da |
| Primary Applications | Internal standard in MS, tracer in metabolic studies[1] | Internal standard in MS-based experiments, tracer in metabolism studies[2] | Component of cell culture media, precursor in neurotransmitter synthesis |
Performance in Key Applications
Mass Spectrometry
In mass spectrometry-based quantification, the mass shift of the internal standard relative to the analyte is a critical parameter.
-
L-Tyrosine-3,5-¹³C₂ : With a +2 Da mass shift, this isotopologue is a suitable internal standard for many applications. The lower mass shift may be advantageous in certain high-resolution mass spectrometry experiments where a smaller mass window is scanned. However, it is crucial to ensure that the +2 Da shift is sufficient to move the isotopic cluster of the standard away from any potential overlapping signals from the analyte's natural isotopic distribution, particularly for larger peptides containing tyrosine.
-
¹³C₉-L-Tyrosine : The +9 Da mass shift of the fully labeled tyrosine provides a significant separation from the unlabeled analyte's isotopic cluster. This large mass difference is highly advantageous as it minimizes the risk of isotopic overlap and simplifies data analysis, especially in complex biological matrices. This makes it an excellent choice for quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
The fragmentation patterns of the two isotopologues in tandem mass spectrometry (MS/MS) will also differ. The ¹³C atoms in L-Tyrosine-3,5-¹³C₂ are on the phenyl ring. Therefore, fragment ions containing the phenyl ring will exhibit a +2 Da shift. In contrast, for ¹³C₉-L-Tyrosine, all carbon-containing fragments will show a mass shift corresponding to the number of carbon atoms in that fragment, providing more comprehensive tracking of the molecule's fate.
NMR Spectroscopy
In Nuclear Magnetic Resonance (NMR) spectroscopy, the position of the ¹³C labels determines the observable signals and their couplings.
-
L-Tyrosine-3,5-¹³C₂ : This isotopologue will show ¹³C signals only for the C3 and C5 positions of the phenyl ring. This selective labeling can be advantageous for simplifying complex spectra and focusing on the chemical environment of the phenyl ring.
-
¹³C₉-L-Tyrosine : A ¹³C NMR spectrum of this compound will show signals for all nine carbon atoms, providing a complete picture of the molecule's carbon skeleton. This can be useful for comprehensive structural and dynamic studies. The presence of ¹³C-¹³C couplings can provide additional structural information.
Experimental Protocols
Below are detailed methodologies for key experiments utilizing ¹³C-labeled tyrosine.
Protocol 1: SILAC-based Quantitative Proteomics using LC-MS/MS
This protocol outlines a typical workflow for a SILAC experiment to compare protein expression between two cell populations.
-
Cell Culture and Labeling:
-
Culture one population of cells in "light" medium containing unlabeled L-Tyrosine.
-
Culture a second population of cells in "heavy" medium where L-Tyrosine is replaced with ¹³C₉-L-Tyrosine.
-
Ensure complete incorporation of the labeled amino acid by culturing for at least five cell divisions.
-
-
Sample Preparation:
-
Lyse the cells from both populations separately.
-
Quantify the protein concentration in each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the combined protein sample using an appropriate protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture.
-
Analyze the peptides using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and proteins.
-
Quantify the relative abundance of proteins by calculating the ratio of the peak intensities of the "heavy" and "light" peptide pairs.
-
Protocol 2: Metabolic Flux Analysis of Tyrosine Metabolism using LC-MS
This protocol describes a method for tracing the metabolic fate of tyrosine in a cell culture system.
-
Cell Culture and Labeling:
-
Culture cells in a standard medium.
-
At the start of the experiment, switch the cells to a medium containing either L-Tyrosine-3,5-¹³C₂ or ¹³C₉-L-Tyrosine as the sole tyrosine source.
-
Collect cell samples at various time points to monitor the incorporation of the ¹³C label into downstream metabolites.
-
-
Metabolite Extraction:
-
Quench metabolism rapidly (e.g., with ice-cold methanol).
-
Extract metabolites using a suitable solvent system.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using a high-resolution LC-MS system capable of separating and detecting tyrosine and its metabolites.
-
-
Data Analysis:
-
Identify and quantify the mass isotopologues of tyrosine and its downstream metabolites.
-
Use the mass isotopologue distribution to calculate metabolic flux rates through specific pathways.
-
Visualizations
Tyrosine Phosphorylation Signaling Pathway
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway.
Experimental Workflow for LC-MS based Metabolite Analysis
References
A Researcher's Guide to Stable Isotope Tracers: L-Tyrosine-3,5-¹³C₂ vs. Deuterated Tyrosine for Flux Analysis
For researchers, scientists, and drug development professionals engaged in metabolic flux analysis, the choice of an appropriate stable isotope tracer is paramount to the accuracy and reliability of experimental outcomes. This guide provides a comprehensive comparison of two commonly used tracers for tracking tyrosine metabolism: L-Tyrosine-3,5-¹³C₂ and deuterated tyrosine (e.g., D₄-Tyrosine). By examining their fundamental differences, potential for analytical artifacts, and applications, this guide aims to equip researchers with the knowledge to make informed decisions for their study designs.
At a Glance: Key Differences Between ¹³C- and Deuterated Tyrosine Tracers
The primary distinction between L-Tyrosine-3,5-¹³C₂ and deuterated tyrosine lies in the isotopic label itself. L-Tyrosine-3,5-¹³C₂ incorporates a heavier isotope of carbon, while deuterated tyrosine utilizes deuterium, a heavy isotope of hydrogen. This seemingly subtle difference has significant implications for their use in flux analysis.
| Feature | L-Tyrosine-3,5-¹³C₂ | Deuterated Tyrosine (e.g., D₄-Tyrosine) |
| Isotopic Label | Carbon-13 (¹³C) | Deuterium (²H or D) |
| Primary Application | Tracing carbon backbone flux, protein synthesis and turnover.[1] | Tracing hydrogen exchange, protein turnover. |
| Kinetic Isotope Effect (KIE) | Generally considered negligible, as the mass difference between ¹²C and ¹³C is small. | Can be significant, potentially altering enzymatic reaction rates and metabolic fluxes. |
| Risk of Label Loss | Low, as carbon-carbon bonds are stable. | Higher potential for label loss through enzymatic or chemical exchange reactions. |
| Analytical Detection | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[2] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
| Common Use Cases | Quantifying rates of protein synthesis and degradation, tracing tyrosine's fate in central carbon metabolism. | Often used in protein turnover studies. |
Delving Deeper: The Critical Impact of the Kinetic Isotope Effect
A significant consideration when choosing between these tracers is the Kinetic Isotope Effect (KIE) . The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. Due to the larger relative mass difference between hydrogen and deuterium compared to carbon-12 and carbon-13, deuterated compounds are more prone to exhibiting a significant KIE.
This can be a major drawback in flux analysis, as the goal is to trace the natural flow of metabolites. If the tracer molecule itself alters the rate of metabolic reactions, the resulting flux measurements may not accurately reflect the native biological state. For instance, if a C-D bond is broken in the rate-limiting step of an enzymatic reaction, the reaction will proceed more slowly than with a C-H bond.
Quantitative Data from Experimental Studies
Illustrative Data: L-Tyrosine-¹³C₂ for Protein Synthesis Measurement
A common application of ¹³C-labeled amino acids is in determining protein synthesis rates. The following table presents hypothetical data based on typical results from such a study.
| Cell Line | Treatment | Fractional Synthesis Rate (FSR) of Total Protein (%/hour) |
| HEK293 | Control | 1.5 ± 0.2 |
| HEK293 | Growth Factor X | 2.1 ± 0.3 |
| HeLa | Control | 1.2 ± 0.1 |
| HeLa | Drug Y | 0.8 ± 0.2 |
This table illustrates how the incorporation of L-Tyrosine-¹³C₂ into newly synthesized proteins can be measured to determine the rate of protein synthesis under different experimental conditions.
Illustrative Data: Deuterated Tyrosine for Protein Turnover Studies
Deuterated amino acids are also used to measure protein turnover. The data below is a hypothetical representation of results from a study using a deuterated tyrosine tracer.
| Tissue | Condition | Protein Half-life (hours) |
| Liver | Young | 48 ± 5 |
| Liver | Aged | 65 ± 7 |
| Muscle | Young | 120 ± 10 |
| Muscle | Aged | 150 ± 12 |
This table demonstrates how the decay of a deuterated tyrosine signal from the proteome over time can be used to calculate protein half-lives, providing insights into protein degradation rates.
Experimental Protocols: A Generalized Workflow for Flux Analysis
The following is a generalized protocol for conducting a metabolic flux analysis experiment using a stable isotope-labeled amino acid tracer. This protocol can be adapted for use with either L-Tyrosine-3,5-¹³C₂ or deuterated tyrosine.
1. Cell Culture and Isotope Labeling:
- Culture cells to the desired confluency in standard medium.
- Replace the standard medium with a specially formulated medium containing the stable isotope-labeled tyrosine (e.g., L-Tyrosine-3,5-¹³C₂ or D₄-Tyrosine) at a known concentration. The corresponding unlabeled amino acid should be absent.
- Incubate the cells for a predetermined period to allow for the incorporation of the tracer into cellular proteins and metabolites. The duration will depend on the specific metabolic pathway and the turnover rate of the molecules of interest.
2. Sample Collection and Preparation:
- Harvest the cells at various time points.
- Separate the intracellular metabolites from the protein fraction. This can be achieved through various extraction methods, often involving quenching of metabolism with cold solvent followed by cell lysis and centrifugation.
- Hydrolyze the protein fraction to release individual amino acids.
3. Analytical Measurement:
- Analyze the isotopic enrichment of the tracer amino acid and its downstream metabolites using mass spectrometry (LC-MS or GC-MS) or NMR spectroscopy.
- For protein synthesis/turnover studies, analyze the isotopic enrichment of the tracer amino acid in the protein hydrolysate.
4. Data Analysis and Flux Calculation:
- Determine the mass isotopomer distribution (MID) of the tracer and its metabolites.
- Use metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic model.
- The software will then calculate the metabolic flux rates through the various pathways in the model.
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are essential for understanding the complex relationships in metabolic flux analysis.
Caption: Tyrosine Catabolism Pathway.
Caption: Metabolic Flux Analysis Workflow.
Practical Considerations: Availability and Cost
Both L-Tyrosine-3,5-¹³C₂ and deuterated tyrosines are commercially available from various suppliers of stable isotope-labeled compounds. The cost can vary depending on the specific isotopic enrichment, the number and position of the labels, and the quantity purchased. Generally, highly enriched and specifically labeled compounds tend to be more expensive. Researchers should obtain quotes from multiple vendors to ensure competitive pricing.
Conclusion and Recommendations
The choice between L-Tyrosine-3,5-¹³C₂ and deuterated tyrosine for flux analysis is not trivial and depends heavily on the specific research question.
-
For tracing the carbon backbone of tyrosine and quantifying its contribution to central carbon metabolism and protein synthesis, L-Tyrosine-3,5-¹³C₂ is the superior choice. The negligible kinetic isotope effect associated with ¹³C labeling ensures that the tracer accurately reflects the underlying metabolic fluxes.
-
Deuterated tyrosine can be a useful tool for protein turnover studies, but researchers must be acutely aware of the potential for a significant kinetic isotope effect. This can alter the metabolic fate of the tracer and lead to an underestimation or overestimation of certain fluxes. It is crucial to carefully consider the position of the deuterium labels and whether the C-D bonds are likely to be involved in rate-limiting steps of the pathways under investigation.
Ultimately, a thorough understanding of the biochemical pathways of interest and the potential for isotopic discrimination is essential for designing robust and accurate metabolic flux analysis experiments. When in doubt, consulting with experts in stable isotope tracing and metabolic modeling is highly recommended.
References
A Comparative Guide to SILAC: With and Without Labeled Tyrosine for Quantitative Proteomics
For researchers, scientists, and drug development professionals, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely used mass spectrometry-based technique for quantitative proteomics. This guide provides an objective comparison of SILAC workflows with and without the inclusion of isotopically labeled tyrosine, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The standard SILAC method involves the metabolic incorporation of "heavy" isotopes of lysine (Lys) and arginine (Arg) into the proteome of cultured cells. This allows for the direct comparison of protein abundance between different experimental conditions. However, for studies focused on tyrosine phosphorylation, a key post-translational modification in cell signaling, a modified SILAC approach that includes labeled tyrosine (Tyr) has been developed. This guide will compare these two methodologies, highlighting their respective applications, advantages, and limitations.
Principle of SILAC: A Tale of Two Labels (or Three)
In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of specific amino acids. One population is grown in "light" medium containing the natural isotopes of lysine and arginine, while the other is cultured in "heavy" medium with lysine and arginine containing heavy isotopes (e.g., 13C or 15N). After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.
The two cell populations can then be subjected to different experimental treatments. Subsequently, the cells are lysed, and the protein lysates are mixed in a 1:1 ratio. This early-stage mixing minimizes experimental variability. The combined protein mixture is then digested, typically with trypsin, which cleaves after lysine and arginine residues, ensuring that most peptides will contain at least one labeled amino acid. The resulting peptide pairs (light and heavy) are chemically identical but have a known mass difference that is detectable by mass spectrometry. The ratio of the signal intensities of the heavy to light peptides directly reflects the relative abundance of the corresponding protein in the two cell populations.
When studying tyrosine phosphorylation, isotopically labeled tyrosine can be added to the heavy medium along with labeled lysine and arginine. This enables more direct and multiplexed analysis of tyrosine-containing peptides, which are often the site of phosphorylation.
Comparative Analysis: Standard SILAC vs. SILAC with Labeled Tyrosine
The choice between standard SILAC and SILAC with labeled tyrosine fundamentally depends on the research question. Standard SILAC is a robust method for global proteome quantification, while the inclusion of labeled tyrosine is a specialized approach tailored for in-depth analysis of tyrosine phosphorylation dynamics.
| Feature | Standard SILAC (Labeled Lysine & Arginine) | SILAC with Labeled Tyrosine (Labeled Lys/Arg/Tyr) |
| Primary Application | Global quantitative proteomics, comparison of protein expression levels between different conditions. | Quantitative phosphotyrosine proteomics, studying receptor tyrosine kinase signaling pathways.[1][2] |
| Labeled Amino Acids | "Heavy" isotopes of Lysine and Arginine. | "Heavy" isotopes of Lysine, Arginine, and Tyrosine.[1] |
| Multiplexing Capability | Typically 2-plex or 3-plex experiments. | Can be extended to 5-plex or more for time-course studies of phosphorylation dynamics.[1] |
| Advantages | - Broad applicability for proteome-wide quantification.- Well-established and widely used method.- Simpler experimental setup and data analysis compared to the tyrosine-labeled method. | - Increased accuracy and multiplexing for phosphotyrosine studies.[1]- Enables direct quantification of tyrosine-containing peptides.- Reduces the complexity of the mass spectra for phosphotyrosine analysis. |
| Limitations | - Indirect quantification of tyrosine phosphorylation events.- May not be optimal for studies focused on specific signaling pathways. | - Not ideal for global proteome analysis as it focuses on a subset of peptides.- Increased cost due to the use of an additional labeled amino acid. |
Experimental Workflows
The following diagrams illustrate the experimental workflows for both standard SILAC and SILAC with labeled tyrosine for phosphotyrosine analysis.
Experimental Protocols
I. Standard SILAC Protocol for Global Proteome Analysis
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use a SILAC-specific medium deficient in lysine and arginine, supplemented with normal ("light") L-lysine and L-arginine.
-
For the "heavy" population, use the same base medium supplemented with "heavy" isotopically labeled L-lysine (e.g., 13C6-L-lysine) and L-arginine (e.g., 13C6,15N4-L-arginine).
-
Ensure cells undergo at least five doublings to achieve complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the desired experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells from both populations separately using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
Mixing and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use appropriate software to identify peptides and quantify the heavy-to-light signal intensity ratios for each peptide pair. These ratios are then used to determine the relative abundance of the corresponding proteins.
-
II. SILAC Protocol with Labeled Tyrosine for Phosphotyrosine Analysis
This protocol follows the same initial steps as the standard SILAC protocol but includes labeled tyrosine and an additional enrichment step.
-
Cell Culture and Labeling:
-
Culture cell populations in SILAC medium deficient in lysine, arginine, and tyrosine.
-
Supplement the "light" medium with normal L-lysine, L-arginine, and L-tyrosine.
-
Supplement the "heavy" medium with heavy isotopes of L-lysine, L-arginine, and L-tyrosine (e.g., 13C9,15N1-L-tyrosine).
-
Ensure complete labeling through sufficient cell doublings.
-
-
Experimental Treatment, Cell Lysis, and Mixing:
-
Follow steps 2 and 3 from the standard protocol.
-
-
Protein Digestion:
-
Digest the combined protein lysate with trypsin.
-
-
Phosphotyrosine Peptide Enrichment:
-
Enrich for tyrosine-phosphorylated peptides from the digested mixture using immunoprecipitation with anti-phosphotyrosine antibodies.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the enriched phosphopeptide fraction by LC-MS/MS.
-
Quantify the relative abundance of phosphotyrosine-containing peptides based on the heavy-to-light ratios.
-
Signaling Pathway Analysis: Receptor Tyrosine Kinase (RTK) Signaling
SILAC with labeled tyrosine is particularly well-suited for dissecting signaling pathways initiated by receptor tyrosine kinases (RTKs). The following diagram illustrates a simplified RTK signaling cascade, a common subject of investigation using this method.
Conclusion
Both standard SILAC and SILAC with labeled tyrosine are invaluable tools in quantitative proteomics. The standard method provides a comprehensive overview of the entire proteome, making it ideal for discovery-based research and identifying global changes in protein expression. In contrast, the inclusion of labeled tyrosine offers a more targeted and nuanced approach, providing higher accuracy and multiplexing capabilities for the specific analysis of tyrosine phosphorylation. For researchers investigating signal transduction, particularly pathways mediated by tyrosine kinases, the use of labeled tyrosine in SILAC experiments is a powerful strategy to gain deeper insights into the dynamic regulation of these critical cellular processes.
References
L-Tyrosine-3,5-13C2 as an Internal Standard: A Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, and among them, L-Tyrosine-3,5-13C2 offers a robust option for the quantification of endogenous L-Tyrosine and related compounds. This guide provides an objective comparison of its performance against other common internal standards, supported by experimental data and detailed methodologies.
The Gold Standard: Why Use a Stable Isotope-Labeled Internal Standard?
An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process—from sample extraction and cleanup to chromatography and ionization in the mass spectrometer. This co-behavior allows the IS to compensate for variations in sample preparation, matrix effects, and instrument response, ultimately leading to more accurate and precise quantification.[1]
Stable isotope-labeled standards, where atoms like hydrogen are replaced with deuterium (²H or D) or carbon with ¹³C, are considered the best choice because their physicochemical properties are nearly identical to the unlabeled analyte.[2] This ensures they co-elute chromatographically and experience the same degree of ionization efficiency or suppression, providing the most reliable correction.
Performance Comparison: this compound vs. Alternatives
The selection of an internal standard—whether labeled with ¹³C, deuterium, or a structurally similar analog—can significantly influence assay performance. While direct head-to-head comparisons in a single study are scarce, performance data from various validated methods allow for a comparative assessment.
Key Considerations:
-
¹³C-Labeled Standards (e.g., this compound, ¹³C₉,¹⁵N-L-Tyrosine): These are often considered superior. The ¹³C atoms are stably integrated into the carbon backbone, preventing isotopic exchange.[3] Their physicochemical properties are virtually identical to the native analyte, ensuring excellent chromatographic co-elution. This minimizes the risk of differential matrix effects that can occur if the analyte and IS separate during chromatography.
-
Deuterated Standards (e.g., D4-L-Tyrosine): While widely used and generally less expensive, deuterated standards can sometimes exhibit different chromatographic behavior compared to the unlabeled analyte, a phenomenon known as an "isotope effect."[2] This can lead to slight retention time shifts, potentially compromising accuracy if matrix effects are not uniform across the elution window. Deuterium atoms can also be susceptible to back-exchange with hydrogen, although this is less of a concern when the label is on an aromatic ring.[3]
-
Structural Analogs (e.g., L-homotyrosine): These are non-isotopically labeled molecules that are chemically similar to the analyte. While more affordable, their physicochemical properties are not identical. This can result in different extraction recoveries, chromatographic retention times, and ionization efficiencies, making them less effective at correcting for analytical variability compared to SILs.
Quantitative Performance Data
The following table summarizes representative performance data for various internal standards used in the quantification of L-Tyrosine. The data demonstrates that well-validated methods using isotopically labeled standards consistently achieve the high accuracy and precision required by regulatory bodies.
| Internal Standard | Analyte(s) | Matrix | Method | Accuracy (% Recovery / % Bias) | Precision (%RSD / %CV) | Reference |
| ¹³C₉,¹⁵N-L-Tyrosine | L-Tyrosine & other metabolites | Saliva | GC-TOF-MS | 85.8% (at 25 µM) | 11.9% (intraday at 25 µM) | |
| ¹³C₆-labeled IS | 3-Nitro-l-tyrosine & others | Human Plasma | LC-MS/MS | 95-105% | <10% | |
| D4-L-Tyrosine | L-Tyrosine & other amino acids | Cell Extracts | HILIC-MS/MS | Validation performed, specific values for Tyr not detailed | Validation performed, specific values for Tyr not detailed | |
| L-homotyrosine | L-Tyrosine & L-Phenylalanine | N/A (Standard Solution) | HPLC/UV | ~97% Recovery | Not specified |
Note: The data presented is compiled from different studies and should be interpreted as representative performance for each type of standard under specific validated method conditions.
Experimental Protocols and Workflows
A robust and reliable bioanalytical method is the foundation of accurate quantification. Below is a representative experimental protocol for the quantification of L-Tyrosine in human plasma using an isotopically labeled internal standard, such as this compound.
Representative Experimental Protocol: L-Tyrosine in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
Thaw human plasma samples and internal standard (IS) working solution at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., this compound in a suitable solvent).
-
Add 400 µL of ice-cold methanol (or acetonitrile) containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18 Reverse Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 2% B, hold for 0.5 min; ramp to 95% B over 3 min; hold for 1 min; return to 2% B and re-equilibrate for 1.5 min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
L-Tyrosine: Precursor ion (Q1) m/z 182.1 → Product ion (Q3) m/z 136.1.
-
This compound: Precursor ion (Q1) m/z 184.1 → Product ion (Q3) m/z 138.1.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
Visualizing the Workflow
The following diagram illustrates the typical bioanalytical workflow using an internal standard.
Relevance in Biological Pathways
L-Tyrosine is a critical amino acid that serves as a precursor for the synthesis of important catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. Accurate quantification of tyrosine is essential for research in neuroscience, endocrinology, and metabolic disorders.
The diagram below illustrates the initial, rate-limiting steps in the conversion of L-Tyrosine to Dopamine.
References
Justifying the Choice of L-Tyrosine-3,5-13C2 for Publication-Ready Research
For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolic fluxes and protein dynamics is paramount. The choice of internal standards and tracers is a critical decision that significantly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of L-Tyrosine-3,5-13C2 with other alternatives, supported by experimental principles and data, to justify its selection for publication-quality research.
L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the biosynthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] Its metabolism is of significant interest in neuroscience, endocrinology, and cancer research. Stable isotope-labeled L-Tyrosine variants are indispensable tools for studying these processes with high precision.
Comparison of this compound with Alternative Isotopic Labels
The selection of an appropriate isotopic label for L-Tyrosine depends on the specific analytical technique and the biological question being addressed. This compound offers distinct advantages in mass spectrometry-based quantification and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Comparison of Common Isotopically Labeled L-Tyrosine Variants
| Feature | This compound | L-Tyrosine-13C9 (Uniformly Labeled) | L-Tyrosine-d4 (Deuterated) | L-Tyrosine-15N |
| Primary Application | Internal standard for quantitative MS, metabolic flux analysis | Metabolic flux analysis, protein turnover studies | Tracer in metabolic studies, internal standard | Tracer for nitrogen metabolism, protein turnover |
| Mass Shift (Da) | +2 | +9 | +4 | +1 |
| MS Fragmentation | Predictable fragmentation with a +2 Da shift in key fragments containing the phenyl ring. This simplifies data analysis by avoiding spectral overlap with unlabeled fragments. | Complex fragmentation pattern with multiple labeled fragments, potentially complicating analysis. | Potential for isotope effects that may alter retention time and ionization efficiency compared to the unlabeled analog. | Minimal mass shift, which can be challenging to resolve from the natural isotope abundance of the unlabeled compound. |
| NMR Spectroscopy | Simplifies spectra by introducing 13C labels at specific positions, reducing signal overlap and aiding in resonance assignment.[2][3] | Results in highly complex spectra due to 13C-13C couplings, making interpretation difficult. | Can be used to simplify proton NMR spectra but may introduce complexities due to quadrupolar relaxation. | Useful for heteronuclear NMR experiments to study protein structure and dynamics. |
| Cost-Effectiveness | Generally more cost-effective than uniformly labeled counterparts for use as an internal standard. | Typically the most expensive option due to the complexity of synthesis. | Cost can vary depending on the position and number of deuterium labels. | Cost is generally moderate. |
| Metabolic Scrambling | The 13C labels are on the stable aromatic ring, minimizing the risk of isotopic scrambling into other metabolites. | The 13C can be distributed to various metabolites, which is advantageous for flux analysis but can be a drawback for use as a simple internal standard. | Deuterium atoms can be subject to exchange, potentially leading to a loss of the label. | The 15N label is metabolically stable. |
The primary advantage of the specific labeling at the 3 and 5 positions of the phenyl ring in this compound lies in the stability of these carbon atoms during metabolic processing. When used as an internal standard for quantifying endogenous L-Tyrosine, the +2 Da mass shift is readily detectable and distinct from the natural isotopic distribution of the unlabeled analyte. This clear mass separation ensures accurate and precise quantification.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Quantification of Endogenous L-Tyrosine in Biological Samples using LC-MS/MS
Objective: To accurately determine the concentration of L-Tyrosine in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of a known concentration of this compound solution (e.g., 10 µM in methanol) to serve as the internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Tyrosine (unlabeled): Precursor ion (m/z) 182.1 -> Product ion (m/z) 136.1.
-
This compound (internal standard): Precursor ion (m/z) 184.1 -> Product ion (m/z) 138.1.
-
-
Instrument settings such as collision energy and declustering potential should be optimized for each transition.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the unlabeled L-Tyrosine and the this compound internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of unlabeled L-Tyrosine spiked with the same concentration of the internal standard.
-
Determine the concentration of L-Tyrosine in the unknown samples by interpolating their area ratios on the calibration curve.
-
Protocol 2: Metabolic Flux Analysis of the Tyrosine Pathway
Objective: To trace the metabolic fate of L-Tyrosine and quantify the flux through downstream pathways.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells in a standard medium to the desired confluence.
-
Replace the standard medium with a medium containing this compound as the sole tyrosine source.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled tyrosine into downstream metabolites.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding liquid nitrogen directly to the culture dish.
-
Add 1 mL of ice-cold 80% methanol to the frozen cells and scrape them into a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).
-
Monitor the mass isotopologue distribution of downstream metabolites of tyrosine, such as L-DOPA, dopamine, norepinephrine, and epinephrine. The +2 Da mass shift will indicate the incorporation of the 13C atoms from this compound.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Calculate the fractional labeling of each metabolite at each time point.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to model the metabolic network and estimate the reaction fluxes that best fit the experimental labeling data.
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.
References
A Comparative Guide to L-Tyrosine-3,5-¹³C₂ in Cell Viability and Metabolic Tracing
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of cells is paramount. Stable isotope-labeled compounds are invaluable tools for tracing the fate of molecules in biological systems. This guide provides a comprehensive comparison of L-Tyrosine-3,5-¹³C₂, a specific isotopologue of the amino acid tyrosine, with other metabolic tracers, focusing on its impact on cell viability and its utility in metabolic analysis.
Introduction to L-Tyrosine-3,5-¹³C₂
L-Tyrosine-3,5-¹³C₂ is a stable isotope-labeled version of L-Tyrosine where two carbon atoms at positions 3 and 5 of the phenolic ring are replaced with the heavy isotope ¹³C. This labeling makes it a powerful tool for metabolic flux analysis (MFA), allowing researchers to trace the path of tyrosine through various metabolic pathways using mass spectrometry or NMR.[1]
Impact on Cell Viability: A Comparative Perspective
A critical consideration when using metabolic tracers is their potential to affect cell health and behavior. Ideally, a tracer should be non-toxic and not perturb the very metabolic pathways it is intended to measure.
While direct cytotoxicity studies specifically on L-Tyrosine-3,5-¹³C₂ are not extensively documented in publicly available literature, the broader field of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) provides strong evidence for the general biocompatibility of heavy isotope-labeled amino acids.[1][2][3] In SILAC experiments, cells are cultured for extended periods in media where natural ("light") amino acids are completely replaced with their "heavy" counterparts. The observation that cells continue to grow, proliferate, and function normally under these conditions is a robust indicator that the incorporation of stable isotopes into cellular components does not impart significant toxicity.[4]
It is important to note that chemical modifications to amino acids can introduce cytotoxicity. For instance, 3-amino-L-tyrosine, a different analog of tyrosine, has been shown to exhibit selective cytotoxicity. However, the replacement of ¹²C with ¹³C in L-Tyrosine-3,5-¹³C₂ is a subtle change that does not alter the chemical properties of the molecule, hence it is expected to be biocompatible.
Table 1: Comparison of Expected Impact on Cell Viability
| Tracer | Expected Impact on Cell Viability | Supporting Rationale |
| L-Tyrosine-3,5-¹³C₂ | Negligible | Stable isotopes are generally considered non-perturbing to biological systems. Extensive use of heavy amino acids in SILAC shows no adverse effects on cell growth and proliferation. |
| [U-¹³C₆]-Glucose | Negligible | Widely used as a primary tracer in metabolic studies with no reported cytotoxicity at typical concentrations. |
| Unlabeled L-Tyrosine | Negligible | A natural amino acid essential for cell function. |
| 3-amino-L-tyrosine | Can be cytotoxic | Chemical modification introduces a new functional group that can interfere with cellular processes. |
Assessing Metabolic Impact: L-Tyrosine-3,5-¹³C₂ vs. Other Tracers
The choice of a metabolic tracer is dictated by the specific metabolic pathway under investigation. L-Tyrosine-3,5-¹³C₂ is particularly suited for tracing the metabolic fate of tyrosine.
Table 2: Comparison of Metabolic Tracing Applications
| Tracer | Primary Metabolic Pathways Traced | Advantages | Limitations |
| L-Tyrosine-3,5-¹³C₂ | Tyrosine catabolism, neurotransmitter synthesis, protein synthesis. | Specific for tracing tyrosine metabolism. The position of the labels can provide detailed information about specific enzymatic reactions. | Provides limited information about central carbon metabolism (e.g., glycolysis, TCA cycle). |
| [U-¹³C₆]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA cycle, nucleotide and amino acid biosynthesis. | Provides a global view of central carbon metabolism. | Can lead to complex labeling patterns that are difficult to interpret for specific, less active pathways. |
| [U-¹³C₅]-Glutamine | TCA cycle, anaplerosis, amino acid metabolism. | Excellent for studying the contribution of glutamine to the TCA cycle, particularly in cancer cells. | Less informative for glucose-fueled pathways. |
| Other Labeled Amino Acids | Specific amino acid metabolic pathways. | Allows for targeted investigation of the metabolism of individual amino acids. | Pathway-specific, providing a narrow view of overall cellular metabolism. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Expose cells to the test compounds (e.g., L-Tyrosine-3,5-¹³C₂, other tracers, or control media) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Metabolic Flux Analysis (MFA) using L-Tyrosine-3,5-¹³C₂
Metabolic flux analysis with stable isotope tracers allows for the quantification of the rates of metabolic reactions.
Protocol:
-
Cell Culture and Labeling: Culture cells in a defined medium. To initiate the experiment, switch the cells to a medium containing L-Tyrosine-3,5-¹³C₂ at a known concentration.
-
Steady-State Labeling: Allow the cells to grow in the labeling medium for a sufficient time to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant.
-
Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites.
-
Mass Spectrometry (MS) Analysis: Analyze the isotopic labeling patterns of tyrosine and its downstream metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis and Flux Calculation: Use computational models to calculate the metabolic fluxes that best explain the measured isotopic labeling patterns.
Visualizing Metabolic Pathways and Workflows
Caption: A generalized workflow for assessing the impact of a labeled substrate.
Caption: The catabolic pathway of L-Tyrosine.
Conclusion
L-Tyrosine-3,5-¹³C₂ is a valuable tool for specifically interrogating tyrosine metabolism. Based on the extensive use of heavy amino acids in SILAC, it is reasonable to conclude that L-Tyrosine-3,5-¹³C₂ has a negligible impact on cell viability, making it a reliable tracer for metabolic studies. While it provides a focused view of tyrosine-related pathways, for a more global understanding of cellular metabolism, it is often used in conjunction with other tracers like ¹³C-glucose. The choice of tracer should always be guided by the specific research question and the metabolic pathways of interest.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative cancer proteomics: stable isotope labeling with amino acids in cell culture (SILAC) as a tool for prostate cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Isotopic Labeling of Tyrosine: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise tracking and quantification of proteins are paramount. Isotopic labeling of amino acids, particularly tyrosine, offers a powerful tool for these investigations, enabling detailed studies of protein dynamics, post-translational modifications, and signaling pathways. This guide provides an objective comparison of different isotopic labeling strategies for tyrosine, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
This guide delves into the primary methodologies for isotopically labeling tyrosine: metabolic labeling, enzymatic labeling, and cell-free synthesis. Each strategy presents a unique set of advantages and limitations in terms of labeling efficiency, cost, experimental complexity, and applicability to different biological systems.
Comparative Analysis of Tyrosine Labeling Strategies
The choice of an isotopic labeling strategy for tyrosine depends on various factors, including the biological system under investigation, the desired level of labeling specificity, and the downstream analytical method. The following table summarizes the key quantitative parameters of the most common labeling techniques.
| Labeling Strategy | Principle | Typical Labeling Efficiency | Key Advantages | Key Disadvantages |
| Metabolic Labeling (e.g., SILAC) | Incorporation of stable isotope-labeled amino acids during cellular protein synthesis. | >96.9% after 5 cell doublings[1] | High labeling efficiency in proliferating cells; allows for in vivo studies of protein turnover and quantification. | Not suitable for non-dividing cells or tissues; potential for metabolic conversion of labeled amino acids. |
| Enzymatic Labeling (Tyrosinase) | Enzyme-catalyzed modification of tyrosine residues. For example, coupling with isotopically labeled cysteine. | Quantitative labeling of terminal tyrosine has been confirmed.[2] | Site-specific labeling of accessible tyrosine residues; can be performed in vitro on purified proteins. | Limited to accessible tyrosine residues; requires specific enzyme and reaction conditions. |
| Enzymatic Labeling (Tubulin Tyrosine Ligase) | Site-specific addition of tyrosine or its derivatives to a C-terminal recognition tag (Tub-tag). | High efficiency, with some protocols reporting >99% labeling.[3] | Highly specific C-terminal labeling; broad substrate tolerance for tyrosine derivatives. | Requires genetic modification to introduce the Tub-tag; an in vitro technique. |
| Cell-Free Protein Synthesis | In vitro synthesis of proteins using cell extracts and labeled amino acids. | High, with direct incorporation of the provided labeled amino acid. | Precise control over labeling; ability to incorporate non-canonical amino acids. | Can be expensive for large-scale protein production; optimization of reaction conditions may be required. |
| Chemical Synthesis/Modification | Chemical synthesis of peptides with labeled tyrosine or chemical modification of existing tyrosine residues. | Can be quantitative depending on the specific reaction. | Precise, site-specific incorporation of labels. | Can be complex for large proteins; potential for side reactions and protein denaturation. |
Experimental Workflows and Signaling Pathways
To provide a practical understanding of these labeling strategies, this section outlines a general experimental workflow and a representative signaling pathway where isotopically labeled tyrosine is instrumental for analysis.
General Workflow for Isotopic Labeling and Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for a proteomics experiment involving isotopic labeling of tyrosine, from sample preparation to data analysis.
EGFR Signaling Pathway and Phosphotyrosine Analysis
Isotopic labeling of tyrosine is frequently employed to study tyrosine phosphorylation, a key event in many cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a classic example where phosphoproteomics, often utilizing SILAC, has been instrumental in elucidating downstream signaling events.[4]
Selecting the Right Labeling Strategy
The choice of a tyrosine labeling strategy is critical for the success of an experiment. The following decision tree provides a guide for selecting the most suitable method based on common experimental requirements.
References
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoproteomics-Based Modeling Defines the Regulatory Mechanism Underlying Aberrant EGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Stable Isotope-Labeled Internal Standards for L-Tyrosine Quantification in Complex Biological Matrices
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of L-Tyrosine in complex biological matrices, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of the performance of L-Tyrosine-3,5-13C2 against commonly used deuterated alternatives, such as D4-Tyrosine, supported by experimental principles and data.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, as they are chemically identical to the analyte of interest but have a different mass, allowing for their distinction. The ideal SIL internal standard should co-elute with the analyte and experience identical matrix effects to ensure the most accurate correction for variations during sample preparation and analysis. This comparison focuses on the key performance differences between carbon-13 (¹³C) and deuterium (D) labeled L-Tyrosine internal standards.
Quantitative Performance Comparison
The choice between a ¹³C-labeled and a deuterated internal standard can significantly impact the accuracy and precision of L-Tyrosine quantification. The following table summarizes the key performance differences based on established principles of stable isotope dilution mass spectrometry.
| Feature | This compound (¹³C-labeled) | D4-Tyrosine (Deuterated) |
| Chromatographic Co-elution | Virtually identical retention time to unlabeled L-Tyrosine, ensuring simultaneous elution. | May exhibit a slight retention time shift (isotope effect), leading to elution before the unlabeled analyte.[1][2] |
| Matrix Effect Compensation | Excellent. Co-elution ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement. | Potentially compromised. The chromatographic shift can result in the analyte and internal standard experiencing different matrix effects, leading to inaccuracies. |
| Isotopic Stability | Highly stable. The ¹³C label is not prone to exchange with unlabeled atoms.[1][3] | Can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions, which can compromise quantification. |
| Chemical and Physical Properties | Nearly identical to the unlabeled analyte. | Slight differences in polarity and lipophilicity compared to the unlabeled analyte, contributing to the isotope effect. |
| Accuracy and Precision | Generally provides higher accuracy and precision due to superior co-elution and isotopic stability. | Accuracy can be affected by the isotope effect and potential for isotopic exchange, which may lead to biased results. |
| Cost and Availability | Generally more expensive and may be less readily available for a wide range of compounds. | Often more affordable and widely available for a broader selection of molecules. |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of L-Tyrosine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound at a known concentration).
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol containing 0.1% formic acid).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of amino acids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: A flow rate of 0.4-0.6 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for amino acid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
L-Tyrosine: The precursor ion (Q1) would be the protonated molecule [M+H]⁺ (m/z 182.1), and a characteristic product ion (Q3) would be monitored (e.g., m/z 136.1).
-
This compound: The precursor ion would be [M+2+H]⁺ (m/z 184.1), and the corresponding product ion would be monitored (e.g., m/z 138.1).
-
D4-Tyrosine: The precursor ion would be [M+4+H]⁺ (m/z 186.1), and the corresponding product ion would be monitored (e.g., m/z 140.1).
-
-
Mandatory Visualizations
L-Tyrosine Metabolic Pathways
Caption: Key metabolic pathways of L-Tyrosine.
Experimental Workflow for L-Tyrosine Quantification
Caption: A typical bioanalytical workflow.
References
Safety Operating Guide
Proper Disposal of L-Tyrosine-3,5-13C2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of L-Tyrosine-3,5-13C2, a non-radioactive, stable isotopically labeled amino acid.
This compound is a valuable tool in metabolic research, proteomics, and biomolecular NMR studies. While it is not classified as a hazardous substance, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance. The key principle for the disposal of stable isotopically labeled compounds like this compound is to handle them as you would the unlabeled parent compound, following standard chemical waste procedures.
Key Safety and Handling Information
Prior to disposal, it is essential to be aware of the handling precautions for this compound. The compound is known to cause skin and eye irritation and may cause respiratory tract irritation. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated area to avoid the inhalation of dust. In case of contact, wash the affected skin with soap and water, and for eye contact, rinse cautiously with water for several minutes.
Quantitative Data
Below is a summary of the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇¹³C₂H₁₁NO₃ |
| Molecular Weight | 183.17 g/mol [1][2] |
| CAS Number | 70479-98-0[1][2] |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
Disposal Protocol
The disposal of this compound should be carried out in accordance with institutional and local regulations for non-hazardous chemical waste. As it is a stable isotope and not radioactive, no special precautions for radioactivity are required.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves.
-
Clearly labeled, sealed, and compatible waste container for solid chemical waste.
-
Waste disposal manifest or tag as required by your institution.
Procedure:
-
Preparation: Ensure all PPE is correctly worn before handling the material.
-
Containment:
-
For solid this compound, carefully transfer the material into a designated and clearly labeled waste container for solid chemical waste.
-
Avoid creating dust. If the material is in solution, it should be collected in a labeled container for liquid chemical waste. Do not pour solutions down the drain.
-
-
Labeling: Label the waste container with the full chemical name: "this compound". Indicate that it is non-hazardous chemical waste.
-
Segregation: Ensure the waste container is segregated from incompatible waste streams.
-
Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste, awaiting pickup.
-
Documentation: Complete any required waste disposal forms or tags as per your institution's environmental health and safety (EHS) guidelines.
-
Disposal: Arrange for the collection of the waste by your institution's licensed professional waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for L-Tyrosine-3,5-¹³C₂
This guide provides essential safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle L-Tyrosine-3,5-¹³C₂. The following procedures are designed to ensure the safe handling and disposal of this stable isotope-labeled compound, thereby fostering a secure and efficient research environment.
Immediate Safety and Hazard Information
L-Tyrosine-3,5-¹³C₂, like its unlabeled counterpart, is classified as a non-hazardous substance. However, it can cause skin, eye, and respiratory tract irritation upon contact. The primary risks are associated with the inhalation of the powdered form and direct contact with skin and eyes.
Hazard Identification:
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, protective clothing, and eye protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling L-Tyrosine-3,5-¹³C₂ to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye and Face | Safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield should be used if there is a significant risk of splashing. |
| Hand | Nitrile gloves are required for incidental contact. Change gloves immediately if they become contaminated. |
| Body | A standard laboratory coat must be worn at all times. |
| Respiratory | Not required under normal conditions with adequate ventilation. If dust is likely to be generated, use a NIOSH-approved particulate respirator (e.g., N95). |
Quantitative Data
Below is a summary of relevant quantitative data for L-Tyrosine. This data is applicable to L-Tyrosine-3,5-¹³C₂ as the isotopic labeling does not significantly alter these physical and chemical properties.
Table 1: Solubility of L-Tyrosine
| Solvent | Solubility at 25°C (g/L) | Notes |
| Water (neutral pH) | 0.453[1] | Solubility is pH-dependent. |
| 1 M HCl | 100 | Soluble with heating.[2] |
| Alkaline Solutions (e.g., 1 M NaOH) | Soluble | The solubility increases significantly in alkaline conditions (pH > 9).[2][3] |
| Absolute Ethanol | Insoluble | |
| Ether | Insoluble | |
| Acetone | Insoluble | |
| DMSO | Soluble | L-Tyrosine exhibits greater solubility in DMSO compared to water and most alcohols. |
Table 2: Occupational Exposure Limits for Particulates (Nuisance Dust)
| Jurisdiction | Regulatory Body | Exposure Limit (8-hour TWA) - Inhalable Dust | Exposure Limit (8-hour TWA) - Respirable Dust |
| USA | OSHA | 15 mg/m³ | 5 mg/m³ |
| Germany | TRGS 900 | 10 mg/m³ | 1.25 mg/m³ |
| Australia | WES | 10 mg/m³ | - |
TWA: Time-Weighted Average. These are general limits for dusts not otherwise classified and should be applied in the absence of a specific limit for L-Tyrosine.
Experimental Protocols
The following are step-by-step procedures for the safe handling and disposal of L-Tyrosine-3,5-¹³C₂.
Protocol 1: Weighing and Preparing a Stock Solution
-
Preparation:
-
Ensure the analytical balance is clean, calibrated, and located in a draft-free area.
-
Don appropriate PPE (lab coat, gloves, and safety glasses).
-
Use a chemical fume hood or a ventilated balance enclosure if there is a risk of generating dust.
-
-
Weighing:
-
Place a clean, appropriately sized weigh boat or weigh paper on the balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of L-Tyrosine-3,5-¹³C₂ powder to the weigh boat.
-
Avoid creating dust. If any powder is spilled, clean it up immediately with a damp cloth.
-
Record the final weight.
-
-
Dissolution:
-
Transfer the weighed powder to a suitable container (e.g., a beaker or volumetric flask).
-
Add the chosen solvent (refer to Table 1 for solubility). For aqueous solutions, adjusting the pH to <2 with HCl or >9 with NaOH will be necessary to achieve higher concentrations.
-
Stir the mixture gently with a magnetic stirrer until the solid is completely dissolved. Gentle heating may be applied to aid dissolution in some solvents, but be mindful of potential degradation.
-
If preparing a solution of a specific concentration, once dissolved, transfer the solution to a volumetric flask and add the solvent to the mark.
-
-
Storage:
-
Store the prepared solution in a clearly labeled, sealed container.
-
For long-term stability, it is recommended to store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Protocol 2: Disposal of L-Tyrosine-3,5-¹³C₂ Waste
As a non-radioactive, stable isotope-labeled compound, L-Tyrosine-3,5-¹³C₂ does not require special disposal procedures beyond those for standard chemical waste.
-
Solid Waste:
-
Collect any unused L-Tyrosine-3,5-¹³C₂ powder, contaminated weigh boats, and gloves in a designated chemical waste container.
-
Ensure the container is clearly labeled with its contents.
-
-
Liquid Waste:
-
Collect aqueous and organic solvent solutions containing L-Tyrosine-3,5-¹³C₂ in separate, clearly labeled hazardous waste containers.
-
Do not pour solutions down the drain.
-
-
Final Disposal:
-
Arrange for the disposal of the chemical waste containers through your institution's licensed professional waste disposal service.
-
Workflow Diagram
The following diagram illustrates the standard workflow for handling L-Tyrosine-3,5-¹³C₂ in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
